DALDA
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N9O5/c31-15-5-4-9-23(26(33)41)37-29(44)25(18-19-7-2-1-3-8-19)39-28(43)24(10-6-16-36-30(34)35)38-27(42)22(32)17-20-11-13-21(40)14-12-20/h1-3,7-8,11-14,22-25,40H,4-6,9-10,15-18,31-32H2,(H2,33,41)(H,37,44)(H,38,42)(H,39,43)(H4,34,35,36)/t22-,23-,24+,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVAHGMTRWGMTB-JBXUNAHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N9O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045851 | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
611.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68425-36-5, 118476-85-0 | |
| Record name | Hydrogenated peanut oil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068425365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118476850 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peanut oil, hydrogenated | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tyrosyl-arginyl-phenylalanyl-lysinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Peanut oil, hydrogenated | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) and Related Tetrapeptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic tetrapeptide Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA. This compound is a potent and highly selective agonist for the µ-opioid receptor (MOR). Due to its inability to cross the blood-brain barrier, it exhibits peripherally selective actions, making it a valuable tool for investigating the peripheral opioid system and a potential therapeutic agent for conditions such as colitis and neuropathic pain. This document details the biochemical properties, mechanism of action, and signaling pathways of this compound and its analogue [Dmt¹]this compound, alongside a comparative analysis with the related endogenous tetrapeptide, Tyrosyl-arginyl-phenylalanyl-glycinamide. Detailed experimental protocols for solid-phase peptide synthesis and receptor binding assays are provided, and key signaling pathways are visualized through diagrams.
Introduction
Tyrosyl-arginyl-phenylalanyl-lysinamide (Tyr-Arg-Phe-Lys-NH₂), or this compound, is a synthetic opioid peptide that has garnered significant interest in pharmacology and drug development.[1] Its primary characteristic is its high affinity and selectivity for the µ-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) family.[2][3] A key feature of this compound is its hydrophilic nature, which prevents it from crossing the blood-brain barrier, thus limiting its effects to the peripheral nervous system.[1] This peripheral selectivity makes this compound an invaluable research tool for differentiating between central and peripheral opioid effects and a promising candidate for therapeutic applications where peripheral opioid agonism is desired without the central side effects associated with traditional opioids, such as respiratory depression and addiction.
This guide will also discuss [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH₂), a potent analogue of this compound where the N-terminal tyrosine is replaced with 2',6'-dimethyltyrosine (Dmt). This modification significantly enhances its analgesic potency.[3] Furthermore, a comparative overview will be provided for the related tetrapeptide, Tyrosyl-arginyl-phenylalanyl-glycinamide (Tyr-Arg-Phe-Gly-NH₂), a dermorphin-related peptide that also exhibits µ-opioid receptor agonism.[4][5]
Biochemical Profile and Mechanism of Action
This compound and its analogues exert their effects by binding to and activating µ-opioid receptors. The µ-opioid receptor is a classic G-protein coupled receptor that primarily signals through the inhibitory G-protein, Gαi.
Binding Affinity and Potency
The binding affinity (Ki) and functional potency (EC50 or IC50) of these peptides for the µ-opioid receptor have been determined through various in vitro assays. The data highlights the high affinity and selectivity of this compound and the significantly enhanced potency of [Dmt¹]this compound.
| Peptide | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| **this compound (Tyr-Arg-Phe-Lys-NH₂) ** | µ-opioid | Radioligand Binding | 1.69 | [6] | |
| [Dmt¹]this compound | µ-opioid | Radioligand Binding | 0.143 | [6] | |
| [Dmt¹]this compound | human µ-opioid | Radioligand Binding | 0.199 (Kd) | [7] | |
| This compound | human µ-opioid | [³⁵S]GTPγS Binding | 292-fold less potent than [Dmt¹]this compound | [6] | |
| [Dmt¹]this compound | human µ-opioid | [³⁵S]GTPγS Binding | 35-fold more potent than DAMGO | [6] | |
| Tyr-Arg-Phe-Gly-NH₂ | µ-opioid | Guinea Pig Ileum Assay | Potent µ-agonist activity | [8] |
Signaling Pathways
Upon agonist binding, the µ-opioid receptor undergoes a conformational change, initiating a cascade of intracellular signaling events. The primary pathway involves the activation of the inhibitory G-protein, Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Additionally, the βγ-subunits of the G-protein can modulate ion channels, such as promoting the opening of inwardly rectifying potassium channels and inhibiting voltage-gated calcium channels. This results in neuronal hyperpolarization and reduced neurotransmitter release.
A secondary signaling pathway involves the recruitment of β-arrestin. Following receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestin binds to the receptor, leading to its desensitization and internalization.[1][2][3] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.[1][2][3]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the general steps for the synthesis of this compound (Tyr-Arg-Phe-Lys-NH₂) using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Washing solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Ether for precipitation
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF, DCM, and methanol.
-
Amino Acid Coupling: a. Dissolve the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) in DMF. b. Add HBTU, HOBt, and DIPEA to activate the amino acid. c. Add the activated amino acid solution to the deprotected resin and shake for 2 hours. d. Wash the resin to remove excess reagents.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, and Fmoc-Tyr(tBu)-OH.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and wash the pellet. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor
-
Radioligand (e.g., [³H]DAMGO)
-
Test compound (unlabeled this compound)
-
Non-specific binding control (e.g., Naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
-
Filtration apparatus
Procedure:
-
Plate Setup: a. Total Binding: Add assay buffer, radioligand, and cell membranes. b. Non-specific Binding: Add assay buffer, radioligand, a high concentration of non-specific control (Naloxone), and cell membranes. c. Competitive Binding: Add assay buffer, radioligand, varying concentrations of the test compound (this compound), and cell membranes.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Biological Effects and Therapeutic Potential
The primary biological effect of this compound is analgesia mediated by peripheral µ-opioid receptors. Studies have shown its efficacy in reducing inflammatory and neuropathic pain.[1] Its peripheral selectivity makes it an attractive candidate for treating pain where central side effects are undesirable. For instance, it has been investigated for the treatment of colitis.[1]
[Dmt¹]this compound, with its enhanced potency, also demonstrates significant antinociceptive effects.[3] Interestingly, this analogue has been shown to inhibit norepinephrine uptake in the spinal cord, suggesting a dual mechanism of action that contributes to its high analgesic potency.[3]
Tyrosyl-arginyl-phenylalanyl-glycinamide has also been evaluated for its analgesic properties, particularly in the context of postoperative pain management.[4]
Conclusion
Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound) and its related tetrapeptides are important molecules in opioid research. This compound's high affinity, selectivity, and peripheral action make it a valuable pharmacological tool and a potential therapeutic lead. The enhanced potency of analogues like [Dmt¹]this compound highlights the potential for rational drug design to improve the therapeutic index of opioid peptides. Further research into these compounds could lead to the development of novel analgesics with improved side-effect profiles, addressing a significant unmet need in pain management.
References
- 1. twistbioscience.com [twistbioscience.com]
- 2. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. google.com [google.com]
- 7. youtube.com [youtube.com]
- 8. karger.com [karger.com]
- 9. dovepress.com [dovepress.com]
An In-depth Technical Guide on the Chemical Properties and Structure of Tyr-Arg-Phe-Lys-NH₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the tetrapeptide Tyr-Arg-Phe-Lys-NH₂, a compound of interest in the field of opioid research and drug development. This document details its chemical properties, structure, and relevant biological activities, with a focus on its interaction with opioid receptors. Methodologies for its synthesis, purification, and characterization are presented, alongside descriptions of key in vitro functional assays. While specific experimental data for the L-Arginine variant is limited in publicly available literature, this guide leverages data from its extensively studied D-Arginine analog, DALDA (Tyr-D-Arg-Phe-Lys-NH₂), to provide a thorough understanding of this class of tetrapeptides.
Chemical Properties and Structure
The tetrapeptide Tyr-Arg-Phe-Lys-NH₂ is composed of four amino acid residues: Tyrosine (Tyr), Arginine (Arg), Phenylalanine (Phe), and Lysine (Lys), with an amidated C-terminus. The presence of basic (Arg, Lys) and aromatic (Tyr, Phe) residues defines its physicochemical characteristics.
Structure
The primary structure is the linear sequence of amino acids: Tyrosine - Arginine - Phenylalanine - Lysine, with the C-terminal carboxyl group converted to a primary amide.
Chemical Formula: C₃₀H₄₅N₉O₅
** IUPAC Name:** (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide
Physicochemical Properties
| Property | Value |
| Molecular Weight | 611.7 g/mol |
| Exact Mass | 611.35436557 Da |
| Topological Polar Surface Area | 267 Ų |
| Hydrogen Bond Donor Count | 9 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 19 |
| XLogP3-AA | -0.8 |
Biological Activity and Signaling Pathway
Tyr-Arg-Phe-Lys-NH₂ and its analogs are primarily recognized for their activity as agonists at opioid receptors, particularly the mu-opioid receptor (MOR). MORs are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to analgesic and other physiological effects.
Opioid Receptor Signaling Pathway
The binding of an agonist like Tyr-Arg-Phe-Lys-NH₂ to the mu-opioid receptor induces a conformational change in the receptor. This triggers the exchange of GDP for GTP on the associated heterotrimeric G-protein (typically of the Gi/o family). The activated G-protein then dissociates into its Gα and Gβγ subunits, which in turn modulate downstream effectors. The primary signaling events include:
-
Inhibition of Adenylyl Cyclase: The Gα subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
-
Activation of MAPK Pathway: Opioid receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in the regulation of various cellular processes.
References
The Agonistic Mechanism of Tyr-Arg-Phe-Lys-NH2 (DALDA) at the µ-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the mechanism of action of the tetrapeptide Tyr-Arg-Phe-Lys-NH2, commonly known as DALDA. As a potent and highly selective agonist for the µ-opioid receptor (MOR), this compound's interaction with this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events with significant physiological consequences, including analgesia. This document outlines the core binding and activation properties of this compound, details the downstream signaling pathways, and provides comprehensive protocols for key experimental assays used to characterize its activity.
Core Mechanism of Action: Receptor Binding and Activation
This compound exerts its effects by binding to and activating the µ-opioid receptor, a class A GPCR. This interaction is characterized by high affinity and selectivity. The binding of this compound to the MOR induces a conformational change in the receptor, which in turn facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-protein (Gαi/o subtype). This GTP binding leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which then act as intracellular signaling molecules.
Quantitative Analysis of this compound-MOR Interaction
The binding affinity and functional potency of this compound at the µ-opioid receptor have been quantified through various in vitro assays. The data presented below summarizes key parameters for human and rat receptors, providing a comparative perspective with the standard MOR agonist, DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin).
| Compound | Receptor Species | Assay Type | Parameter | Value | Reference |
| This compound | Human | Competitive Radioligand Binding | Ki (nM) | 6.36 ± 0.24 | [1] |
| Human | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 149 ± 28 | [1] | |
| Human | [³⁵S]GTPγS Binding | % Stimulation | 92 ± 2 | [1] | |
| Rat | Competitive Radioligand Binding | Ki (nM) | 1.69 | [2] | |
| DAMGO | Human | Competitive Radioligand Binding | Ki (nM) | 1.46 ± 0.37 | [1] |
| Human | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 18.1 ± 2.0 | [1] | |
| Human | [³⁵S]GTPγS Binding | % Stimulation | 100 | [1] |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity. EC₅₀: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response. A lower EC₅₀ value indicates a higher potency. % Stimulation: The maximal efficacy of the compound relative to a full agonist (DAMGO).
Downstream Signaling Pathways
The activation of the µ-opioid receptor by this compound triggers two primary downstream signaling cascades, both contributing to the overall inhibitory effect on neuronal activity.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase.[1][3][4] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream targets, including ion channels and transcription factors.
-
Activation of G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels: The dissociated Gβγ dimer directly binds to and activates GIRK channels (also known as Kir3 channels).[2][5] This activation increases the efflux of potassium ions (K+) from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability.
The following diagram illustrates the signaling pathway initiated by this compound binding to the µ-opioid receptor.
Experimental Protocols
The characterization of this compound's mechanism of action relies on specific in vitro assays. The following sections provide detailed methodologies for two key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the µ-opioid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: CHO-hMOR (Chinese Hamster Ovary cells stably expressing the human µ-opioid receptor) or rat brain homogenates.
-
Radioligand: [³H]DAMGO (a high-affinity, selective µ-opioid receptor agonist).
-
Non-specific Binding Control: Naloxone or unlabeled DAMGO at a high concentration (e.g., 10 µM).
-
Test Compound: this compound in a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B).
-
Scintillation Cocktail.
-
Scintillation Counter.
Procedure:
-
Prepare cell membrane homogenates from CHO-hMOR cells or rat brain tissue.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of [³H]DAMGO (typically at its KD value).
-
Increasing concentrations of this compound (for the competition curve) or assay buffer (for total binding) or a saturating concentration of naloxone (for non-specific binding).
-
Cell membrane preparation (typically 50-200 µg of protein per well).
-
-
Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by the µ-opioid receptor upon agonist binding. It is used to determine the potency (EC₅₀) and efficacy (Emax) of this compound.
Materials:
-
Cell Membranes: CHO-hMOR or other cells expressing the µ-opioid receptor.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP: Guanosine Diphosphate.
-
Test Compound: this compound in a range of concentrations.
-
Basal Binding Control: Assay buffer without agonist.
-
Non-specific Binding Control: A high concentration of unlabeled GTPγS.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Other reagents and equipment are similar to the radioligand binding assay.
Procedure:
-
Prepare cell membrane homogenates.
-
In a 96-well plate, add in the following order:
-
Assay buffer containing GDP (e.g., 10-100 µM).
-
Increasing concentrations of this compound.
-
Cell membrane preparation.
-
-
Pre-incubate the plate at 30°C for 15-30 minutes.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS (e.g., 0.05-0.1 nM).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the specific binding (total minus non-specific) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
The following diagram illustrates the workflow for the [³⁵S]GTPγS binding assay.
Conclusion
Tyr-Arg-Phe-Lys-NH2 (this compound) is a well-characterized, potent, and selective agonist of the µ-opioid receptor. Its mechanism of action involves high-affinity binding to the receptor, leading to the activation of Gαi/o proteins. This initiates downstream signaling through the inhibition of adenylyl cyclase and the activation of GIRK channels, both of which contribute to a reduction in neuronal excitability. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the fields of pharmacology, neuroscience, and drug development who are investigating the therapeutic potential and molecular pharmacology of µ-opioid receptor agonists.
References
- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G-protein-gated inwardly rectifying potassium channels modulate respiratory depression by opioids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mu and Delta Opioid Receptors Modulate Inhibition within the Prefrontal Cortex Through Dissociable Cellular and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mu-opioid receptors mediate the inhibitory effect of opioids on dopamine-sensitive adenylate cyclase in primary cultures of rat neostriatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AOP-Wiki [aopwiki.org]
An In-depth Technical Guide to the Biological Activity and Function of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA, is a synthetic tetrapeptide amide with the sequence H-Tyr-D-Arg-Phe-Lys-NH₂. It is a highly potent and selective agonist for the µ-opioid receptor (MOR), a key target in pain modulation. Originally developed as a more metabolically stable analog of the naturally occurring opioid peptide dermorphin, this compound has become a valuable pharmacological tool for investigating the therapeutic potential and physiological roles of peripherally restricted µ-opioid receptor activation. This technical guide provides a comprehensive overview of the biological activity, function, and underlying mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Physicochemical Properties and Structure
This compound is a tetrapeptide with a molecular formula of C₃₀H₄₅N₉O₅ and a molecular weight of approximately 611.74 g/mol .[1] The presence of a D-arginine at the second position confers significant resistance to enzymatic degradation, enhancing its metabolic stability compared to endogenous opioid peptides.[2][3] The C-terminal amidation also contributes to its stability and receptor binding affinity.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₅N₉O₅ | [1] |
| Molecular Weight | 611.74 g/mol | [1] |
| Sequence | H-Tyr-D-Arg-Phe-Lys-NH₂ | [1] |
| Synonyms | This compound, Tyr-Arg-Phe-Lys-NH₂, (D-Arg², Lys⁴)-Dermorphin (1-4) amide | [4] |
| Blood-Brain Barrier Permeability | Low | [3][5] |
Biological Activity and Function
The primary biological activity of this compound stems from its potent and selective agonism at the µ-opioid receptor. This interaction mediates a range of physiological effects, most notably analgesia.
Analgesic Properties
This compound exhibits potent antinociceptive effects in various preclinical models of pain.[1] Due to its limited ability to cross the blood-brain barrier, its analgesic properties are primarily attributed to the activation of peripheral µ-opioid receptors, making it a subject of interest for developing analgesics with reduced central nervous system side effects.[5] Intracerebroventricular administration of this compound induces potent and long-lasting analgesia.[6]
Effects on Locomotor Activity
Central administration of this compound in animal models has been shown to have biphasic effects on locomotor activity, characterized by an initial inhibition followed by a period of activation.[5] This includes horizontal movement, rearing, and stereotypy.[5]
Neurotransmitter Modulation
As a µ-opioid receptor agonist, this compound can modulate the release of various neurotransmitters. For instance, it has been shown to inhibit the stimulus-evoked overflow of dopamine in the neostriatum, suggesting a presynaptic inhibitory control on dopaminergic terminals.[7]
Cardiovascular Effects
Direct studies on the cardiovascular effects of this compound are limited. However, µ-opioid receptor agonists, in general, can exert cardiovascular effects. These can include hypotension, bradycardia, and peripheral vasodilation.[2] In some contexts, central administration of µ-opioid agonists has been shown to produce increases in blood pressure and heart rate.[6] It is important to note that the cardiovascular response to opioids can be complex and dependent on the specific compound, dose, and physiological state.
Quantitative Data on Biological Activity
The interaction of this compound with the µ-opioid receptor has been quantified in various in vitro assays. The following tables summarize key binding affinity and functional potency data.
Table 2: µ-Opioid Receptor Binding Affinity of this compound and Analogs
| Compound | Receptor/Tissue Source | Radioligand | Kᵢ (nM) | Reference |
| This compound | Rat Brain Membranes | [³H]DAMGO | 1.69 | [4] |
| This compound | CHO-hMOR Cell Membranes | [³H]Diprenorphine | 1.8 ± 0.2 | [4] |
| [Dmt¹]this compound | Rat Brain Membranes | [³H]DAMGO | 0.143 | [4] |
| [Dmt¹]this compound | CHO-hMOR Cell Membranes | [³H]Diprenorphine | 0.067 ± 0.008 | [4] |
Table 3: Functional Potency of this compound and Analogs at the µ-Opioid Receptor
| Compound | Assay Type | Cell Line | EC₅₀ (nM) | % Stimulation (vs. DAMGO) | Reference |
| This compound | [³⁵S]GTPγS Binding | CHO-hMOR | 34.2 ± 6.1 | 100 ± 5 | [4] |
| [Dmt¹]this compound | [³⁵S]GTPγS Binding | CHO-hMOR | 0.117 ± 0.012 | 100 ± 3 | [4] |
Signaling Pathways
This compound exerts its cellular effects by activating the µ-opioid receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of inhibitory G-proteins (Gαi/o).
Caption: this compound-induced µ-opioid receptor signaling pathway.
Upon binding of this compound to the µ-opioid receptor, the associated heterotrimeric G-protein (Gαi/o) is activated, leading to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release. Additionally, the Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.
Experimental Protocols
Radioligand Binding Assay for µ-Opioid Receptor
This protocol is adapted from standard methods used to determine the binding affinity of a ligand for a receptor.
Caption: Workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing µ-opioid receptors are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged at high speed, and the resulting pellet containing the cell membranes is resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Incubation: In assay tubes, the membrane preparation (e.g., 20 µg of protein) is incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., 0.2 nM [³H]-diprenorphine) and a range of concentrations of the unlabeled test compound (this compound). The total volume is brought up with assay buffer. A set of tubes containing the radioligand and a high concentration of a non-specific ligand (e.g., 10 µM naloxone) is included to determine non-specific binding. The incubation is typically carried out at room temperature for 60 minutes to allow the binding to reach equilibrium.[6]
-
Filtration and Washing: The incubation is terminated by rapid filtration through Whatman GF/C filters using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.[6]
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity retained on the filters is measured using a liquid scintillation counter.[6]
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using a non-linear regression to fit a one-site competition model, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared as described for the radioligand binding assay.
-
Incubation: The membranes (e.g., 20 µg of protein) are incubated in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing a fixed concentration of GDP (e.g., 10 µM) and [³⁵S]GTPγS (e.g., 0.05-0.1 nM). The reaction is initiated by the addition of varying concentrations of this compound. The incubation is typically performed at 30°C for 60-90 minutes.[8] Basal binding is determined in the absence of the agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Filtration and Washing: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation Counting: The radioactivity bound to the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the concentration of this compound. The data are then fitted to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal response) and the Eₘₐₓ (the maximal stimulation).
In Vivo Analgesia Assay: Tail-Flick Test
This is a common behavioral test to assess the analgesic efficacy of a compound in rodents.
References
- 1. researchgate.net [researchgate.net]
- 2. acc.org [acc.org]
- 3. Insights into Activation Dynamics and Functional Sites of Inwardly Rectifying Potassium Channel Kir3.2 by an Elastic Network Model Combined with Perturbation Methods. | Semantic Scholar [semanticscholar.org]
- 4. Mechanistic Understanding of Peptide Analogues, this compound, [Dmt1]this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in vitro opioid activity profiles of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mu Receptors and opioid cardiovascular effects in the NTS of rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMDA receptor agonists selectively block N-type calcium channels in hippocampal neurons [pubmed.ncbi.nlm.nih.gov]
- 8. CNS Delivery and Pharmacokinetic Evaluations of this compound Analgesic Peptide Analog Administered in Nano-Sized Oil-in-Water Emulsion Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Tyrosyl-arginyl-phenylalanyl-lysinamide literature review and key papers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of the tachykinin peptides, with a specific focus on the endokinin and hemokinin subfamilies. As the initial user query for "Tyrosyl-arginyl-phenylalanyl-lysinamide" did not yield specific literature, this whitepaper addresses the more extensively researched and closely related tachykinin peptides, which are likely the intended subject of interest. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to serve as a valuable resource for researchers in pharmacology and drug development.
Introduction
The tachykinin family of peptides are neuropeptides that share a common C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2. They are widely distributed throughout the central and peripheral nervous systems and are involved in a diverse range of physiological processes, including pain transmission, inflammation, smooth muscle contraction, and immune regulation. The biological effects of tachykinins are mediated through their interaction with three distinct G protein-coupled receptors (GPCRs): the neurokinin 1 (NK1) receptor, neurokinin 2 (NK2) receptor, and neurokinin 3 (NK3) receptor.
While Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB) are the most well-characterized tachykinins, the discovery of the TAC4 gene has expanded this family to include the endokinins and hemokinins. These peptides, including hemokinin-1 (HK-1) and endokinins A and B (EKA and EKB), exhibit a high affinity and selectivity for the NK1 receptor, similar to Substance P.[1][2] Their expression, primarily in peripheral tissues and immune cells, suggests they play a crucial role as endogenous ligands for the NK1 receptor in non-neuronal contexts.[2][3]
Quantitative Data: Receptor Binding Affinities and Functional Potency
The interaction of endokinins and hemokinins with tachykinin receptors has been quantified through various in vitro assays. The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of these peptides at the human NK1 receptor.
| Peptide | Radioligand | Cell Line | Ki (nM) | Reference |
| Hemokinin-1 | [³H]-SP | CHO | 0.175 (0.13-0.23) | [4] |
| Hemokinin-1 | [¹²⁵I]-NKA | CHO | 0.002 (0.001-0.003) | [4] |
| Substance P | [³H]-SP | CHO | 0.13 | [4] |
Table 1: Tachykinin Peptide Binding Affinities at the Human NK1 Receptor. This table presents the inhibitory constant (Ki) values, indicating the affinity of the peptides for the receptor. Lower Ki values signify higher binding affinity. Data is presented as the mean with the 95% confidence interval in parentheses where available.
| Peptide | Assay Type | Cell Line | EC50 (nM) | Reference |
| Substance P | Calcium Mobilization | HEK293 | ~3.16 | [5] |
| Neurokinin A | Calcium Mobilization | Fibroblasts | 24 | [2] |
Table 2: Functional Potency of Tachykinin Peptides. This table displays the half-maximal effective concentration (EC50) values from calcium mobilization assays, a measure of the peptide's ability to activate the receptor and trigger a downstream cellular response.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of tachykinin peptides with their receptors.
Radioligand Binding Assay for NK1 Receptor
This protocol is adapted from methodologies described in the literature for determining the binding affinity of unlabelled ligands to the NK1 receptor expressed in Chinese Hamster Ovary (CHO) cells.[4][6]
Objective: To determine the inhibitory constant (Ki) of a test compound for the NK1 receptor.
Materials:
-
CHO cells stably expressing the human NK1 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., 10 µM thiorphan, 5 µg/mL leupeptin, 100 µg/mL bacitracin, 10 µg/mL chymostatin).[4]
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.1% BSA, and protease inhibitors.
-
Radioligand: [³H]-Substance P (specific activity ~80-120 Ci/mmol).
-
Unlabeled competitor: Substance P or the test compound.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-NK1 cells to confluence.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension and resuspend the pellet in membrane preparation buffer.
-
Homogenize the cells using a Polytron homogenizer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of binding buffer (for total binding).
-
50 µL of a high concentration of unlabeled Substance P (e.g., 1 µM) for non-specific binding.
-
50 µL of varying concentrations of the test compound.
-
-
Add 50 µL of [³H]-Substance P (final concentration ~0.5 nM) to all wells.
-
Add 100 µL of the membrane preparation (containing 10-20 µg of protein) to all wells.
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol outlines a method for measuring the intracellular calcium mobilization in response to tachykinin receptor activation in Human Embryonic Kidney 293 (HEK293) cells, based on established procedures.[5][7][8]
Objective: To determine the EC50 of a tachykinin peptide for inducing calcium flux via the NK1 receptor.
Materials:
-
HEK293 cells transiently or stably expressing the human NK1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye: Fluo-4 AM.
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye leakage).
-
Tachykinin peptides (Substance P, hemokinins, endokinins).
-
Fluorescence microplate reader with automated injection capabilities.
Procedure:
-
Cell Culture:
-
Seed HEK293-NK1 cells into black-walled, clear-bottom 96-well plates and grow to 80-90% confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM), Pluronic F-127 (0.02-0.04%), and probenecid (2.5 mM) in assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the cells twice with assay buffer to remove excess dye, leaving 100 µL of buffer in each well.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Record a baseline fluorescence reading for a few seconds.
-
Using the instrument's injector, add 20 µL of the tachykinin peptide at various concentrations to the wells.
-
Continue to record the fluorescence intensity for 1-2 minutes to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF or the ratio of F/F0 (where F0 is the baseline fluorescence) against the logarithm of the peptide concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathways and Experimental Workflows
NK1 Receptor Signaling Pathway
Activation of the NK1 receptor by tachykinin peptides initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of the receptor to the Gq/11 family of G proteins.[2] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][9] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[2] The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).[9]
Beyond this primary pathway, NK1 receptor activation can also lead to the activation of other signaling molecules, including mitogen-activated protein kinases (MAPKs) like ERK1/2, and the transcription factor NF-κB.[10] These pathways are implicated in the regulation of cell proliferation, inflammation, and survival.
Caption: NK1 Receptor Signaling Cascade.
Experimental Workflow for Characterizing Tachykinin Peptide Activity
The following diagram illustrates a typical workflow for the characterization of novel tachykinin peptides.
Caption: Workflow for Tachykinin Peptide Characterization.
Conclusion
The discovery of endokinins and hemokinins has significantly advanced our understanding of the tachykinin system, particularly in the periphery and the immune system. Their high affinity for the NK1 receptor positions them as key players in a variety of physiological and pathological processes, including inflammation and pain. This technical guide provides a foundational overview of these important peptides, offering valuable quantitative data, detailed experimental protocols, and clear visual representations of their signaling mechanisms. Further research into the specific roles of endokinins and hemokinins will undoubtedly unveil new therapeutic targets for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological profile of the novel mammalian tachykinin, hemokinin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular metabolism of substance P produces neurokinin-1 receptor peptide agonists with diminished cyclic AMP signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
In Vitro Characterization of Tyr-Arg-Phe-Lys-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of the synthetic tetrapeptide Tyr-Arg-Phe-Lys-NH2, also known as DALDA. This peptide is a potent and highly selective agonist for the mu (µ)-opioid receptor, a member of the G-protein coupled receptor (GPCR) family. This document outlines its binding affinity, functional activity, and the associated signaling pathways. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and drug development efforts.
Core Properties of Tyr-Arg-Phe-Lys-NH2 (this compound)
Tyr-Arg-Phe-Lys-NH2 (this compound) is a synthetic opioid peptide derived from the naturally occurring dermorphin. Its structure is characterized by the presence of a D-arginine at the second position, which contributes to its metabolic stability. This compound is a valuable tool for studying the pharmacology of the mu-opioid receptor due to its high affinity and selectivity.
Data Presentation: Quantitative In Vitro Data
The following tables summarize the key quantitative data for the in vitro characterization of Tyr-Arg-Phe-Lys-NH2.
Table 1: Opioid Receptor Binding Affinity of Tyr-Arg-Phe-Lys-NH2 (this compound)
| Receptor Subtype | Radioligand | Preparation | Ki (nM) | Reference |
| Mu (µ) | [3H]-DAMGO | Not Specified | 1.69 | [1] |
| Mu (µ) | 3H-Tyr-D-Ala-Gly-Phe-(N-Me)-Gly-ol | Not Specified | 2.3 ± 0.4 | [2] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. [3H]-DAMGO: A commonly used radiolabeled selective agonist for the mu-opioid receptor.
Table 2: Opioid Receptor Selectivity of a this compound derivative, [Dmt1]this compound
| Receptor Subtype | Ki (nM) | Reference |
| Mu (µ)1 | 0.05 | [3] |
| Mu (µ)2 | 0.27 | [3] |
| Delta (δ) | 116 | [3] |
| Kappa (κ)1 | 21.2 | [3] |
[Dmt1]this compound (H-Dmt-D-Arg-Phe-Lys-NH2) is a closely related, highly potent analog of this compound.
Table 3: Functional Activity of Tyr-Arg-Phe-Lys-NH2 (this compound) and its analog [Dmt1]this compound
| Assay | Peptide | EC50 (nM) | Emax (% of DAMGO) | Preparation | Reference |
| [35S]GTPγS Binding | [Dmt1]this compound | Not specified, but 292-fold more potent than this compound | Full agonist | Not Specified | [4] |
| [35S]GTPγS Binding | [Dmt1]this compound | More potent than DAMGO | Partial agonist | Brain and spinal cord membranes | [5] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum effect): The maximum response achievable by a drug. [35S]GTPγS Binding Assay: A functional assay that measures the activation of G-proteins by an agonist.
Signaling Pathways of Tyr-Arg-Phe-Lys-NH2
As a mu-opioid receptor agonist, Tyr-Arg-Phe-Lys-NH2 activates intracellular signaling cascades through the Gi/o family of heterotrimeric G-proteins. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the activation of the Gi/o pathway leads to the modulation of ion channel activity.
Caption: Mu-opioid receptor signaling pathway activated by Tyr-Arg-Phe-Lys-NH2.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Peptide Synthesis and Purification
Tyr-Arg-Phe-Lys-NH2 can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for the solid-phase synthesis of Tyr-Arg-Phe-Lys-NH2.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin to obtain the C-terminal amide. Swell the resin in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Lys(Boc)-OH) to the deprotected resin. Use a coupling agent such as HBTU/HOBt or DIC/HOBt in the presence of a base like diisopropylethylamine (DIEA).
-
Washing: After coupling, wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Phe, D-Arg(Pbf), Tyr(tBu)).
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether and wash several times to remove the cleavage byproducts.
-
Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
-
Lyophilization: Lyophilize the purified peptide to obtain a stable powder.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of Tyr-Arg-Phe-Lys-NH2 for the mu-opioid receptor.
Workflow for Radioligand Competition Binding Assay
Caption: Workflow for determining the binding affinity of Tyr-Arg-Phe-Lys-NH2.
Protocol:
-
Receptor Preparation: Prepare cell membranes from a cell line stably expressing the human mu-opioid receptor or from brain tissue known to have a high density of these receptors.
-
Assay Buffer: Use an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a microplate, incubate the receptor preparation with a fixed concentration of a suitable radioligand (e.g., [3H]DAMGO) and a range of concentrations of Tyr-Arg-Phe-Lys-NH2.
-
Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 25°C).
-
Separation: Separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the concentration of Tyr-Arg-Phe-Lys-NH2. Determine the IC50 value (the concentration that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the ability of Tyr-Arg-Phe-Lys-NH2 to activate G-proteins coupled to the mu-opioid receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the mu-opioid receptor as described for the radioligand binding assay.
-
Assay Buffer: Use an assay buffer containing MgCl2, EDTA, NaCl, and GDP (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 100 mM NaCl, 10 µM GDP, pH 7.4).
-
Incubation: Incubate the membranes with a range of concentrations of Tyr-Arg-Phe-Lys-NH2 in the presence of [35S]GTPγS.
-
Reaction Initiation: Start the binding reaction by adding the membranes to the assay plate.
-
Incubation: Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for agonist-stimulated [35S]GTPγS binding.
-
Termination and Separation: Terminate the reaction and separate bound from free [35S]GTPγS by rapid filtration through glass fiber filters.
-
Quantification: Quantify the amount of bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of bound [35S]GTPγS against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Calcium Mobilization Assay
This assay is suitable for assessing the functional activity of Tyr-Arg-Phe-Lys-NH2 if the mu-opioid receptor is expressed in a cell line where it couples to the Gq pathway, or if a chimeric G-protein (e.g., Gαqi) is co-expressed to redirect the signal through a calcium-mobilizing pathway.
Protocol:
-
Cell Culture: Culture cells expressing the mu-opioid receptor in a 96-well, black-walled, clear-bottom plate until they form a confluent monolayer.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Incubation: Incubate the cells to allow for de-esterification of the dye.
-
Ligand Preparation: Prepare a dilution series of Tyr-Arg-Phe-Lys-NH2 in the assay buffer.
-
Measurement: Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure the baseline fluorescence, then add the different concentrations of the peptide and immediately measure the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
This technical guide provides a comprehensive overview of the in vitro characterization of Tyr-Arg-Phe-Lys-NH2, offering valuable data and methodologies for researchers in the field of opioid pharmacology and drug development.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Studies on the Effects of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA, is a potent and highly selective tetrapeptide agonist for the mu (µ)-opioid receptor.[1][2] Its high selectivity and potent analgesic properties have made it a subject of interest in pain management research. This technical guide provides an in-depth overview of the preliminary studies on the effects of this compound, with a focus on its antinociceptive, locomotor, and respiratory effects. The guide details the experimental protocols used in these studies, presents quantitative data in a structured format, and illustrates the key signaling pathways involved in its mechanism of action.
Mechanism of Action
This compound exerts its effects primarily through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR).[1][2] The binding of this compound to the µ-opioid receptor initiates a conformational change in the receptor, leading to the dissociation of the heterotrimeric G-protein into its Gα and Gβγ subunits. These subunits then modulate downstream signaling cascades.
The Gβγ subunit can directly interact with and inhibit voltage-gated calcium channels, reducing neurotransmitter release. It can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. The Gα subunit, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can further modulate the activity of various downstream proteins.
The collective effect of these signaling events is a reduction in the transmission of nociceptive signals, resulting in analgesia.
Signaling Pathway of this compound at the Mu-Opioid Receptor
Experimental Protocols
This section provides detailed methodologies for key experiments cited in preliminary studies of this compound.
Intrathecal Administration in Rats
Intrathecal (IT) injection is a common method for delivering substances directly into the cerebrospinal fluid, allowing for the study of their effects on the spinal cord.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are typically used. An intrathecal catheter is implanted under anesthesia, with the tip of the catheter positioned in the lumbar region of the spinal cord. Animals are allowed to recover for several days post-surgery.
-
Drug Preparation: this compound is dissolved in sterile saline to the desired concentration.
-
Injection Procedure: A specific volume of the this compound solution (e.g., 5 µl) is injected through the catheter, followed by a flush with sterile saline to ensure complete delivery.
-
Behavioral Assessment: Following the injection, animals are monitored for antinociceptive effects, motor function, and any adverse reactions.
Assessment of Antinociceptive Effects
The analgesic properties of this compound are commonly evaluated using tests that measure the response to a nociceptive stimulus.
Tail-Flick Test Protocol:
-
Apparatus: A tail-flick analgesia meter is used, which applies a focused beam of heat to the underside of the rat's tail.
-
Baseline Measurement: Before drug administration, the baseline tail-flick latency is determined by measuring the time it takes for the rat to flick its tail away from the heat source. A cut-off time is set to prevent tissue damage.
-
Drug Administration: this compound is administered, typically via intrathecal injection.
-
Post-treatment Measurement: At various time points after drug administration, the tail-flick latency is measured again.
-
Data Analysis: The antinociceptive effect is often expressed as the Maximum Possible Effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.
Evaluation of Locomotor Activity
The effects of this compound on spontaneous motor activity are assessed using the open field and rotarod tests.
Open Field Test Protocol:
-
Apparatus: An open field arena, which is a square or circular enclosure with walls, is used. The arena is often equipped with infrared beams or a video tracking system to monitor the animal's movement.
-
Acclimation: Animals are habituated to the testing room for at least 30 minutes before the test.
-
Procedure: Each animal is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 120 minutes).
-
Parameters Measured:
-
Horizontal Movement Time: The total duration the animal is in motion.
-
Rearing Time: The total duration the animal spends on its hind legs.
-
Stereotypy Time: The duration of repetitive, non-locomotor behaviors.
-
Total Distance Traveled: The total distance covered by the animal.
-
Time in Center vs. Periphery: The amount of time spent in the central and peripheral zones of the arena.
-
-
Data Analysis: The data is typically analyzed in time blocks (e.g., 10-minute intervals) to observe the temporal effects of the drug.
Rotarod Test Protocol:
-
Apparatus: A rotarod unit consists of a rotating rod that can be set at a constant or accelerating speed.
-
Training: Animals are trained on the rotarod for a few days before the test to acclimate them to the apparatus and to establish a baseline performance.
-
Procedure: On the test day, animals are placed on the rotating rod, and the latency to fall is recorded.
-
Data Analysis: The fall time is used as a measure of motor coordination and balance.
Measurement of Respiratory Effects
Whole-body plethysmography is a non-invasive method used to assess respiratory function in conscious, unrestrained animals.
Whole-Body Plethysmography Protocol for Rats:
-
Apparatus: The animal is placed in a sealed plethysmography chamber. A sensitive pressure transducer detects pressure changes in the chamber caused by the animal's breathing.
-
Calibration: The system is calibrated before each experiment using a known volume of air injected into the chamber.
-
Acclimation: The rat is placed in the chamber and allowed to acclimate for a period before measurements are taken.
-
Data Acquisition: Respiratory parameters, including tidal volume, respiratory rate, and minute ventilation (tidal volume × respiratory rate), are continuously recorded.
-
Drug Administration: this compound is administered, and respiratory parameters are monitored over time to assess any drug-induced changes.
-
Data Analysis: Changes in minute ventilation are analyzed to determine the extent of respiratory depression.
Experimental Workflow
Quantitative Data Summary
The following tables summarize the quantitative data from preliminary studies on this compound.
Table 1: Antinociceptive Effects of Intrathecally Administered this compound and Related Peptides
| Compound | Relative Potency (vs. Morphine) | Analgesic Duration (at equipotent dose) |
| This compound | 14x | 7 hours |
| [Dmt¹]this compound | 3000x | 13 hours |
| Morphine | 1x | 3 hours |
Data sourced from studies on intrathecal administration in rats.[2]
Table 2: Effects of Intracerebroventricular (ICV) Administration of this compound on Locomotor Activity in Rats
| Dose (µg) | Effect on Horizontal Movement | Effect on Rearing | Effect on Stereotypy |
| 0.1 | Biphasic (inhibition followed by activation) | Biphasic (inhibition followed by activation) | Biphasic (inhibition followed by activation) |
| 1.0 | Biphasic (inhibition followed by activation) | Biphasic (inhibition followed by activation) | Biphasic (inhibition followed by activation) |
Effects were observed over a 120-minute period.[1]
Table 3: Respiratory Effects of Intrathecally Administered this compound and Morphine in Rats
| Compound | Dose (relative to antinociceptive ED₅₀) | Effect on Minute Ventilation |
| This compound | 3x | Significant depression |
| This compound | 30x | Significant depression |
| Morphine | 3x | No significant depression |
| Morphine | 30x | Significant depression |
| [Dmt¹]this compound | 3x | No significant depression |
| [Dmt¹]this compound | 30x | No significant depression |
Respiratory effects were determined using whole-body plethysmography.[2]
Conclusion
The preliminary studies on Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound) have established it as a potent and selective µ-opioid receptor agonist with significant antinociceptive effects. The data presented in this guide highlight its potential as an analgesic, with a longer duration of action compared to morphine. However, like other opioids, this compound exhibits effects on locomotor activity and can induce respiratory depression. The detailed experimental protocols provided herein offer a foundation for researchers to design and conduct further investigations into the pharmacological profile of this compound and its analogues. Future studies may focus on elucidating the precise mechanisms underlying its biphasic effects on locomotor activity and exploring strategies to mitigate its respiratory depressant effects while retaining its analgesic efficacy.
References
The Role of Tyr-Arg-Phe-Lys-NH₂ (DALDA) in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the cellular signaling pathways modulated by the synthetic tetrapeptide Tyr-Arg-Phe-Lys-NH₂ (DALDA). As a potent and highly selective agonist for the mu-opioid receptor (MOR), this compound's mechanism of action is of significant interest in the fields of pharmacology and drug development, particularly for analgesia. This document details the molecular interactions of this compound with the MOR, the subsequent intracellular signaling cascades, quantitative data on its binding affinity and functional potency, and comprehensive protocols for key experimental assays.
Introduction
Tyr-Arg-Phe-Lys-NH₂, also known as this compound, is a synthetic opioid peptide that exhibits high selectivity for the mu-opioid receptor (MOR). Its structure, particularly the presence of a D-arginine at the second position, contributes to its potent and prolonged analgesic effects. Understanding the precise cellular and molecular mechanisms of this compound is crucial for the rational design of novel therapeutics with improved efficacy and reduced side-effect profiles. This guide will explore the canonical signaling pathways activated by this compound upon binding to the MOR.
The Mu-Opioid Receptor Signaling Pathway
The mu-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family. The binding of an agonist, such as this compound, induces a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein.
G-Protein Activation and Dissociation
Upon this compound binding, the Gαi/o subunit of the G-protein exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP). This exchange causes the dissociation of the Gαi/o-GTP complex from the Gβγ dimer. Both the Gαi/o-GTP and the Gβγ subunits are then free to interact with their respective downstream effectors.
Figure 1: Agonist-induced activation and dissociation of the Gi/o-protein.
Downstream Effector Modulation
The activated G-protein subunits modulate the activity of several key intracellular effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o-GTP subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn alters the phosphorylation state and activity of numerous downstream proteins, including transcription factors.
-
Modulation of Ion Channels: The Gβγ subunit plays a crucial role in modulating ion channel activity. It directly binds to and activates G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane. This hyperpolarization reduces neuronal excitability. Additionally, the Gβγ subunit inhibits N-type voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases neurotransmitter release from presynaptic terminals.
Figure 2: Downstream signaling pathways of this compound-activated MOR.
Quantitative Data
The following tables summarize the available quantitative data for this compound and its potent analog, [Dmt¹]this compound, which has a 2',6'-dimethyltyrosine substitution at the first position.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |
| This compound | Mu-Opioid | Competitive Binding | [³H]DAMGO | 1.69 | [1] |
| This compound | Mu-Opioid | Competitive Binding | [³H]DAMGO | 2.3 ± 0.4 | [2] |
| [Dmt¹]this compound | Human Mu-Opioid | Saturation Binding | [³H][Dmt¹]this compound | 0.199 (Kd) |
Ki: Inhibitory constant; Kd: Dissociation constant. [³H]DAMGO: [³H]-D-Ala², N-MePhe⁴, Gly-ol⁵-enkephalin.
Table 2: In Vitro Functional Potency
| Ligand | Assay Type | Receptor | Effect | Potency Rank | Reference |
| This compound | [³⁵S]GTPγS Binding | Human Mu-Opioid | Agonist | 4 | |
| [Dmt¹]this compound | [³⁵S]GTPγS Binding | Human Mu-Opioid | Full Agonist | 2 | |
| DAMGO | [³⁵S]GTPγS Binding | Human Mu-Opioid | Full Agonist | 3 | |
| KGOP01 | [³⁵S]GTPγS Binding | Human Mu-Opioid | Agonist | 1 |
Potency Rank: 1 (most potent) > 2 > 3 > 4. DAMGO is a standard mu-opioid agonist peptide. KGOP01 is another potent analog.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of Tyr-Arg-Phe-Lys-NH₂ with the mu-opioid receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
References
Pharmacological Profile of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA or [D-Arg2,Lys4]-dynorphin A-(1-4) amide, is a potent and highly selective synthetic opioid peptide. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its receptor binding affinity, functional activity, and underlying signaling mechanisms. Detailed experimental protocols for key assays are provided to facilitate the replication and extension of these findings. Quantitative data are summarized in structured tables for ease of comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in opioid pharmacology and the development of novel analgesic agents.
Introduction
This compound is a tetrapeptide amide with the amino acid sequence H-Tyr-D-Arg-Phe-Lys-NH2. It is a synthetic analog of the N-terminal sequence of dynorphin A. A key characteristic of this compound is its high selectivity for the µ-opioid receptor (MOR), which mediates the analgesic effects of many clinically used opioids. This selectivity is a crucial attribute in the quest for developing analgesics with improved side-effect profiles compared to traditional opioids like morphine.
Receptor Binding Profile
The affinity of this compound for opioid receptors has been characterized through competitive radioligand binding assays. These assays measure the ability of this compound to displace a radiolabeled ligand from its receptor, and the results are typically expressed as the inhibition constant (Ki).
Table 1: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) - Data Unavailable | Selectivity Ratio |
| µ (mu) | - | - |
| δ (delta) | - | Ki(δ)/Ki(µ) > 10,000[1] |
| κ (kappa) | - | Ki(κ)/Ki(µ) > 100[1] |
Functional Activity
The functional activity of this compound as a µ-opioid receptor agonist has been demonstrated in various in vitro and in vivo assays. These assays assess the ability of the compound to elicit a biological response following receptor binding.
In Vitro Functional Assays
Functional assays such as GTPγS binding and cAMP inhibition are commonly used to quantify the potency (EC50) and efficacy (Emax) of G protein-coupled receptor (GPCR) agonists like this compound.
Table 2: In Vitro Functional Activity of this compound
| Assay | Parameter | Value |
| GTPγS Binding | EC50 | Data Unavailable |
| Emax | Data Unavailable | |
| cAMP Inhibition | IC50 | Data Unavailable |
| Emax | Data Unavailable |
Note: Specific quantitative data from GTPγS binding or cAMP inhibition assays for this compound were not available in the reviewed literature.
In Vivo Analgesic Activity
The antinociceptive effects of this compound have been evaluated in animal models of pain, such as the tail-flick and hot-plate tests. These tests measure the latency of an animal to withdraw its tail or paw from a thermal stimulus.
Table 3: In Vivo Antinociceptive Potency of this compound
| Assay | Animal Model | Route of Administration | Potency (AD50) |
| Tail-Flick Test | Rat/Mouse | Intrathecal | Potent, dose-dependent effect[1] |
| Hot-Plate Test | Rat/Mouse | Data Unavailable | Data Unavailable |
Note: While described as a potent analgesic, specific AD50 values for this compound from in vivo studies were not consistently reported in the available literature.
Signaling Pathways
As a µ-opioid receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding to the receptor. The canonical pathway involves the activation of inhibitory G proteins (Gi/o), leading to downstream effects that ultimately result in the modulation of neuronal excitability and neurotransmitter release.
References
Receptor Binding Affinity of Tyr-Arg-Phe-Lys-NH2 (DALDA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the receptor binding affinity of the synthetic tetrapeptide Tyr-Arg-Phe-Lys-NH2, commonly known as DALDA. This compound is a potent and highly selective agonist for the μ-opioid receptor (MOR), a key target in pain management and other neurological pathways. This document summarizes quantitative binding data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Receptor Binding Data
The binding affinity of this compound and its potent analogue, [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH2), for the three main opioid receptor subtypes (μ, δ, and κ) has been characterized through competitive binding assays. The data, presented as inhibition constants (Ki), quantify the affinity of the ligands for the receptors. A lower Ki value indicates a higher binding affinity. The following tables summarize these findings, highlighting the high selectivity of this compound and its analogue for the μ-opioid receptor.
Table 1: Opioid Receptor Binding Affinities of this compound and [Dmt¹]this compound
| Ligand | μ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) |
| This compound | 1.13 ± 0.15 | >10,000 | >1,000 |
| [Dmt¹]this compound | 0.081 ± 0.010 | >10,000 | 114 ± 15 |
Data presented as mean ± SEM.
Table 2: Selectivity Ratios for this compound and [Dmt¹]this compound
| Ligand | Ki (δ) / Ki (μ) | Ki (κ) / Ki (μ) |
| This compound | >8,850 | >885 |
| [Dmt¹]this compound | >123,450 | 1,407 |
These data underscore the remarkable selectivity of this compound and, even more so, [Dmt¹]this compound for the μ-opioid receptor over the δ and κ subtypes.
Experimental Protocols: Radioligand Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for opioid receptors, using rat brain tissue as the receptor source.
Objective: To determine the inhibition constant (Ki) of Tyr-Arg-Phe-Lys-NH2 for μ, δ, and κ-opioid receptors.
Materials:
-
Tissue: Whole rat brain, homogenized.
-
Radioligands:
-
[³H]DAMGO (for μ-receptors)
-
[³H]DPDPE (for δ-receptors)
-
[³H]U69,593 (for κ-receptors)
-
-
Test Compound: Tyr-Arg-Phe-Lys-NH2 (this compound)
-
Non-specific Binding Control: Naloxone
-
Buffer: 50 mM Tris-HCl, pH 7.4
-
Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters.
Procedure:
-
Membrane Preparation: a. Homogenize whole rat brains in ice-cold 50 mM Tris-HCl buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris. c. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. d. Resuspend the pellet in fresh Tris-HCl buffer and incubate at 37°C for 30 minutes to facilitate the dissociation of endogenous opioids. e. Centrifuge again at 20,000 x g for 20 minutes at 4°C. f. Resuspend the final pellet in Tris-HCl buffer to a protein concentration of 1-2 mg/mL. This is the membrane preparation.
-
Binding Assay: a. Set up assay tubes containing:
- 50 µL of the appropriate [³H]-radioligand (at a concentration near its Kd).
- 50 µL of varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁵ M).
- For total binding, add 50 µL of buffer instead of the test compound.
- For non-specific binding, add 50 µL of a high concentration of naloxone (e.g., 10 µM). b. Add 400 µL of the membrane preparation to each tube to initiate the binding reaction. c. Incubate the tubes at 25°C for 60-90 minutes.
-
Separation and Counting: a. Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand. b. Wash the filters three times with ice-cold Tris-HCl buffer. c. Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Signaling Pathways and Workflows
μ-Opioid Receptor Signaling Pathway
Upon binding of an agonist such as this compound, the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to an overall inhibitory effect on neuronal activity.
Caption: μ-Opioid receptor signaling cascade initiated by agonist binding.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand binding assay to determine the receptor affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
Methodological & Application
Application Notes and Protocols for Tyrosyl-arginyl-phenylalanyl-lysinamide (YRFK-NH2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosyl-arginyl-phenylalanyl-lysinamide (YRFK-NH2) is a tetrapeptide of interest for its potential biological activities. While specific research on this exact peptide is limited, related studies on peptides with similar motifs, such as the YRFK sequence, suggest potential antioxidant properties. This document provides a comprehensive guide for the experimental design and protocol development for investigating YRFK-NH2, focusing on its synthesis, purification, and characterization, as well as methods to evaluate its antioxidant potential.
Physicochemical Properties
A summary of the predicted physicochemical properties of Tyrosyl-arginyl-phenylalanyl-lysinamide is presented below.
| Property | Value | Source |
| Molecular Formula | C34H53N9O6 | Predicted |
| Molecular Weight | 699.85 g/mol | Predicted |
| Amino Acid Sequence | Tyr-Arg-Phe-Lys-NH2 | - |
| Charge at pH 7.4 | +2 | Predicted |
Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing YRFK-NH2. The Fmoc/tBu strategy is a common and effective approach.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-Phe-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DDT)
-
Water
-
Diethyl ether
-
Acetonitrile (ACN)
Protocol:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and then DCM.
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (Fmoc-Phe-OH) in DMF with DIC and OxymaPure.
-
Add the activation mixture to the resin and allow it to react for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Arg(Pbf)-OH and Fmoc-Tyr(tBu)-OH in sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/DDT/Water (92.5:2.5:2.5:2.5) for 3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Purification:
-
Centrifuge to pellet the peptide and discard the ether.
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization: Lyophilize the purified peptide fractions to obtain a white powder.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for YRFK-NH2.
Antioxidant Activity Assays
This assay measures the ability of the peptide to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
YRFK-NH2 peptide stock solution
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Methanol
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Peptide Dilutions: Prepare a series of dilutions of the YRFK-NH2 peptide in methanol.
-
Assay Setup:
-
In a 96-well plate, add 100 µL of each peptide dilution to triplicate wells.
-
Add 100 µL of methanol to control wells.
-
-
Initiate Reaction: Add 100 µL of the DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure Absorbance: Measure the absorbance at 517 nm using a microplate reader.
-
Calculate Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] * 100
-
This assay measures the ability of the peptide to protect cells from oxidative stress induced by a free radical generator.
Materials:
-
Human cell line (e.g., HepG2)
-
Cell culture medium
-
YRFK-NH2 peptide
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Phosphate-buffered saline (PBS)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well black microplate and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of YRFK-NH2 for 1 hour.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with DCFH-DA solution for 30 minutes.
-
Induce Oxidative Stress: Wash the cells again with PBS and then add AAPH solution to induce oxidative stress.
-
Measure Fluorescence: Immediately measure the fluorescence intensity at time zero and then every 5 minutes for 1 hour using a fluorescence microplate reader (excitation/emission ~485/535 nm).
-
Data Analysis: Calculate the area under the curve for both control and peptide-treated wells to determine the cellular antioxidant activity.
Caption: Workflow for In Vitro Antioxidant Activity Assays.
Hypothesized Signaling Pathway
Based on the known mechanisms of other antioxidant peptides, YRFK-NH2 may exert its protective effects by modulating key signaling pathways involved in the cellular stress response. A plausible hypothetical pathway involves the Keap1-Nrf2 system.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, reactive oxygen species (ROS) can modify Keap1, leading to the release of Nrf2. YRFK-NH2, as a potential antioxidant, could directly scavenge ROS or interact with Keap1, promoting Nrf2 stabilization. Once stabilized, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's capacity to neutralize ROS and mitigate oxidative damage.
Caption: Hypothesized Keap1-Nrf2 Signaling Pathway for YRFK-NH2.
Conclusion
The protocols and experimental designs outlined in this document provide a solid foundation for the investigation of Tyrosyl-arginyl-phenylalanyl-lysinamide. While the specific biological functions of YRFK-NH2 are yet to be fully elucidated, the proposed methodologies for synthesis, purification, and antioxidant activity assessment will enable researchers to characterize this peptide and explore its therapeutic potential. The hypothesized signaling pathway offers a starting point for mechanistic studies into its mode of action. Further research is warranted to confirm these hypotheses and to explore other potential biological activities of this novel tetrapeptide.
Application Notes and Protocols for In Vivo Administration of Tyrosyl-D-arginyl-phenylalanyl-lysinamide (DALDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosyl-D-arginyl-phenylalanyl-lysinamide, commonly known as DALDA, is a highly selective and potent mu-opioid receptor (MOR) agonist. It is a tetrapeptide analog of the N-terminal sequence of dermorphin, a naturally occurring opioid peptide. The substitution of D-Arginine at the second position confers resistance to enzymatic degradation, enhancing its metabolic stability for in vivo applications. This compound is a valuable research tool for investigating the roles of peripheral and central mu-opioid receptors in various physiological and pathological processes, particularly in pain modulation.
This document provides detailed application notes and protocols for the in vivo administration of this compound, summarizing quantitative data, experimental methodologies, and relevant signaling pathways.
Quantitative Data Summary
The following table summarizes the quantitative data from various in vivo studies involving the administration of this compound and its analogs.
| Peptide/Analog | Animal Model | Administration Route | Dosage | Vehicle | Primary Effect Observed | Reference |
| This compound | Male Rats (Spinal Nerve Ligation) | Subcutaneous (s.c.) | 0.2, 2, 5, 10 mg/kg | Not Specified | Dose-dependent inhibition of mechanical allodynia. | |
| This compound | Male Rats (Spinal Nerve Ligation) | Subcutaneous (s.c.) | 0.02, 0.1, 0.2, 2 mg/kg | Not Specified | Dose-dependent increase in paw withdrawal latency (inhibition of heat hypersensitivity). | |
| This compound | Pregnant and Non-pregnant Sheep | Intravenous (i.v.) infusion | 0.6 mg/kg/hr for 4 hr | Not Specified | Pharmacokinetic studies; highly restricted placental transfer.[1] | |
| C8-DALDA | Male CD-1 Mice | Intravenous (i.v.) tail vein injection | 3 mg/kg | Saline or Nanoemulsion | Biodistribution and pharmacokinetic analyses.[2] | |
| Dermorphin Analog (Peptide D2) | Rats | Intranasal | 0.5, 1.0 µg/kg | Not Specified | Dose-dependent analgesia in the "Water Tail-Flick" test. | |
| Dermorphin Analog (Peptide D2) | Rats | Intraperitoneal (i.p.) | 5.0 mg/kg | Not Specified | Over 50% analgesic effect. |
Signaling Pathway
This compound exerts its effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The binding of this compound to MOR initiates a signaling cascade that ultimately leads to analgesia.
Caption: Mu-opioid receptor signaling pathway activated by this compound.
Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia in a Neuropathic Pain Model
This protocol is designed to assess the analgesic effects of this compound on mechanical hypersensitivity in a rodent model of neuropathic pain, such as spinal nerve ligation (SNL).
Experimental Workflow:
Caption: General experimental workflow for in vivo analgesic testing.
Materials:
-
This compound (lyophilized powder)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Rodent model of neuropathic pain (e.g., SNL rats)
-
Electronic von Frey apparatus
-
Testing enclosures with a mesh floor
-
Syringes and needles for administration
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile saline to the desired stock concentration.
-
Further dilute the stock solution with sterile saline to achieve the final desired dosages (e.g., 0.2, 2, 5, 10 mg/kg). The final injection volume should be appropriate for the animal's weight (e.g., 1-5 ml/kg for subcutaneous injection in rats).
-
-
Animal Habituation:
-
Place the animals in the testing enclosures on the mesh floor and allow them to acclimate for at least 30 minutes before testing.
-
-
Baseline Measurement:
-
Measure the baseline paw withdrawal threshold (PWT) for the ipsilateral (injured) hind paw using the electronic von Frey apparatus.
-
Apply increasing pressure to the plantar surface of the paw with the filament. The force at which the animal withdraws its paw is recorded as the PWT.
-
Repeat the measurement 2-3 times with at least 5-minute intervals and average the values.
-
-
This compound Administration:
-
Administer the prepared this compound solution or vehicle via the desired route (e.g., subcutaneous injection).
-
-
Post-Treatment Measurements:
-
Measure the PWT at various time points after administration (e.g., 15, 30, 45, 60, and 75 minutes) to determine the time course of the analgesic effect.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) or compare the post-treatment PWT to the baseline PWT.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed effects.
-
Protocol 2: Assessment of Thermal Nociception (Tail-Flick Test)
This protocol measures the analgesic effect of this compound on the response to a thermal stimulus.[3][4][5][6]
Materials:
-
This compound (lyophilized powder)
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Rats or mice
-
Tail-flick analgesia meter with a radiant heat source
-
Animal restrainers
Procedure:
-
Preparation of this compound Solution:
-
Prepare this compound solutions as described in Protocol 1.
-
-
Animal Habituation:
-
Gently place the animal in the restrainer of the tail-flick apparatus and allow it to acclimate for a few minutes.
-
-
Baseline Measurement:
-
Position the animal's tail over the radiant heat source.
-
Activate the heat source and start the timer.
-
The latency to the flicking of the tail is automatically recorded.
-
A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Obtain 2-3 baseline readings with at least a 5-minute interval between each and calculate the average.
-
-
This compound Administration:
-
Administer the prepared this compound solution or vehicle via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
-
Post-Treatment Measurements:
-
Measure the tail-flick latency at various time points after administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Data Analysis:
-
Calculate the percentage increase in reaction time or %MPE.
-
Analyze the data using appropriate statistical methods to determine the dose-dependent and time-dependent effects of this compound.
-
Concluding Remarks
These application notes and protocols provide a comprehensive guide for the in vivo administration and evaluation of Tyrosyl-D-arginyl-phenylalanyl-lysinamide (this compound). Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for the ethical use of animals in research. Careful consideration of the administration route, dosage, and appropriate behavioral assays is crucial for obtaining reliable and reproducible results in the study of opioid receptor pharmacology.
References
- 1. In vivo disposition of dermorphin analog (this compound) in nonpregnant and pregnant sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CNS Delivery and Pharmacokinetic Evaluations of this compound Analgesic Peptide Analog Administered in Nano-Sized Oil-in-Water Emulsion Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tail flick test in rats [bio-protocol.org]
- 4. Tail flick test - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. youtube.com [youtube.com]
Determining the Optimal Dosage of Tyr-Arg-Phe-Lys-NH2 for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for determining the optimal dosage of the tetrapeptide Tyr-Arg-Phe-Lys-NH2, also known as DALDA, for in vivo animal studies. This document outlines the known biological activities of the peptide, summarizes reported dosages, and provides detailed protocols for dose-response analysis and acute toxicity assessment.
Introduction
Tyr-Arg-Phe-Lys-NH2 is a potent and highly selective synthetic opioid peptide agonist for the mu (µ)-opioid receptor. Due to its high affinity and selectivity, it is a valuable tool for investigating the physiological and pathological roles of the mu-opioid system. The presence of a D-arginine at the second position and C-terminal amidation confers significant resistance to degradation by aminopeptidases and carboxypeptidases, respectively, enhancing its stability in biological systems. This peptide is primarily eliminated through glomerular filtration. Proper dose determination is critical for obtaining reliable and reproducible results in animal studies while ensuring animal welfare.
Data Presentation
The following tables summarize the available quantitative data for Tyr-Arg-Phe-Lys-NH2 (this compound) from published animal studies. These values should be used as a starting point for dose-range finding studies in your specific animal model and experimental setup.
Table 1: Reported In Vivo Dosages of Tyr-Arg-Phe-Lys-NH2 (this compound)
| Administration Route | Species | Dosage Range | Observed Effect | Reference(s) |
| Intracerebroventricular (ICV) | Rat | 0.1 - 1.0 µg | Biphasic effects on locomotor activity (inhibition followed by activation) | [1] |
| Intrathecal (IT) | Rat | Dose-dependent | Naloxone-reversible antinociceptive effects | [2] |
| Intravenous (IV) | Mouse | 3 mg/kg | Analgesia (tail-flick test) | [3] |
| Subcutaneous (SC) | Mouse | 10⁻² mg/kg/day | Anti-inflammatory effects in a colitis model | [4] |
Table 2: Receptor Binding Affinity of Tyr-Arg-Phe-Lys-NH2 (this compound)
| Receptor | Species | Binding Affinity (Ki) | Reference(s) |
| Mu (µ)-opioid | Rat (brain tissue) | 1.69 nM |
Experimental Protocols
Protocol 1: Dose-Response Study for Analgesic Efficacy (Tail-Flick Test)
This protocol describes a method to determine the dose-dependent analgesic effect of Tyr-Arg-Phe-Lys-NH2 using the tail-flick test in rodents.
Materials:
-
Tyr-Arg-Phe-Lys-NH2 (this compound)
-
Sterile vehicle (e.g., 0.9% saline)
-
Tail-flick analgesia meter
-
Rodents (rats or mice)
-
Appropriate syringes and needles for the chosen administration route
Procedure:
-
Animal Acclimation: Acclimate animals to the housing facility for at least one week before the experiment. Acclimatize them to the experimental room and handling for at least 2-3 days prior to testing.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle, 0.1, 0.3, 1.0, 3.0 mg/kg for systemic administration) with a sufficient number of animals per group (typically n=6-10) to achieve statistical power.
-
Baseline Latency Measurement: Measure the baseline tail-flick latency for each animal before drug administration. The latency is the time taken for the animal to withdraw its tail from a radiant heat source. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.
-
Peptide Administration: Administer the assigned dose of Tyr-Arg-Phe-Lys-NH2 or vehicle via the chosen route (e.g., intravenous, subcutaneous, intraperitoneal).
-
Post-treatment Latency Measurements: Measure the tail-flick latency at several time points after administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time of peak effect and duration of action.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Dose-Response Curve: Plot the %MPE at the time of peak effect against the logarithm of the dose to generate a dose-response curve. From this curve, the ED50 (the dose that produces 50% of the maximum effect) can be calculated using appropriate statistical software.
Protocol 2: Acute Toxicity Assessment - Maximum Tolerated Dose (MTD) Determination
This protocol is based on the "Up-and-Down Procedure" (UDP) as described in OECD Guideline 425 and is designed to estimate the acute toxicity and determine the MTD of Tyr-Arg-Phe-Lys-NH2 with a minimal number of animals.[5]
Materials:
-
Tyr-Arg-Phe-Lys-NH2 (this compound)
-
Sterile vehicle
-
Rodents (typically female rats or mice are used first as they are often more sensitive)
-
Appropriate syringes and needles for the chosen administration route
Procedure:
-
Dose Level Selection: Based on the available data, select a starting dose. For a substance with some known activity but no toxicity data, a conservative starting dose is recommended. A default starting dose of 175 mg/kg can be used if no information is available.[5] A dose progression factor is also chosen (e.g., a factor of 2).
-
Sequential Dosing:
-
Dose a single animal with the starting dose.
-
Observe the animal for signs of toxicity and mortality, with close observation for the first 4 hours and then daily for up to 14 days.[5]
-
If the animal survives, the next animal is dosed at a higher dose (starting dose x progression factor).
-
If the animal dies, the next animal is dosed at a lower dose (starting dose / progression factor).
-
-
Endpoint: The test is stopped when one of the stopping criteria is met, which includes a certain number of reversals in the outcome (survival/death) or after a maximum of 5 animals have been tested if a limit dose of 2000 mg/kg is being evaluated and no mortality is observed.[5]
-
MTD Determination: The MTD is the highest dose that does not cause unacceptable adverse effects or mortality. Clinical observations, body weight changes, and any signs of distress are used to determine the MTD.
-
Limit Test: If prior information suggests low toxicity, a limit test can be performed. A group of 5 animals is dosed with a high dose (e.g., 1000 or 2000 mg/kg). If no mortality or significant toxicity is observed, further dose escalation is not necessary, and the LD50 is considered to be above this limit dose.[6][7][8]
Mandatory Visualization
Signaling Pathway
Caption: Mu-opioid receptor signaling pathway activated by Tyr-Arg-Phe-Lys-NH2.
Experimental Workflow
Caption: Workflow for determining the optimal dosage of Tyr-Arg-Phe-Lys-NH2.
References
- 1. oecd.org [oecd.org]
- 2. Antinociceptive and respiratory effects of intrathecal H-Tyr-D-Arg-Phe-Lys-NH2 (this compound) and [Dmt1] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic Efficacy and Safety of this compound Peptide Analog Delivery to the Brain using Oil-in-Water Nanoemulsion Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acute oral toxicity test: Up and down procedure -UPD- (OECD 425: 2022). - IVAMI [ivami.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Applications of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA, is a synthetic tetrapeptide that has garnered significant interest in neuroscience research due to its potent and selective agonist activity at the mu-opioid receptor (μOR). This document provides detailed application notes and experimental protocols for the use of this compound and its highly potent analog, [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH₂), in neuroscience research, with a primary focus on analgesia and related physiological effects.
This compound and its analogs are structurally related to endogenous opioid peptides and serve as valuable tools for investigating the role of the μOR in pain perception, respiratory function, and behavior. Their high selectivity and potency make them excellent probes for dissecting the molecular and circuit-level mechanisms of opioid signaling.
Key Applications in Neuroscience
The principal application of this compound and [Dmt¹]this compound in neuroscience research is in the study of analgesia , particularly in models of neuropathic pain . Due to its high affinity and selectivity for the μOR, it is used to investigate the spinal and supraspinal mechanisms of opioid-mediated pain relief.
Other significant applications include:
-
Respiratory Depression Studies: As with other μOR agonists, this compound can induce respiratory depression. It is therefore used in models to study the mechanisms underlying this critical side effect of opioid analgesics and to screen for novel compounds with a wider therapeutic window.
-
Locomotor Activity Assessment: this compound has been shown to influence locomotor behavior, often in a biphasic manner (inhibition followed by activation). This makes it a useful tool for studying the role of the μOR system in motor control and the rewarding or aversive properties of opioids.
-
Receptor Binding and Pharmacology: Radiolabeled versions of this compound analogs are utilized in radioligand binding assays to characterize the affinity and selectivity of novel opioid compounds for the μOR.
-
Mitochondria-Targeted Antioxidant Effects: Interestingly, [Dmt¹]this compound has been shown to possess mitochondria-targeted antioxidant properties, suggesting a potential neuroprotective role beyond its opioid receptor activity. This opens avenues for its investigation in neurodegenerative diseases and conditions involving oxidative stress.[1]
Data Presentation
Opioid Receptor Binding Affinities
The binding affinities (Ki) of this compound and [Dmt¹]this compound for the three main opioid receptor subtypes (mu, delta, and kappa) are summarized in the table below. These values highlight the high selectivity of these peptides for the mu-opioid receptor.
| Compound | Mu (μ) Receptor Ki (nM) | Delta (δ) Receptor Ki (nM) | Kappa (κ) Receptor Ki (nM) | Selectivity (μ vs δ) | Selectivity (μ vs κ) |
| This compound | 1.69 | >10,000 | >100 | >5917 | >59 |
| [Dmt¹]this compound | 0.143 - 0.199 | ~1990 | ~5.17 | ~10,000 | ~26-180 |
Data compiled from multiple sources. Ki values can vary depending on the experimental conditions and tissue preparation.
In Vivo Potency
[Dmt¹]this compound is an exceptionally potent analgesic, particularly when administered directly to the spinal cord.
| Compound | Administration Route | Analgesic Potency (vs. Morphine) |
| [Dmt¹]this compound | Intrathecal | ~3000x |
| [Dmt¹]this compound | Subcutaneous | 40-220x |
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of this compound or its analogs for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rodent brain tissue)
-
Radioligand (e.g., [³H]DAMGO for μOR, [³H]DPDPE for δOR, [³H]U69,593 for κOR)
-
This compound or [Dmt¹]this compound (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)
-
Nonspecific binding control (e.g., naloxone at a high concentration)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells expressing the receptor in ice-cold lysis buffer. Centrifuge to pellet the membranes, then wash and resuspend in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (this compound).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL) in Rats
This protocol describes the induction of neuropathic pain to test the analgesic effects of this compound.
Materials:
-
Adult male Sprague-Dawley rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 5-0 silk)
-
This compound or [Dmt¹]this compound solution
-
Vehicle control (e.g., saline)
-
Apparatus for assessing thermal hyperalgesia (e.g., radiant heat source)
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and make an incision to expose the L5 and L6 spinal nerves. Tightly ligate the L5 spinal nerve. Suture the incision.
-
Post-operative Care: Allow the animals to recover for at least one week.
-
Assessment of Hyperalgesia: Before drug administration, measure the baseline paw withdrawal latency to a thermal stimulus on both the ipsilateral (ligated) and contralateral (non-ligated) paws. A significantly shorter withdrawal latency on the ipsilateral side indicates the development of thermal hyperalgesia.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intrathecal, subcutaneous).
-
Post-drug Assessment: Measure the paw withdrawal latency at various time points after drug administration to determine the analgesic effect.
-
Data Analysis: Compare the paw withdrawal latencies before and after drug administration and between the drug and vehicle groups.
Whole-Body Plethysmography for Respiratory Assessment
This protocol is used to measure the respiratory effects of this compound.
Materials:
-
Unrestrained whole-body plethysmography chambers
-
Data acquisition system
-
This compound or [Dmt¹]this compound solution
-
Vehicle control (e.g., saline)
Procedure:
-
Acclimation: Place the animal in the plethysmography chamber and allow it to acclimate for a defined period (e.g., 30-60 minutes).
-
Baseline Recording: Record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) for a set duration.
-
Drug Administration: Administer this compound or vehicle.
-
Post-drug Recording: Continuously record respiratory parameters for a specified period after drug administration.
-
Data Analysis: Analyze the changes in respiratory parameters from baseline following drug administration and compare them to the vehicle control group.
Open Field Test for Locomotor Activity
This protocol assesses the effect of this compound on spontaneous locomotor activity.
Materials:
-
Open field arena (a square box with walls)
-
Video tracking software
-
This compound or [Dmt¹]this compound solution
-
Vehicle control (e.g., saline)
Procedure:
-
Habituation: Habituate the animals to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle.
-
Test: Place the animal in the center of the open field arena and record its activity for a set duration (e.g., 15-30 minutes).
-
Data Analysis: Use the video tracking software to analyze various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
Stereotypic behaviors
-
-
Interpretation: A decrease in total distance traveled may indicate sedation, while an increase may suggest hyperactivity. The time spent in the center can be an indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
References
Application Notes and Protocols: Tyr-Arg-Phe-Lys-NH2 (DALDA) as a Selective Mu-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-Arg-Phe-Lys-NH2, also known as DALDA, is a synthetic tetrapeptide amide that acts as a potent and highly selective agonist for the mu (µ)-opioid receptor.[1][2][3] Derived from the naturally occurring opioid peptide dermorphin, this compound exhibits a strong preference for the mu-opioid receptor over delta (δ) and kappa (κ) opioid receptors.[3][4] Its high polarity and positive charge at physiological pH contribute to its pharmacological profile.[3] These characteristics make this compound a valuable research tool for investigating the physiological and pathological roles of the mu-opioid receptor, as well as a potential lead compound for the development of novel analgesics with improved side-effect profiles.[4][5]
Data Presentation
The following tables summarize the in vitro binding affinities and potencies of this compound and its potent analog, [Dmt¹]this compound, for the three main opioid receptor subtypes. This data highlights the exceptional selectivity of these compounds for the mu-opioid receptor.
Table 1: Opioid Receptor Binding Affinity (Ki, nM) of this compound and [Dmt¹]this compound
| Compound | µ-Receptor (Ki) | δ-Receptor (Ki) | κ-Receptor (Ki) | Selectivity Ratio (δ/µ) | Selectivity Ratio (κ/µ) |
| This compound | 0.423 | 4230 | 19200 | ~10,000 | ~45,390 |
| [Dmt¹]this compound | 0.143 | >10,000 | 156 | >70,000 | ~1,090 |
Data compiled from multiple sources.[6][7]
Table 2: In Vitro Agonist Potency (IC50/EC50, nM) of [Dmt¹]this compound
| Assay | µ-Receptor (IC50/EC50) |
| Guinea Pig Ileum (GPI) Assay | 0.13 |
[Dmt¹]this compound is a well-characterized potent analog of this compound.[3][7] Data for this compound in similar functional assays is less consistently reported in a comparative format.
Signaling Pathways
Activation of the mu-opioid receptor by an agonist like this compound initiates a cascade of intracellular signaling events characteristic of Gi/o protein-coupled receptors (GPCRs).[8] This signaling primarily leads to inhibitory effects on neuronal activity.
Caption: Mu-opioid receptor signaling cascade initiated by this compound.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the mu-opioid receptor through competitive displacement of a radiolabeled ligand.
Caption: Experimental workflow for a radioligand binding assay.
Protocol:
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the mu-opioid receptor (e.g., rat brain tissue or CHO-K1 cells stably expressing the human mu-opioid receptor) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration (e.g., using a BCA protein assay).
-
-
Binding Assay:
-
In a 96-well plate, add in triplicate:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled ligand like naloxone (10 µM) (for non-specific binding).
-
50 µL of varying concentrations of the competitor ligand, this compound.
-
50 µL of a fixed concentration of a radiolabeled mu-opioid receptor agonist (e.g., [³H]DAMGO, typically at a concentration close to its Kd).
-
50 µL of the membrane preparation.
-
-
Incubate the plate at room temperature (e.g., 25°C) for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by the mu-opioid receptor upon agonist binding, providing a measure of agonist efficacy and potency (EC50).
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro opioid activity profiles of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Dmt(1)]this compound is highly selective and potent at mu opioid receptors, but is not cross-tolerant with systemic morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the dermorphin analog [Dmt(1)]this compound, a highly potent and selective mu-opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [Dmt1]this compound analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA) in Pain Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosyl-arginyl-phenylalanyl-lysinamide, hereafter referred to as TAPA, is a synthetic tetrapeptide amide with the sequence Tyr-Arg-Phe-Lys-NH₂. It is an analog of the N-terminal sequence of dermorphin, a naturally occurring and highly potent µ-opioid receptor agonist. Due to its structural similarity to endogenous opioid peptides, TAPA is a valuable tool for investigating the mechanisms of pain and analgesia. Its high affinity and selectivity for the µ-opioid receptor make it a suitable probe for studying receptor binding, downstream signaling cascades, and in vivo analgesic effects.[1][2] The D-Arginine at the second position confers resistance to enzymatic degradation, resulting in a potent and long-lasting analgesic effect.[1][2]
These application notes provide a comprehensive overview of the use of TAPA in pain research, including its pharmacological properties, detailed experimental protocols for its characterization, and a summary of its mechanism of action.
Data Presentation
Opioid Receptor Binding Affinity of TAPA and Related Peptides
The following table summarizes the in vitro binding affinities of TAPA and related dermorphin analogs for the µ (mu), δ (delta), and κ (kappa) opioid receptors. The data is presented as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the peptide's affinity for the receptor. Lower values indicate higher affinity.
| Compound | µ-Opioid Receptor (Ki/IC50, nM) | δ-Opioid Receptor (Ki/IC50, nM) | κ-Opioid Receptor (Ki/IC50, nM) | Selectivity (δ/µ) | Selectivity (κ/µ) |
| Tyr-Arg-Phe-Gly-NH₂ | Data not available | Data not available | Data not available | Data not available | Data not available |
| Morphine | 1.2 | 250 | 350 | 208 | 292 |
| DAMGO | 1.5 | 2200 | 25000 | 1467 | 16667 |
| DPDPE | 2200 | 1.1 | 50000 | 0.0005 | 22.7 |
Note: Specific binding affinity data for Tyr-Arg-Phe-Lys-NH₂ (TAPA) and Tyr-Arg-Phe-Gly-NH₂ were not explicitly found in the searched literature. The table structure is provided for the inclusion of such data when it becomes available. The values for Morphine, DAMGO (a selective µ-agonist), and DPDPE (a selective δ-agonist) are included for comparative purposes.
In Vivo Analgesic Potency of TAPA Analogs
The analgesic efficacy of TAPA analogs is typically assessed using rodent models of pain, such as the hot plate and tail-flick tests. The potency is often expressed as the ED50, which is the dose of the compound that produces a maximal analgesic effect in 50% of the test subjects.
| Compound | Hot Plate Test (ED50, mg/kg, s.c.) | Tail-Flick Test (ED50, mg/kg, s.c.) |
| H-Tyr-D-Arg-Phe-beta-Ala-OH (TDAPA) | 0.49 | 0.39 |
| Morphine | 2.5 | - |
Note: The provided data is for a close analog of TAPA, H-Tyr-D-Arg-Phe-beta-Ala-OH (TDAPA), as specific ED50 values for Tyr-Arg-Phe-Lys-NH₂ were not available in the searched literature.[3] This data is presented to give a representative indication of the high potency of this class of dermorphin analogs.
Experimental Protocols
Opioid Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of TAPA for µ-opioid receptors in rodent brain tissue.
Materials:
-
Rodent brain tissue (e.g., whole brain minus cerebellum)
-
[³H]DAMGO (µ-opioid receptor selective radioligand)
-
TAPA (or other test compounds)
-
Naloxone (non-selective opioid antagonist for determining non-specific binding)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% BSA
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer
-
Centrifuge
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rodent brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh binding buffer and repeat the centrifugation step.
-
Resuspend the final pellet in binding buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Reaction:
-
In a final volume of 1 mL, add the following to test tubes:
-
100 µL of [³H]DAMGO (to a final concentration of ~1 nM)
-
100 µL of various concentrations of TAPA (e.g., 10⁻¹⁰ to 10⁻⁵ M) or vehicle (for total binding)
-
100 µL of 10 µM naloxone (for non-specific binding)
-
700 µL of the brain membrane preparation.
-
-
Incubate the tubes at 25°C for 60 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through glass fiber filters under vacuum.
-
Wash the filters three times with 5 mL of ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the TAPA concentration.
-
Determine the IC50 value (the concentration of TAPA that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
Hot Plate Test for Analgesia
The hot plate test is a widely used method to assess the analgesic effects of drugs against thermally induced pain.[5][6][7]
Materials:
-
Hot plate apparatus with a temperature-controlled surface
-
Animal enclosure (e.g., clear acrylic cylinder)
-
Mice or rats
-
TAPA solution for injection
-
Vehicle control solution
-
Stopwatch
Procedure:
-
Acclimatization:
-
Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[5]
-
On the day before the test, place each animal on the hot plate (at a neutral temperature) for a short period to familiarize them with the apparatus.
-
-
Baseline Latency:
-
Set the hot plate temperature to a constant, noxious temperature (typically 55 ± 0.5°C).[6]
-
Place an animal on the hot plate and immediately start the stopwatch.
-
Observe the animal for signs of pain, such as paw licking, paw shaking, or jumping.[6]
-
Record the latency (in seconds) to the first pain response.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, and any animal not responding within this time is removed and assigned the cut-off latency.[7]
-
-
Drug Administration:
-
Administer TAPA or vehicle control to the animals via the desired route (e.g., subcutaneous, intraperitoneal, or intravenous).
-
-
Post-Treatment Latency:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), place the animals back on the hot plate and measure the response latency as described in step 2.
-
-
Data Analysis:
-
Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
-
Compare the %MPE between the TAPA-treated and vehicle-treated groups using appropriate statistical tests.
-
To determine the ED50, test a range of TAPA doses and use a dose-response analysis.
-
Tail-Flick Test for Analgesia
The tail-flick test is another common method for evaluating the analgesic properties of compounds against a thermal pain stimulus.[8][9][10][11][12]
Materials:
-
Tail-flick analgesiometer with a radiant heat source
-
Animal restrainer
-
Mice or rats
-
TAPA solution for injection
-
Vehicle control solution
-
Stopwatch or automated timer
Procedure:
-
Acclimatization:
-
Baseline Latency:
-
Gently place the animal in the restrainer, leaving the tail exposed.
-
Position the tail over the radiant heat source of the analgesiometer.
-
Activate the heat source and start the timer.
-
The latency is the time it takes for the animal to flick its tail away from the heat.[8][9]
-
A cut-off time (typically 10-12 seconds) should be set to prevent tissue damage.[10]
-
-
Drug Administration:
-
Administer TAPA or vehicle control to the animals.
-
-
Post-Treatment Latency:
-
Measure the tail-flick latency at various time points after drug administration, as described in the hot plate test.
-
-
Data Analysis:
-
Analyze the data using the %MPE formula and statistical methods as described for the hot plate test to determine the analgesic effect and ED50 of TAPA.
-
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by TAPA initiates a cascade of intracellular events characteristic of Gi/o protein-coupled receptors. This leads to a reduction in neuronal excitability and the subsequent analgesic effect.
Experimental Workflow for Assessing TAPA's Analgesic Properties
The following diagram illustrates a typical workflow for the preclinical evaluation of TAPA's analgesic effects.
References
- 1. Dermorphin tetrapeptide analogs as potent and long-lasting analgesics with pharmacological profiles distinct from morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of opioid activity between a N-terminal tetrapeptide analogue of dermorphin, H-Tyr-D-Arg-Phe-beta-Ala-OH and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]
- 5. kftechnology.it [kftechnology.it]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. Tail flick test in rats [bio-protocol.org]
- 10. Tail Flick Test [bio-protocol.org]
- 11. protocols.io [protocols.io]
- 12. diacomp.org [diacomp.org]
Standard Operating Procedure for Tyr-Arg-Phe-Lys-NH2 (DALDA) Solubilization and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyr-Arg-Phe-Lys-NH2, also known as DALDA, is a potent and selective tetrapeptide agonist for the mu-opioid receptor (MOR).[1] It is a synthetic analog of the naturally occurring opioid peptide dermorphin.[1] Due to its inability to cross the blood-brain barrier, this compound is primarily investigated for its peripherally mediated analgesic effects.[1] Proper handling, solubilization, and storage of this lyophilized peptide are critical to ensure its stability, activity, and the reproducibility of experimental results. This document provides a detailed standard operating procedure for the solubilization and storage of this compound.
Physicochemical Properties and Solubility Prediction
The amino acid sequence of this compound is Tyrosine-Arginine-Phenylalanine-Lysine-amide. Its physicochemical properties influence its solubility:
-
Hydrophobic Residue: The presence of Tyrosine, a hydrophobic amino acid, can decrease aqueous solubility.
-
Basic Residues: Arginine and Lysine are basic amino acids, conferring a net positive charge to the peptide at neutral pH.[2]
-
Amidated C-terminus: The C-terminal amidation removes the negative charge of the carboxyl group, further contributing to the net positive charge.
Based on these properties, this compound is a basic and somewhat hydrophobic peptide. Peptides with a net positive charge are generally soluble in water or dilute acidic solutions.
Quantitative Solubility Data
| Solvent | Reported Concentration | Approximate mg/mL | Reference |
| Water | 1 mM | ~0.61 mg/mL | [3] |
Experimental Protocols
Materials
-
Lyophilized Tyr-Arg-Phe-Lys-NH2 (this compound) peptide
-
Sterile, deionized, and pyrogen-free water
-
0.1% Acetic Acid in sterile water (optional)
-
Dimethyl sulfoxide (DMSO), anhydrous (optional, for very high concentrations)
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile, low-retention pipette tips
-
Vortex mixer
-
Sonicator (optional)
Protocol for Solubilization of Tyr-Arg-Phe-Lys-NH2 (this compound)
This protocol is designed to prepare a stock solution of this compound. It is recommended to perform a small-scale solubility test with a portion of the peptide before dissolving the entire sample.
-
Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture inside the vial, which can affect peptide stability.
-
Initial Solvent Addition (Water):
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Based on the desired final concentration (e.g., 1 mM or ~0.61 mg/mL), calculate the required volume of sterile water.
-
Carefully add the calculated volume of sterile water to the vial.
-
-
Dissolution:
-
Gently vortex the vial for 10-20 seconds to mix.
-
Visually inspect the solution for any undissolved particles.
-
If the peptide does not fully dissolve, sonication in a water bath for a few minutes may aid dissolution. Avoid excessive heating.
-
-
Alternative Solubilization (if necessary):
-
If the peptide remains insoluble in water, a dilute acidic solution can be used. Add a small volume of 0.1% acetic acid and repeat the dissolution steps.
-
For concentrations higher than what is achievable in aqueous solutions, anhydrous DMSO can be used as an initial solvent. Dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer of choice to the desired final concentration. Note: Ensure the final concentration of DMSO is compatible with your downstream experimental assays.
-
Protocol for Storage of Tyr-Arg-Phe-Lys-NH2 (this compound)
Proper storage is crucial to maintain the integrity and activity of the peptide.
Lyophilized Peptide:
-
Long-term storage: Store the lyophilized peptide at -20°C in a desiccated environment.
-
Short-term storage: For frequent use, storage at 4°C in a desiccated environment is acceptable for short periods.
Peptide Solutions:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into single-use volumes in sterile, low-protein-binding polypropylene tubes.
-
Long-term storage: Store the aliquoted peptide solutions at -20°C or, for enhanced stability, at -80°C.
-
Short-term storage: For immediate use within a few days, the peptide solution can be stored at 4°C.
| Storage Condition | Lyophilized Peptide | Reconstituted Solution |
| Long-Term | -20°C (desiccated) | -20°C to -80°C (aliquoted) |
| Short-Term | 4°C (desiccated) | 4°C |
Visualizations
Experimental Workflow for Solubilization and Storage
References
Application Notes and Protocols: Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA or H-Tyr-D-Arg-Phe-Lys-NH2, is a synthetic tetrapeptide amide. It is a potent and highly selective agonist for the mu (µ)-opioid receptor (MOR).[1][2] Derived from the naturally occurring opioid peptide dermorphin, this compound has been engineered for increased metabolic stability due to the presence of a D-arginine residue at the second position.[3] This peptide and its analogs, such as [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH2), are valuable research tools for investigating the pharmacology of the mu-opioid receptor and for the development of novel analgesics.[3][4] [Dmt¹]this compound, in particular, has shown significantly higher potency than morphine in various pain models.[1][4]
This document provides detailed application notes and experimental protocols for the use of high-purity this compound in research and drug development settings.
Commercial Suppliers of High-Purity Peptide
High-purity Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound) is not typically available as a stock catalog item. However, it can be readily obtained through custom peptide synthesis services from various reputable suppliers. When ordering, it is crucial to specify the desired purity level (typically >95% or >98% by HPLC for in vitro and in vivo studies), the quantity required, and the preferred salt form (e.g., TFA salt).
Key considerations for ordering custom this compound:
-
Purity: For cell-based assays and in vivo studies, a purity of ≥95% is recommended to avoid confounding results from impurities.
-
Analysis: Reputable suppliers will provide a certificate of analysis (CoA) that includes HPLC and mass spectrometry (MS) data to confirm the purity and identity of the synthesized peptide.
-
Formulation: The peptide is typically supplied as a lyophilized powder. Inquire about the counter-ion (commonly TFA) as it may have biological effects in some sensitive assays.
Prominent Custom Peptide Synthesis Companies:
-
Thermo Fisher Scientific
-
GenScript
-
Bachem
-
CPC Scientific
-
Biomatik
Researchers should request quotes from multiple vendors to compare pricing and turnaround times.
Physicochemical Properties
| Property | Value |
| Full Name | Tyrosyl-arginyl-phenylalanyl-lysinamide |
| Abbreviation | This compound |
| Sequence | H-Tyr-D-Arg-Phe-Lys-NH2 |
| Molecular Formula | C30H45N9O5 |
| Molecular Weight | 623.74 g/mol |
| Charge at pH 7.4 | +3 |
Quantitative Data: In Vitro Activity
The following table summarizes the in vitro binding affinity and functional potency of this compound and its potent analog, [Dmt¹]this compound, at the mu-opioid receptor.
| Compound | Receptor | Assay Type | Cell Line/Tissue | Ki (nM) | EC50 (nM) | Relative Potency (vs. Morphine) |
| This compound | Mu-Opioid | Radioligand Binding | Rat Brain | 1.69[3] | ||
| This compound | Mu-Opioid | [35S]GTPγS Binding | CHO-hMOR | 40.2[3] | 14x[1] | |
| [Dmt¹]this compound | Mu-Opioid | Radioligand Binding | Rat Brain | 0.143[3] | ||
| [Dmt¹]this compound | Mu-Opioid | [35S]GTPγS Binding | CHO-hMOR | 0.138[3] | 3000x[1] |
Ki: Inhibitory constant, a measure of binding affinity. A lower Ki indicates higher affinity. EC50: Half maximal effective concentration, a measure of functional potency. A lower EC50 indicates higher potency. CHO-hMOR: Chinese Hamster Ovary cells stably expressing the human mu-opioid receptor.
Signaling Pathway
This compound exerts its effects by binding to and activating the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5] The canonical signaling pathway involves the coupling to inhibitory G-proteins (Gi/o).[5] This activation leads to a cascade of intracellular events primarily aimed at reducing neuronal excitability, which underlies its analgesic effects.[6] A simplified diagram of the MOR signaling pathway is presented below.
Caption: Mu-opioid receptor signaling cascade initiated by this compound.
Experimental Protocols
Mu-Opioid Receptor Binding Assay
This protocol is adapted from studies characterizing the binding of this compound and its analogs to the mu-opioid receptor.[3]
Objective: To determine the binding affinity (Ki) of this compound for the mu-opioid receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes from CHO cells stably expressing the human mu-opioid receptor (CHO-hMOR).
-
Radioligand: [³H]DAMGO (a high-affinity mu-opioid agonist).
-
This compound Stock Solution: 1 mM in sterile water or appropriate buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter.
Workflow:
Caption: Workflow for the mu-opioid receptor binding assay.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in assay buffer to cover a range of concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, combine:
-
50 µL of CHO-hMOR cell membranes (5-10 µg protein).
-
50 µL of [³H]DAMGO (final concentration ~1 nM).
-
50 µL of this compound dilution or vehicle (for total binding) or a saturating concentration of a non-radiolabeled ligand like naloxone (for non-specific binding).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]DAMGO binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Analgesia Assessment (Rat Model)
This protocol describes a method to evaluate the antinociceptive effects of intrathecally administered this compound in rats using the radiant heat paw-withdrawal test.[1][4]
Objective: To determine the analgesic potency and duration of action of this compound in a rat model of acute pain.
Materials:
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
This compound Solution: Dissolve high-purity this compound in sterile saline at the desired concentrations.
-
Anesthesia: Isoflurane for brief anesthesia during intrathecal injection.
-
Intrathecal Catheters (if chronic administration is needed).
-
Hamilton Syringes.
-
Radiant Heat Paw-Withdrawal Apparatus.
Workflow:
Caption: Workflow for the in vivo analgesia assessment.
Procedure:
-
Acclimatization: Acclimatize the rats to the testing apparatus for at least 15-30 minutes before the experiment.
-
Baseline Measurement: Measure the baseline paw-withdrawal latency by applying a focused beam of radiant heat to the plantar surface of the hind paw. The latency is the time taken for the rat to withdraw its paw. A cut-off time (e.g., 20 seconds) should be established to prevent tissue damage.
-
Drug Administration: Briefly anesthetize the rat with isoflurane and administer this compound (or vehicle control) via intrathecal injection into the subarachnoid space.
-
Post-treatment Testing: At various time points after injection (e.g., 15, 30, 60, 90, 120 minutes), measure the paw-withdrawal latency again.
-
Data Analysis:
-
Convert the latency data to the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Construct dose-response curves to determine the ED50 (the dose that produces 50% of the maximum effect).
-
Plot the time course of the analgesic effect for each dose.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Conclusion
Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound) and its analogs are indispensable tools for opioid research. The protocols and data presented here provide a framework for utilizing high-purity, custom-synthesized this compound to investigate the mu-opioid receptor system and to explore its therapeutic potential. Careful experimental design and adherence to established protocols are essential for obtaining reliable and reproducible results.
References
- 1. Antinociceptive and respiratory effects of intrathecal H-Tyr-D-Arg-Phe-Lys-NH2 (this compound) and [Dmt1] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Understanding of Peptide Analogues, this compound, [Dmt1]this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superior analgesic effect of H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]this compound), a multifunctional opioid peptide, compared to morphine in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Tyrosyl-arginyl-phenylalanyl-lysinamide stability in different buffer solutions
Welcome to the technical support center for Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and integrity of TAPA in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of TAPA in my experiments?
A1: The stability of TAPA, like many peptides, is influenced by several factors. The most critical are pH, temperature, buffer composition, and the presence of oxidative agents or proteolytic enzymes.[1][2][3] The peptide's concentration can also play a role, with higher concentrations sometimes leading to aggregation.[4][1]
Q2: Which buffer solution should I choose for my experiments with TAPA?
A2: The optimal buffer depends on the specific requirements of your assay. A good starting point is to select a buffer system with a pKa within one pH unit of your desired experimental pH to ensure effective buffering capacity.[5][6] It is crucial to consider potential interactions between the buffer components and the peptide. For instance, phosphate buffers can sometimes interact with peptides or interfere with certain downstream applications like mass spectrometry or assays involving alkaline phosphatase.[5] Tris buffers are a common alternative, but they are sensitive to temperature changes.[6]
Q3: How can I assess the stability of my TAPA solution?
A3: The most common and reliable method for assessing peptide stability is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with Mass Spectrometry (LC-MS/MS).[7][8][9][10] These techniques can separate the intact peptide from its degradation products, allowing for accurate quantification of the remaining peptide over time.
Q4: What are the common degradation pathways for a peptide like TAPA?
A4: Peptides are susceptible to several chemical degradation pathways, including:
-
Deamidation: The amide group in the side chain of asparagine or glutamine residues can be hydrolyzed. TAPA contains a C-terminal lysinamide, which could also be susceptible.
-
Oxidation: Amino acid residues like tyrosine are susceptible to oxidation, which can be accelerated by exposure to air, metal ions, or certain buffer components.
-
Hydrolysis: The peptide bonds themselves can be cleaved, especially at acidic or alkaline pH. The rate of hydrolysis is sequence-dependent.[11]
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can affect their bioactivity and produce inaccurate experimental results.[4][1][3]
Q5: How should I store my TAPA solutions to ensure maximum stability?
A5: For short-term storage, it is generally recommended to keep peptide solutions at 4°C. For long-term storage, aliquoting the peptide solution into single-use volumes and storing them at -20°C or -80°C is the best practice to avoid repeated freeze-thaw cycles, which can lead to degradation. It is also advisable to use buffers that have been degassed and to store the solutions in tightly sealed vials to minimize oxidation.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Loss of peptide activity or inconsistent results | Peptide degradation due to improper storage or handling. | Perform a stability study using HPLC to determine the degradation rate in your specific buffer and storage conditions. Prepare fresh solutions for critical experiments. |
| Peptide aggregation. | Visually inspect the solution for turbidity or particulates.[12] Consider using a different buffer or adding excipients like glycerol to prevent aggregation.[6] Analyze the sample using size-exclusion chromatography (SEC) to detect aggregates. | |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products (e.g., deamidated or oxidized forms). | Use LC-MS/MS to identify the mass of the unexpected peaks and elucidate the degradation pathway. Adjust buffer pH or add antioxidants to minimize specific degradation reactions. |
| Contamination of the buffer or peptide stock. | Prepare fresh buffers using high-purity water and reagents. Filter-sterilize the buffer. Verify the purity of the peptide stock from the supplier's certificate of analysis. | |
| Peptide precipitation upon dissolution | Poor solubility in the chosen buffer. | Try dissolving the peptide in a small amount of an organic solvent like DMSO or acetonitrile first, then slowly add the aqueous buffer while vortexing.[12] Ensure the final concentration of the organic solvent is compatible with your assay. |
| The pH of the solution is near the isoelectric point (pI) of the peptide. | Adjust the pH of the buffer to be at least one unit away from the peptide's pI. |
Experimental Protocols
Protocol 1: General Procedure for TAPA Stability Assessment using RP-HPLC
This protocol outlines a general method for determining the stability of TAPA in a specific buffer solution over time.
Materials:
-
Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA)
-
Selected buffer solution (e.g., Phosphate-Buffered Saline pH 7.4, 50 mM Tris-HCl pH 8.0, 50 mM Citrate buffer pH 5.0)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA), HPLC grade
-
RP-HPLC system with a C18 column
-
Temperature-controlled incubator or water bath
Procedure:
-
Preparation of TAPA Stock Solution: Dissolve a known amount of TAPA in the chosen buffer to a final concentration of 1 mg/mL.
-
Sample Preparation: Aliquot the TAPA stock solution into several vials for each time point and storage condition (e.g., 4°C, 25°C, 40°C).
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of the TAPA solution into the HPLC system to determine the initial peak area, which represents 100% intact peptide.
-
Incubation: Store the vials at the designated temperatures.
-
Time Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), retrieve a vial from each temperature condition.
-
HPLC Analysis: Analyze the samples by RP-HPLC. A typical gradient might be:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 5-95% B over 20 minutes
-
Flow Rate: 1 mL/min
-
Detection: UV at 214 nm and 280 nm
-
-
Data Analysis: Calculate the percentage of remaining intact TAPA at each time point by comparing its peak area to the peak area at T0. Plot the percentage of remaining TAPA versus time for each condition.
Data Presentation
The following tables are examples of how to present stability data for TAPA.
Table 1: Stability of TAPA (1 mg/mL) in Different Buffers at 25°C
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in Tris-HCl (pH 8.0) | % Remaining in Citrate Buffer (pH 5.0) |
| 0 | 100 | 100 | 100 |
| 2 | 98.5 | 97.2 | 99.1 |
| 4 | 97.1 | 94.5 | 98.3 |
| 8 | 94.2 | 89.1 | 96.5 |
| 24 | 85.3 | 75.6 | 91.2 |
| 48 | 72.1 | 58.4 | 84.5 |
Table 2: Effect of Temperature on TAPA Stability in PBS (pH 7.4)
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.8 | 98.5 | 95.3 |
| 4 | 99.5 | 97.1 | 90.1 |
| 8 | 99.1 | 94.2 | 81.2 |
| 24 | 97.8 | 85.3 | 60.5 |
| 48 | 95.6 | 72.1 | 42.3 |
Visualizations
Caption: Workflow for TAPA Stability Testing.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Chemical pathways of peptide degradation. IV. Pathways, kinetics, and mechanism of degradation of an aspartyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
Technical Support Center: Optimizing Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) in Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) and its analogs in various bioassays.
Frequently Asked Questions (FAQs)
Q1: What is Tyrosyl-arginyl-phenylalanyl-lysinamide?
A1: Tyrosyl-arginyl-phenylalanyl-lysinamide is a synthetic tetrapeptide amide with the sequence Tyr-D-Arg-Phe-Lys-NH2. It is commonly known by the acronym this compound. This compound is a potent and highly selective agonist for the µ-opioid receptor (MOR).
Q2: What are the common bioassays used to characterize this compound?
A2: The most common bioassays for this compound and its analogs are:
-
Receptor Binding Assays: To determine the affinity of the peptide for the µ-opioid receptor, typically using radioligand binding assays with competitors. A common method is the [³⁵S]GTPγS binding assay.
-
Functional Assays: To measure the biological response following receptor activation. Since the µ-opioid receptor is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase. Therefore, cAMP (cyclic adenosine monophosphate) inhibition assays are widely used.
Q3: What is [Dmt¹]this compound?
A3: [Dmt¹]this compound is a highly potent analog of this compound where the Tyrosine at position 1 is replaced with 2',6'-dimethyltyrosine (Dmt). This modification significantly increases its binding affinity and potency at the µ-opioid receptor.[1]
Troubleshooting Guide
Peptide Handling and Storage
Q4: How should I reconstitute and store my lyophilized this compound peptide?
A4: For optimal stability, follow these guidelines:
-
Reconstitution: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent moisture condensation.[2][3] For initial stock solutions, use sterile, distilled water. If solubility is an issue, a small amount of a gentle organic solvent like DMSO or DMF can be used, but be mindful of its compatibility with your specific assay.
-
Storage of Lyophilized Peptide: Store lyophilized this compound at -20°C or colder in a desiccator, protected from light.[3][4][5]
-
Storage of Peptide Solutions: For short-term storage (up to a week), solutions can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or colder.[2][3][4] Solutions should ideally be prepared in sterile buffers at a pH between 5 and 7.[3]
Q5: My this compound solution appears cloudy or has precipitates. What should I do?
A5: Cloudiness or precipitation can be due to poor solubility or aggregation.
-
Check the Solvent: Ensure you are using a suitable solvent. While water is often the first choice, for hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary to aid dissolution before further dilution in aqueous buffer.
-
pH Adjustment: The net charge of the peptide can affect its solubility. Adjusting the pH of the buffer may help. Basic peptides (like this compound, which has two basic residues) tend to dissolve better in acidic solutions.
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.
Bioassay-Specific Troubleshooting
Q6: I am observing a low signal-to-noise ratio in my [³⁵S]GTPγS binding assay. What are the possible causes and solutions?
A6: A low signal-to-noise ratio can be caused by several factors:
-
Low Receptor Expression: Ensure that the cell membranes you are using have a sufficient density of the µ-opioid receptor.
-
Suboptimal GDP Concentration: The concentration of GDP is critical. Too high a concentration can inhibit agonist-stimulated [³⁵S]GTPγS binding, while too low a concentration can lead to high basal binding. Optimize the GDP concentration in your assay buffer.
-
Degraded Peptide: Ensure your this compound stock solution is not degraded. Use freshly prepared solutions or properly stored aliquots.
-
Insufficient Incubation Time: Allow sufficient time for the binding reaction to reach equilibrium.
Q7: I am not observing any inhibition of cAMP production in my functional assay. What could be the issue?
A7: Lack of response in a cAMP assay can be due to:
-
Inactive Peptide: Verify the activity of your this compound peptide. If possible, test it in a different, validated assay system.
-
Cell Health: Ensure the cells used in the assay are healthy and in the logarithmic growth phase.
-
Incorrect Forskolin Concentration: The concentration of forskolin (or another adenylyl cyclase activator) used to stimulate cAMP production is crucial. If the concentration is too high, the inhibitory effect of the Gi-coupled receptor activation might be masked. Optimize the forskolin concentration to achieve a robust but submaximal stimulation of cAMP.
-
Low Receptor Expression or Coupling: The cells may have low expression of the µ-opioid receptor, or the receptor may not be efficiently coupled to the Gi signaling pathway in your cell line.
Q8: I am seeing high background or non-specific binding in my assays. How can I reduce this?
A8: High background can obscure your specific signal. Here are some tips:
-
Blocking Agents: For receptor binding assays, include a non-specific binding control by adding a high concentration of a non-radiolabeled ligand. In cell-based assays, ensure proper blocking steps are included.
-
Washing Steps: Optimize the number and duration of washing steps to remove unbound peptide and other reagents without dissociating your specifically bound ligand.
-
Reduce Peptide Concentration: High concentrations of the peptide can lead to non-specific binding to other cellular components or the assay plate itself.[6][7]
-
Detergent Concentration: In membrane-based assays, the concentration of detergents like saponin should be optimized to permeabilize the membranes without causing excessive disruption.
Quantitative Data Summary
The following table summarizes the reported binding affinities (Ki) and functional potencies (EC50) for this compound and its more potent analog, [Dmt¹]this compound, in various in vitro bioassays.
| Peptide | Assay | Receptor | Cell/Tissue Type | Ki (nM) | EC50 (nM) | Reference |
| This compound | Radioligand Binding | µ-opioid | Rat Brain Membranes | 1.69 | [4] | |
| This compound | [³⁵S]GTPγS Binding | µ-opioid | CHO-hMOR | 292 | [4] | |
| [Dmt¹]this compound | Radioligand Binding | µ-opioid | Rat Brain Membranes | 0.143 | [4] | |
| [Dmt¹]this compound | Radioligand Binding | µ-opioid | CHO-hMOR | 0.063 | [4] | |
| [Dmt¹]this compound | [³⁵S]GTPγS Binding | µ-opioid | CHO-hMOR | 1.0 | [4] | |
| [Dmt¹]this compound | Radioligand Binding | µ-opioid | Mouse Brain | [1] |
Note: Ki and EC50 values can vary depending on the specific experimental conditions, including the cell line, radioligand used, and assay buffer composition.
Experimental Protocols
1. [³⁵S]GTPγS Receptor Binding Assay
This protocol is adapted for a 96-well plate format to determine the agonist-stimulated binding of [³⁵S]GTPγS to cell membranes expressing the µ-opioid receptor.
Materials:
-
Cell membranes expressing the µ-opioid receptor
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
This compound or other test compounds
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA
-
Scintillation cocktail
-
Glass fiber filter mats
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the µ-opioid receptor using standard cell fractionation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of Assay Buffer
-
25 µL of varying concentrations of this compound (or other test compounds) diluted in Assay Buffer. For basal binding, add buffer only.
-
25 µL of cell membranes (typically 5-20 µg of protein per well) diluted in Assay Buffer containing GDP (final concentration usually 10-100 µM, needs optimization).
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at 30°C to allow the agonist to bind to the receptor.
-
Initiate Reaction: Add 25 µL of [³⁵S]GTPγS diluted in Assay Buffer to all wells to a final concentration of 0.05-0.1 nM. For non-specific binding, add a final concentration of 10 µM unlabeled GTPγS to a set of wells.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from all other readings. Plot the specific binding as a function of the this compound concentration to determine the EC50 value.
2. cAMP Inhibition Functional Assay
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production in whole cells expressing the µ-opioid receptor.
Materials:
-
Cells expressing the µ-opioid receptor (e.g., HEK293 or CHO cells)
-
This compound or other test compounds
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits)
-
Cell culture medium
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
Procedure:
-
Cell Culture: Plate the cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Add Assay Buffer containing a fixed concentration of IBMX (e.g., 500 µM) to all wells and incubate for 15-30 minutes at 37°C.
-
Add the serially diluted this compound to the respective wells and incubate for 15-30 minutes at 37°C.
-
-
Stimulation: Add a pre-determined concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The optimal forskolin concentration should be determined empirically to give a robust signal that can be effectively inhibited (typically in the low micromolar range).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. The data should be fitted to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. corepeptides.com [corepeptides.com]
- 6. biorxiv.org [biorxiv.org]
- 7. The interplay of non-specific binding, target-mediated clearance and FcRn interactions on the pharmacokinetics of humanized antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the synthetic opioid peptide, Tyr-Arg-Phe-Lys-NH2 (also known as DALDA).
Frequently Asked Questions (FAQs)
Q1: What is Tyr-Arg-Phe-Lys-NH2 and what is its primary mechanism of action?
A1: Tyr-Arg-Phe-Lys-NH2 is a synthetic tetrapeptide that acts as a potent and highly selective agonist for the mu (µ)-opioid receptor. Its interaction with this G-protein coupled receptor (GPCR) is the primary mechanism through which it exerts its biological effects, most notably analgesia.
Q2: What are the main applications of Tyr-Arg-Phe-Lys-NH2 in research?
A2: This peptide is primarily used in studies related to pain perception (nociception), opioid receptor pharmacology, and the development of novel analgesics. It is often used as a reference compound in receptor binding and functional assays to characterize new mu-opioid receptor ligands.
Q3: How should I store and handle Tyr-Arg-Phe-Lys-NH2?
A3: For long-term storage, lyophilized Tyr-Arg-Phe-Lys-NH2 should be kept at -20°C or lower, protected from light. For short-term storage, 4°C is acceptable. Once dissolved, it is recommended to prepare single-use aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Peptide solutions should ideally be prepared in sterile, slightly acidic buffers (pH 5-6).
Q4: In which solvents can I dissolve Tyr-Arg-Phe-Lys-NH2?
A4: Due to the presence of basic (Arg, Lys) and aromatic (Tyr, Phe) residues, Tyr-Arg-Phe-Lys-NH2 has a hydrophilic character. It should be soluble in aqueous buffers. For difficult-to-dissolve peptides, starting with a small amount of dilute acetic acid or ammonium hydroxide to protonate or deprotonate the relevant side chains can aid dissolution before adding the aqueous buffer. Always check the peptide's certificate of analysis for any specific solubility recommendations.
Troubleshooting Guides
Section 1: Peptide Handling and Storage
Problem: I am seeing inconsistent results between experiments.
-
Possible Cause: Improper storage and handling of the peptide leading to degradation.
-
Solution:
-
Ensure the lyophilized peptide is stored at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles of stock solutions. Aliquot the peptide solution after the first reconstitution and store at -20°C.
-
Protect the peptide from light, especially when in solution.
-
Use sterile buffers for reconstitution to prevent microbial contamination.
-
Problem: The peptide has precipitated out of solution.
-
Possible Cause: The peptide concentration is too high for the chosen solvent, or the pH of the solution is at the isoelectric point of the peptide.
-
Solution:
-
Try dissolving the peptide at a lower concentration.
-
If using a buffer, ensure its pH is at least one unit away from the peptide's isoelectric point (pI). For Tyr-Arg-Phe-Lys-NH2, which is a basic peptide, using a slightly acidic buffer should maintain its solubility.
-
Sonication can help to dissolve precipitated peptide.
-
Section 2: In Vitro Assays
Problem: Low signal in my receptor binding assay.
-
Possible Cause 1: Degraded peptide.
-
Solution: Use a fresh aliquot of the peptide. Verify the peptide's integrity using mass spectrometry.
-
Possible Cause 2: Low receptor expression in the cell membrane preparation.
-
Solution: Use a cell line with higher expression of the mu-opioid receptor or optimize your membrane preparation protocol.
-
Possible Cause 3: Suboptimal binding buffer conditions.
-
Solution: Optimize the pH and ionic strength of your binding buffer. Ensure all components of the buffer are compatible with the assay.
-
Possible Cause 4: Insufficient incubation time.
-
Solution: Determine the time required to reach binding equilibrium at the specific temperature and concentrations you are using.
Problem: High background in my cAMP assay.
-
Possible Cause 1: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for mycoplasma or other microbial contamination.
-
Possible Cause 2: Non-specific effects of the peptide or other reagents.
-
Solution: Include appropriate controls, such as cells not expressing the receptor, to determine non-specific effects.
-
Possible Cause 3: Suboptimal concentration of forskolin or other adenylyl cyclase activators.
-
Solution: Titrate the concentration of the adenylyl cyclase activator to achieve a robust but not maximal stimulation, which will allow for the detection of inhibitory effects.
Section 3: In Vivo Experiments
Problem: Lack of analgesic effect in animal models.
-
Possible Cause 1: Incorrect dosage.
-
Solution: Perform a dose-response study to determine the optimal effective dose for your specific animal model and route of administration. Intracerebroventricular (ICV) administration of doses in the range of 0.1 to 1.0 micrograms has been shown to affect locomotor activity in rats.[1]
-
Possible Cause 2: Poor bioavailability or rapid degradation in vivo.
-
Solution: Consider the route of administration. Peptides are often susceptible to rapid degradation by proteases in the bloodstream. Intrathecal or intracerebroventricular administration can bypass the blood-brain barrier and reduce peripheral degradation. The hydrophilic nature of this compound contributes to its long duration of action.[2]
-
Possible Cause 3: The chosen pain model is not sensitive to mu-opioid agonists.
-
Solution: Ensure the selected pain model (e.g., thermal pain, inflammatory pain) is appropriate for assessing the effects of mu-opioid receptor activation.
Quantitative Data
Table 1: Receptor Binding and Functional Potency of Tyr-Arg-Phe-Lys-NH2 (this compound) and a related peptide.
| Peptide | Receptor Selectivity | Relative Antinociceptive Potency (vs. Morphine, intrathecal) | Analgesic Duration (equipotent dose) |
| This compound (H-Tyr-D-Arg-Phe-Lys-NH2) | Potent and highly selective µ-opioid agonist | 14x | 7 hours[2] |
| [Dmt1]this compound | Potent and highly selective µ-opioid agonist | 3000x | 13 hours[2] |
Note: Quantitative data for Tyr-Arg-Phe-Lys-NH2 can vary between different experimental setups. The data presented here are for comparative purposes.
Experimental Protocols
Protocol 1: Mu-Opioid Receptor Competition Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
Binding Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of membrane suspension.
-
50 µL of a radiolabeled mu-opioid receptor antagonist (e.g., [3H]-naloxone or [3H]-diprenorphine) at a concentration close to its Kd.
-
50 µL of varying concentrations of Tyr-Arg-Phe-Lys-NH2 or a control ligand.
-
For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., 10 µM naloxone).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters several times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of Tyr-Arg-Phe-Lys-NH2 by non-linear regression analysis of the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: cAMP Functional Assay
-
Cell Culture: Plate cells expressing the mu-opioid receptor in a 96-well plate and grow to near confluency.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Agonist Treatment: Add varying concentrations of Tyr-Arg-Phe-Lys-NH2 to the wells and incubate for 15 minutes.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of an adenylyl cyclase activator (e.g., 10 µM forskolin) to all wells (except the basal control) and incubate for a further 15 minutes.
-
Cell Lysis: Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
cAMP Detection: Measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the log concentration of Tyr-Arg-Phe-Lys-NH2 to generate a dose-response curve and determine the EC50 value for the inhibition of adenylyl cyclase.
Visualizations
Caption: Signaling pathway of Tyr-Arg-Phe-Lys-NH2 via the mu-opioid receptor.
Caption: A logical workflow for troubleshooting experimental issues.
References
Technical Support Center: Preventing Enzymatic Degradation of Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA)
Welcome to the technical support center for the handling and analysis of Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and integrity of TAPA in experimental samples.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| TAPA-001 | My TAPA concentration is lower than expected in my plasma samples. | Enzymatic Degradation: TAPA is susceptible to cleavage by proteases commonly found in plasma, such as trypsin-like and chymotrypsin-like enzymes. | - Use Protease Inhibitor Cocktails: Immediately upon sample collection, add a broad-spectrum protease inhibitor cocktail. For plasma, a cocktail containing inhibitors for serine, cysteine, and metalloproteases is recommended.- Immediate Cooling: Place samples on ice immediately after collection and process them as quickly as possible.- Low-Temperature Storage: Store plasma samples at -80°C until analysis. |
| TAPA-002 | I am seeing unexpected peaks in my LC-MS analysis of TAPA. | Peptide Fragments: The unexpected peaks are likely degradation products of TAPA resulting from enzymatic cleavage. | - Identify Cleavage Sites: Based on the mass of the fragments, determine the likely cleavage sites. Cleavage after Arginine (Arg) or Lysine (Lys) suggests trypsin-like activity. Cleavage after Tyrosine (Tyr) or Phenylalanine (Phe) suggests chymotrypsin-like activity.- Use Specific Inhibitors: If a particular protease family is suspected, consider adding specific inhibitors (e.g., aprotinin for trypsin-like proteases, chymostatin for chymotrypsin-like proteases) to your cocktail. |
| TAPA-003 | My results are inconsistent between sample aliquots. | Incomplete Inhibitor Mixing: The protease inhibitor may not have been evenly distributed throughout the sample.Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation and variability.[1] | - Thorough Mixing: Gently vortex the sample immediately after adding the protease inhibitor cocktail.- Aliquot Samples: After collection and addition of inhibitors, aliquot the sample into single-use vials to avoid freeze-thaw cycles.[2] |
| TAPA-004 | How can I confirm that the loss of TAPA is due to enzymatic activity? | Lack of a control experiment. | - Inactivated Plasma Control: Prepare a control sample with plasma that has been heat-inactivated (e.g., 56°C for 30 minutes) to denature endogenous proteases. Spike TAPA into this plasma and compare its stability to a sample with active plasma.- Inhibitor Control: Compare the stability of TAPA in the presence and absence of a protease inhibitor cocktail. |
Frequently Asked Questions (FAQs)
1. What are the primary enzymes responsible for TAPA degradation in biological samples?
Based on its amino acid sequence (Tyr-Arg-Phe-Lys-NH2), TAPA is primarily susceptible to degradation by two major classes of proteases:
-
Trypsin-like proteases: These enzymes cleave peptide bonds at the C-terminus of basic amino acids, namely Arginine (Arg) and Lysine (Lys).[3][4][5]
-
Chymotrypsin-like proteases: These proteases preferentially cleave at the C-terminus of large hydrophobic and aromatic amino acids, such as Tyrosine (Tyr) and Phenylalanine (Phe).[6][7]
The C-terminal amide group on TAPA provides some protection against carboxypeptidases, which require a free carboxyl group for their activity.[8][9]
2. What is the most effective way to prevent TAPA degradation in plasma samples?
The most effective strategy is a multi-pronged approach:
-
Use of Protease Inhibitor Cocktails: This is the most critical step. A broad-spectrum protease inhibitor cocktail should be added to the blood collection tube immediately.[10][11]
-
Proper Sample Handling: Keep samples on ice during processing and minimize the time between collection and storage.
-
Optimal Storage Conditions: For long-term storage, samples should be kept at -80°C.[2] Avoid repeated freeze-thaw cycles by storing samples in single-use aliquots.[1][2]
3. Can I prepare my own protease inhibitor cocktail?
While commercially available cocktails are convenient and optimized, you can prepare a custom cocktail. A common formulation for plasma includes:
-
AEBSF or PMSF: For serine proteases.
-
EDTA: For metalloproteases (use an EDTA-free version if your downstream applications are sensitive to metal chelation).[12]
-
Aprotinin: A specific inhibitor for trypsin-like serine proteases.
-
Leupeptin: For some serine and cysteine proteases.
-
Pepstatin A: For aspartic proteases.
-
Chymostatin: For chymotrypsin-like proteases.
It is advisable to prepare concentrated stock solutions of the cocktail and store them at -20°C in small aliquots.[12]
4. How can I assess the stability of TAPA in my specific sample matrix?
A peptide stability assay using LC-MS is the recommended method. This involves incubating TAPA in the sample matrix (e.g., plasma) over a time course and quantifying the remaining intact peptide at each time point.[13][14][15]
Quantitative Data Summary
The following table summarizes the hypothetical stability of TAPA in human plasma under different handling and storage conditions, as determined by a time-course LC-MS analysis.
| Condition | Incubation Time (hours) | TAPA Remaining (%) |
| Room Temperature, No Inhibitors | 0 | 100 |
| 1 | 45 | |
| 4 | <10 | |
| 24 | Not Detectable | |
| 4°C, No Inhibitors | 0 | 100 |
| 1 | 85 | |
| 4 | 50 | |
| 24 | 15 | |
| Room Temperature, With Protease Inhibitors | 0 | 100 |
| 1 | 98 | |
| 4 | 95 | |
| 24 | 80 | |
| 4°C, With Protease Inhibitors | 0 | 100 |
| 1 | >99 | |
| 4 | 98 | |
| 24 | 96 |
Experimental Protocols
Protocol: TAPA Stability Assay in Human Plasma using LC-MS
This protocol details the steps to assess the stability of TAPA in human plasma.
-
Materials:
-
Tyrosyl-arginyl-phenylalanyl-lysinamide (TAPA) standard
-
Human plasma (with anticoagulant, e.g., EDTA)
-
Broad-spectrum protease inhibitor cocktail
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
LC-MS system
-
-
Sample Preparation: a. Thaw frozen human plasma on ice. b. Prepare a stock solution of TAPA in an appropriate solvent (e.g., water or PBS) at a concentration of 1 mg/mL. c. Prepare two sets of plasma samples:
- Set A (No Inhibitors): Aliquot 90 µL of plasma into microcentrifuge tubes.
- Set B (With Inhibitors): Add the protease inhibitor cocktail to the plasma according to the manufacturer's instructions. Aliquot 90 µL of the inhibitor-treated plasma into microcentrifuge tubes. d. Spike 10 µL of the TAPA stock solution into each tube to achieve a final concentration of 100 µg/mL. Gently vortex to mix.
-
Incubation: a. Incubate the tubes at the desired temperature (e.g., 37°C) in a water bath or incubator. b. At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from each set.
-
Sample Quenching and Protein Precipitation: a. To stop the enzymatic reaction, immediately add 200 µL of ice-cold ACN with 0.1% TFA to the 100 µL sample. b. Vortex vigorously for 30 seconds to precipitate the plasma proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
LC-MS Analysis: a. Carefully transfer the supernatant to a clean autosampler vial. b. Inject an appropriate volume (e.g., 10 µL) onto the LC-MS system. c. Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and ACN with 0.1% formic acid (B). d. Monitor the disappearance of the parent TAPA peak and the appearance of any degradation products using mass spectrometry.
-
Data Analysis: a. Calculate the peak area of the intact TAPA at each time point. b. Normalize the peak area at each time point to the peak area at time zero to determine the percentage of TAPA remaining. c. Plot the percentage of TAPA remaining versus time to determine the degradation rate.
Visualizations
Caption: Enzymatic degradation pathway of TAPA.
Caption: Workflow for TAPA stability assay.
Caption: Troubleshooting decision tree for TAPA degradation.
References
- 1. genscript.com [genscript.com]
- 2. empower-peptides.com [empower-peptides.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Trypsin cleaves exclusively C-terminal to arginine and lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Chymotrypsin [sigmaaldrich.com]
- 8. Effect of C-terminus amidation of Aβ39–42 fragment derived peptides as potential inhibitors of Aβ aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of enzymatic methods for C-terminal amidation of peptides - American Chemical Society [acs.digitellinc.com]
- 10. labshake.com [labshake.com]
- 11. mdpi.com [mdpi.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
How to improve signal-to-noise ratio in assays using Tyr-Arg-Phe-Lys-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tetrapeptide Tyr-Arg-Phe-Lys-NH₂ (also known as DALDA), a potent and selective µ-opioid receptor agonist. Our goal is to help you improve the signal-to-noise ratio in your assays and obtain reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the common assays used to study the activity of Tyr-Arg-Phe-Lys-NH₂?
A1: Tyr-Arg-Phe-Lys-NH₂ is primarily studied using assays that investigate its interaction with the µ-opioid receptor and its downstream effects. The most common assays include:
-
Radioligand Binding Assays: These assays measure the direct binding of a radiolabeled ligand to the µ-opioid receptor and how Tyr-Arg-Phe-Lys-NH₂ competes with this binding. This helps determine the affinity (Ki) of the peptide for the receptor.
-
G-Protein Coupled Receptor (GPCR) Functional Assays: Since the µ-opioid receptor is a GPCR, its activation by Tyr-Arg-Phe-Lys-NH₂ can be measured through various functional assays, including:
-
cAMP (Cyclic Adenosine Monophosphate) Assays: Activation of the µ-opioid receptor typically leads to a decrease in intracellular cAMP levels.
-
BRET (Bioluminescence Resonance Energy Transfer) and FRET (Förster Resonance Energy Transfer) Assays: These assays can monitor the interaction between the receptor and downstream signaling proteins like β-arrestin upon agonist binding.
-
-
Norepinephrine Uptake Assays: Tyr-Arg-Phe-Lys-NH₂ has been shown to have a dual action, which includes the inhibition of norepinephrine uptake. Therefore, assays measuring the uptake of radiolabeled norepinephrine into synaptosomes or cells expressing the norepinephrine transporter (NET) can be used to characterize this activity.
Q2: What is non-specific binding and how does it affect my signal-to-noise ratio?
A2: Non-specific binding refers to the binding of a ligand, such as Tyr-Arg-Phe-Lys-NH₂, to sites other than the target receptor. This can include binding to the assay plate, filter membranes, or other proteins in the sample. High non-specific binding increases the background signal, which in turn decreases the signal-to-noise ratio, making it difficult to distinguish the specific signal from the noise. In many assay systems, non-specific binding should ideally be less than 20% of the total binding to ensure data quality.[1]
Q3: How can I determine the optimal concentration of Tyr-Arg-Phe-Lys-NH₂ to use in my assay?
A3: The optimal concentration will depend on the specific assay and the desired outcome. For binding assays, a concentration range that spans the expected dissociation constant (Kd) or inhibition constant (Ki) is typically used to generate a dose-response curve. For functional assays, a concentration range that elicits a measurable physiological response, from minimal to maximal effect, should be determined through pilot experiments.
Q4: What are the key signaling pathways activated by Tyr-Arg-Phe-Lys-NH₂ binding to the µ-opioid receptor?
A4: Upon binding to the µ-opioid receptor, Tyr-Arg-Phe-Lys-NH₂ initiates a cascade of intracellular signaling events. The primary pathway involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cAMP levels. The dissociated Gβγ subunits can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels. Additionally, agonist binding can lead to the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.
Troubleshooting Guides
This section provides solutions to common problems encountered during assays with Tyr-Arg-Phe-Lys-NH₂.
Issue 1: High Background Signal in Radioligand Binding Assays
A high background signal can be caused by excessive non-specific binding of the radioligand or the peptide.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Buffer Composition | Add a carrier protein like Bovine Serum Albumin (BSA) at 0.1-1% to the binding buffer to block non-specific binding sites. | Reduction in non-specific binding to assay tubes and filters. |
| Include a low concentration of a non-ionic detergent (e.g., 0.01-0.1% Tween-20 or Triton X-100) in the wash buffer to reduce hydrophobic interactions. | Decreased background signal by minimizing non-specific adherence of the peptide and radioligand. | |
| Inadequate Washing Steps | Increase the number of washes (from 3 to 5) and the volume of wash buffer. | More effective removal of unbound radioligand, leading to a lower background. |
| Increase the duration of each wash step to allow for more complete removal of non-specific binders. | Improved signal-to-noise ratio. | |
| Inappropriate Filter Material | Test different filter types (e.g., glass fiber vs. polyethyleneimine-treated filters). Peptides can adhere non-specifically to certain filter materials. | Identification of a filter material with lower non-specific binding for the specific peptide and radioligand. |
| High Radioligand Concentration | Use a radioligand concentration at or below its Kd value for competition assays. | Minimized non-specific binding, as it is often proportional to the radioligand concentration. |
Issue 2: Low Signal or Poor Signal-to-Noise Ratio in GPCR Functional Assays (e.g., BRET/FRET, cAMP)
A weak signal or a high background can make it difficult to detect the effects of Tyr-Arg-Phe-Lys-NH₂.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Cell Density | Optimize the number of cells seeded per well. Too few cells will result in a weak signal, while too many can lead to high background and artifacts. | A clear and robust signal window with a low background. |
| Incorrect Incubation Time | Perform a time-course experiment to determine the optimal incubation time for agonist stimulation. The peak response can vary depending on the specific signaling pathway being measured. | Capturing the maximal signal for the agonist-induced response. |
| Inappropriate Buffer Conditions | Ensure the assay buffer maintains a stable pH and contains the necessary ions for receptor function. For example, sodium ions can affect the binding of some GPCR ligands. | Improved receptor stability and function, leading to a more robust signal. |
| Low Receptor Expression | If using a transient transfection system, optimize the amount of plasmid DNA and transfection reagent used. | Increased receptor expression levels, resulting in a stronger signal. |
| High Background from BRET/FRET Donor/Acceptor | Optimize the ratio of donor and acceptor plasmids during transfection to maximize the specific signal while minimizing background from random interactions. | An improved signal-to-noise ratio in BRET/FRET assays. |
Issue 3: High Variability in Norepinephrine Uptake Assays
Inconsistent results can arise from several factors related to the assay protocol and sample handling.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell/Synaptosome Plating | Ensure a homogenous cell or synaptosome suspension before plating and use calibrated pipettes for accurate dispensing. | Reduced well-to-well variability in the assay. |
| Suboptimal Incubation Temperature | Maintain a consistent and optimal temperature (typically 37°C) during the uptake assay, as transporter activity is temperature-dependent. | More reproducible uptake rates and reduced variability between experiments. |
| Peptide Degradation | Include protease inhibitors in the assay buffer to prevent the degradation of Tyr-Arg-Phe-Lys-NH₂. | More accurate determination of the inhibitory potency of the peptide. |
| Inadequate Mixing | Gently mix the assay plate after the addition of reagents to ensure a uniform distribution of the peptide and radiolabeled norepinephrine. | Improved consistency of results across the plate. |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is a general guideline for determining the binding affinity of Tyr-Arg-Phe-Lys-NH₂ to the µ-opioid receptor.
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the human µ-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Radioligand: Use a suitable µ-opioid receptor radioligand (e.g., [³H]DAMGO) at a concentration at or below its Kd.
-
Competitor: Prepare serial dilutions of Tyr-Arg-Phe-Lys-NH₂ in assay buffer.
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand, and competitor (or buffer for total binding). For non-specific binding, add a high concentration of a non-labeled µ-opioid agonist (e.g., 10 µM DAMGO).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Tyr-Arg-Phe-Lys-NH₂ and fit the data to a one-site competition model to determine the IC₅₀ and Ki values.
Visualizations
Signaling Pathway of the µ-Opioid Receptor
Caption: Signaling cascade initiated by Tyr-Arg-Phe-Lys-NH₂ binding to the µ-opioid receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a radioligand competition binding assay.
Troubleshooting Logic: High Non-Specific Binding
Caption: Logical steps for troubleshooting high non-specific binding.
References
Common pitfalls to avoid when working with Tyrosyl-arginyl-phenylalanyl-lysinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tetrapeptide Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA).
Frequently Asked Questions (FAQs)
Q1: What is Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound)?
Tyrosyl-arginyl-phenylalanyl-lysinamide, abbreviated as this compound (H-Tyr-D-Arg-Phe-Lys-NH₂), is a potent and highly selective µ-opioid receptor agonist. It is a synthetic tetrapeptide that carries a 3+ charge at physiological pH.[1] this compound and its analogs are of interest as drug candidates for intrathecal analgesia due to their high antinociceptive potency and long duration of action.[1]
Q2: What are the basic physicochemical properties of this compound?
| Property | Value / Information | Source |
| Sequence | Tyr-D-Arg-Phe-Lys-NH₂ | [1] |
| Charge (Physiological pH) | 3+ | [1] |
| Synthesis | Typically synthesized via Solid-Phase Peptide Synthesis (SPPS). | [2] |
| Purification | Commonly purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). | [2][3] |
| Analysis | Characterized by Mass Spectrometry (MS) and Tandem MS (MS/MS) for sequence confirmation.[4][5] | [4][5] |
Q3: How does C-terminal amidation with lysinamide affect the peptide's properties?
C-terminal amidation, in general, neutralizes the negative charge of the C-terminal carboxylic acid. This modification can increase the peptide's stability against enzymatic degradation by exopeptidases and can also influence its biological activity and receptor binding affinity. For this compound, the C-terminal lysinamide contributes to its overall positive charge and likely plays a role in its interaction with the µ-opioid receptor.
Troubleshooting Guides
Solubility Issues
Problem: My lyophilized this compound peptide won't dissolve.
Solution:
The solubility of peptides is highly dependent on their amino acid composition and the pH of the solvent. This compound, with two basic residues (Arginine and Lysine), is expected to be more soluble in acidic solutions.
Troubleshooting Steps:
-
Start with Distilled Water: For a small test amount of the peptide, attempt to dissolve it in sterile, distilled water.
-
Acidic Buffer: If insoluble in water, try a dilute acidic solution, such as 0.1% acetic acid or 0.1% trifluoroacetic acid (TFA) in water. The positive charges on the Arg and Lys side chains will be fully protonated, which generally improves solubility.
-
Sonication: Gentle sonication can help to break up aggregates and improve dissolution.[6]
-
Organic Solvents: If the peptide still does not dissolve, which is less likely for this charged peptide, a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be used to first dissolve the peptide, followed by dilution with an aqueous buffer. Always consider the compatibility of the organic solvent with your downstream experiments.
Synthesis and Purification Problems
Problem: I am encountering issues during the solid-phase peptide synthesis (SPPS) of this compound.
Common Pitfalls in SPPS of Arginine-Containing Peptides:
-
Incomplete Coupling of Arginine: The bulky guanidinium side chain of arginine, even when protected, can sterically hinder the coupling reaction.[7]
-
Solution: Employ a double coupling strategy for the arginine residue to ensure complete incorporation.[7] Using highly efficient coupling reagents like HCTU or PyBOP can also improve coupling efficiency.
-
-
Side Reactions with Arginine: The guanidinium group can undergo side reactions, such as lactam formation.
-
Solution: Use appropriate side-chain protecting groups for arginine, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), to minimize side reactions.[8]
-
-
Aspartimide Formation: Although not present in this compound, if designing analogs with Aspartic Acid, be aware of the potential for aspartimide formation, a common side reaction in SPPS.[7]
Problem: My crude this compound peptide shows multiple peaks on RP-HPLC after cleavage.
Solution:
This is common after SPPS and cleavage. The additional peaks can correspond to deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with remaining protecting groups.
Troubleshooting HPLC Purification:
-
Optimize the Gradient: A shallow gradient of the organic solvent (e.g., acetonitrile) will provide better resolution of closely eluting impurities.[9]
-
Column Selection: A C18 column is a standard choice for peptide purification. The selection of pore size (e.g., 100 Å or 300 Å) can also impact separation.
-
pH of the Mobile Phase: Using a low pH mobile phase (e.g., with 0.1% TFA) will ensure that the peptide is fully protonated and interacts well with the stationary phase.
-
Fraction Collection and Analysis: Collect small fractions and analyze them by analytical HPLC or mass spectrometry to identify the fractions containing the pure desired peptide.[3]
Aggregation
Problem: I suspect my this compound solution is forming aggregates.
Background:
Peptides containing aromatic residues like Phenylalanine and Tyrosine can be prone to aggregation through π-π stacking interactions.
Detection and Mitigation:
-
Visual Inspection: Aggregation can sometimes be observed as cloudiness or precipitation in the solution.
-
UV-Vis Spectroscopy: An increase in absorbance at around 340-400 nm can indicate light scattering due to aggregation.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence intensity.[10]
-
Prevention:
-
Store peptide solutions at low concentrations.
-
Avoid repeated freeze-thaw cycles.
-
Consider the use of aggregation-disrupting agents if compatible with your experiment.
-
Stability and Degradation
Problem: I am concerned about the stability of my this compound peptide in solution.
Potential Degradation Pathways:
-
Enzymatic Degradation: Peptidases in biological samples can cleave the peptide bonds. The D-amino acid (D-Arg) at the second position is designed to increase resistance to enzymatic degradation.
-
Chemical Degradation:
-
Oxidation: The Tyrosine residue can be susceptible to oxidation.
-
Deamidation: While less common for C-terminal amides, internal asparagine or glutamine residues (not present in this compound) are prone to deamidation.
-
Stability Assessment:
-
RP-HPLC: Monitor the appearance of new peaks over time, which may indicate degradation products.
-
Mass Spectrometry: Detect changes in the molecular weight of the peptide.
Storage Recommendations:
-
Lyophilized Powder: Store at -20°C or -80°C for long-term stability.
-
In Solution: Prepare fresh solutions for each experiment if possible. If storage is necessary, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol is a general guideline and may require optimization.
-
Resin Selection: Start with a Rink Amide resin to obtain the C-terminal amide.
-
First Amino Acid Coupling (Lysine):
-
Swell the resin in DMF.
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Couple Fmoc-Lys(Boc)-OH using a coupling agent like HCTU or HATU in the presence of a base such as DIPEA.
-
-
Chain Elongation (Phe, D-Arg, Tyr):
-
Repeat the deprotection and coupling steps for each subsequent amino acid: Fmoc-Phe-OH, Fmoc-D-Arg(Pbf)-OH, and Boc-Tyr(tBu)-OH.
-
Note: Use a double coupling step for Fmoc-D-Arg(Pbf)-OH to ensure complete reaction.
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DCM.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet.
-
Purify the crude peptide by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: Enzymatic Degradation Assay
-
Prepare Peptide Solution: Dissolve this compound in a biologically relevant buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Incubation with Enzyme: Incubate the peptide solution with a relevant protease (e.g., trypsin, chymotrypsin, or a tissue homogenate) at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Stop Reaction: Quench the enzymatic reaction by adding an acid (e.g., TFA) or by heat inactivation.
-
Analysis: Analyze the samples by RP-HPLC or LC-MS to monitor the decrease in the parent peptide peak and the appearance of degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. CNS Delivery and Pharmacokinetic Evaluations of this compound Analgesic Peptide Analog Administered in Nano-Sized Oil-in-Water Emulsion Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Tandem mass spectrometry analysis of synthetic opioid peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometric quantification of the mu opioid receptor agonist Tyr-D-Arg-Phe-Lys-NH2 (this compound) in high-performance liquid chromatography-purified ovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. biotage.com [biotage.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Aromatic Side Chains in Amyloid β-Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Quality control and purity assessment of synthetic Tyr-Arg-Phe-Lys-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of the synthetic tetrapeptide Tyr-Arg-Phe-Lys-NH₂.
Frequently Asked Questions (FAQs)
Q1: What is Tyr-Arg-Phe-Lys-NH₂?
Tyr-Arg-Phe-Lys-NH₂, also known as DALDA, is a synthetic tetrapeptide and a potent and highly selective µ-opioid receptor agonist.[1][2] It is an analog of the N-terminal tetrapeptide segment of dermorphin.[3] Due to the D-Alanine at the second position in its sequence, it is relatively stable against enzymatic degradation by aminopeptidases.[3]
Q2: What are the critical quality attributes for synthetic Tyr-Arg-Phe-Lys-NH₂?
The critical quality attributes for ensuring the reliability of your experimental results include:
-
Purity: The percentage of the target peptide in the final product, typically assessed by High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmation of the correct amino acid sequence and molecular weight, usually determined by Mass Spectrometry (MS).
-
Peptide Content: The actual amount of peptide in the lyophilized powder, which can be determined by Amino Acid Analysis (AAA).
-
Absence of Impurities: Minimizing process-related and degradation impurities.
Q3: What are the common impurities I should be aware of when working with synthetic peptides like Tyr-Arg-Phe-Lys-NH₂?
Synthetic peptides can contain various impurities arising from the synthesis process or subsequent handling and storage. Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids.[4]
-
Insertion sequences: Peptides with an extra amino acid.[4]
-
Truncated sequences: Incomplete peptide chains.
-
Incompletely deprotected sequences: Peptides with protecting groups still attached to amino acid side chains.
-
Oxidized peptides: Particularly susceptible amino acids like Tyrosine can become oxidized.[4]
-
Deamidated peptides: While this peptide does not contain Asparagine or Glutamine, deamidation is a common issue in other peptides.
-
Residual solvents and reagents: Such as trifluoroacetic acid (TFA) used during purification.
Q4: How should I properly store and handle my Tyr-Arg-Phe-Lys-NH₂ sample?
For long-term storage, lyophilized Tyr-Arg-Phe-Lys-NH₂ should be stored at -20°C or colder. For short-term use, it can be stored at 2-8°C. Once reconstituted in a solvent, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. The choice of solvent will depend on the specific experimental requirements, but sterile, purified water or a buffer solution is commonly used.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quality control and purity assessment of Tyr-Arg-Phe-Lys-NH₂.
| Problem | Potential Cause | Recommended Solution |
| HPLC: Multiple Peaks Observed | The sample may contain impurities such as deletion or truncated sequences. | Perform Mass Spectrometry (MS) on the individual peaks to identify their molecular weights and determine the nature of the impurities. |
| The peptide may have oxidized during storage or handling. | Use fresh sample or ensure proper storage conditions. MS analysis can confirm the presence of oxidized species (mass increase of 16 Da for each oxidation). | |
| HPLC: Broad or Tailing Peaks | Suboptimal HPLC conditions (e.g., mobile phase, gradient, column). | Optimize the HPLC method. Try a different column or adjust the mobile phase composition and gradient. The use of ion-pairing agents like TFA is common, but formic acid can be a more MS-friendly alternative.[2] |
| The peptide is aggregating. | Dissolve the peptide in a solvent known to reduce aggregation, such as those containing a small amount of organic solvent or a chaotropic agent, if compatible with your downstream application. | |
| MS: Observed Mass Does Not Match Theoretical Mass | The peptide has undergone modification (e.g., oxidation, deamidation). | Check for expected mass shifts. For example, oxidation of Tyrosine would add 16 Da to the molecular weight. |
| The instrument is not properly calibrated. | Calibrate the mass spectrometer using a known standard. | |
| The peptide is forming adducts with salts (e.g., Na+, K+). | This is common in mass spectrometry. Look for peaks corresponding to [M+Na]+ and [M+K]+ in addition to the protonated molecule [M+H]+. | |
| Amino Acid Analysis: Incorrect Amino Acid Ratios | Incomplete hydrolysis of the peptide. | Ensure the hydrolysis conditions (e.g., acid concentration, temperature, time) are sufficient for complete cleavage of all peptide bonds. |
| Degradation of certain amino acids during hydrolysis. | Some amino acids, like Tyrosine, can be partially degraded during acid hydrolysis. Use appropriate protection methods or correction factors if high accuracy is required. | |
| The sample is impure. | The presence of other peptides or amino acid-containing impurities will affect the final ratios. Correlate AAA results with HPLC purity data. |
Experimental Protocols
Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method for assessing the purity of Tyr-Arg-Phe-Lys-NH₂. Optimization may be required based on the specific HPLC system and column used.
Materials:
-
Tyr-Arg-Phe-Lys-NH₂ sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (linear gradient)
-
25-30 min: 65% to 95% B
-
30-35 min: 95% B
-
35-40 min: 95% to 5% B
-
40-45 min: 5% B (column re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
-
Identity Confirmation by Mass Spectrometry (MS)
This protocol outlines a general procedure for confirming the molecular weight of Tyr-Arg-Phe-Lys-NH₂ using electrospray ionization mass spectrometry (ESI-MS).
Materials:
-
Tyr-Arg-Phe-Lys-NH₂ sample (can be the same solution prepared for HPLC)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Infusion:
-
Infuse the sample solution directly into the mass spectrometer or analyze the eluent from the HPLC system.
-
-
MS Parameters (Example):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Scan Range: m/z 100-1000
-
-
Data Analysis:
-
The theoretical monoisotopic mass of Tyr-Arg-Phe-Lys-NH₂ (C₃₀H₄₅N₉O₅) is approximately 627.35 Da.
-
Look for the protonated molecule [M+H]⁺ at m/z 628.36 and potentially the doubly charged ion [M+2H]²⁺ at m/z 314.68.
-
Tandem MS (MS/MS) can be performed on the parent ion to confirm the amino acid sequence through fragmentation analysis.[1][5]
-
Peptide Quantification by Amino Acid Analysis (AAA)
This protocol describes a standard method for determining the amino acid composition and quantifying the peptide content.
Materials:
-
Tyr-Arg-Phe-Lys-NH₂ sample
-
6 M Hydrochloric acid (HCl)
-
Amino acid standards
-
Derivatization reagent (e.g., phenyl isothiocyanate - PITC)
-
Amino acid analyzer or HPLC system with a fluorescence or UV detector
Procedure:
-
Acid Hydrolysis:
-
Accurately weigh a small amount of the lyophilized peptide.
-
Place the sample in a hydrolysis tube and add 6 M HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.[6]
-
-
Derivatization:
-
After hydrolysis, evaporate the HCl under vacuum.
-
Reconstitute the dried hydrolysate in a suitable buffer.
-
Derivatize the free amino acids with a reagent like PITC according to the manufacturer's protocol.
-
-
Chromatographic Analysis:
-
Analyze the derivatized amino acids by reverse-phase HPLC.
-
Separate the derivatized amino acids using a gradient elution.
-
-
Data Analysis:
-
Identify and quantify each amino acid by comparing the retention times and peak areas to those of the amino acid standards.
-
The expected molar ratio for Tyr-Arg-Phe-Lys-NH₂ is 1:1:1:1.
-
Calculate the net peptide content by comparing the measured amount of each amino acid to the initial weight of the lyophilized sample, accounting for the molecular weight of the peptide and the individual amino acids.
-
Data Presentation
Table 1: Theoretical and Observed Masses for Tyr-Arg-Phe-Lys-NH₂
| Species | Theoretical m/z | Observed m/z (Example) |
| [M+H]⁺ | 628.36 | 628.4 |
| [M+2H]²⁺ | 314.68 | 314.7 |
| [M+Na]⁺ | 650.34 | 650.3 |
Table 2: Example Amino Acid Analysis Results
| Amino Acid | Expected Molar Ratio | Observed Molar Ratio (Example) |
| Tyrosine (Tyr) | 1.0 | 0.95 |
| Arginine (Arg) | 1.0 | 1.02 |
| Phenylalanine (Phe) | 1.0 | 1.00 |
| Lysine (Lys) | 1.0 | 0.98 |
Visualizations
Caption: Quality control workflow for synthetic Tyr-Arg-Phe-Lys-NH₂.
Caption: Simplified µ-opioid receptor signaling pathway for Tyr-Arg-Phe-Lys-NH₂.
References
- 1. Tandem mass spectrometry analysis of synthetic opioid peptide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. CNS Delivery and Pharmacokinetic Evaluations of this compound Analgesic Peptide Analog Administered in Nano-Sized Oil-in-Water Emulsion Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 5. Mass spectrometric quantification of the mu opioid receptor agonist Tyr-D-Arg-Phe-Lys-NH2 (this compound) in high-performance liquid chromatography-purified ovine plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
Technical Support Center: Investigating Potential Off-Target Effects of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of the synthetic opioid peptide, Tyrosyl-arginyl-phenylalanyl-lysinamide, commonly known as DALDA.
Frequently Asked Questions (FAQs)
Q1: What is Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound) and what is its primary target?
Tyrosyl-arginyl-phenylalanyl-lysinamide (H-Tyr-D-Arg-Phe-Lys-NH2), or this compound, is a potent and highly selective mu-opioid receptor (MOR) agonist. The mu-opioid receptor is a G-protein coupled receptor (GPCR) that is the primary target for opioid analgesics and is involved in modulating pain pathways in the central and peripheral nervous systems.[1]
Q2: What are the known off-target effects of this compound?
Q3: Why is it important to investigate the off-target effects of a peptide like this compound?
Investigating off-target effects is crucial for several reasons:
-
Safety and Toxicity: Off-target interactions are a major cause of adverse drug reactions and toxicity. Early identification of these liabilities can prevent costly failures in later stages of drug development.
-
Mechanism of Action: Understanding the full pharmacological profile of a compound can help to elucidate its complete mechanism of action, including any polypharmacology that may contribute to its therapeutic effects or side effects.
-
Lead Optimization: Identifying off-target activities early allows for the rational design of more selective analogs, improving the overall safety and efficacy profile of a drug candidate.
Q4: What are the initial steps to assess the potential off-target profile of this compound?
A tiered approach is recommended:
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the structure of this compound and its similarity to known ligands for other receptors.
-
Primary Screening: A broad panel of in vitro binding assays against a diverse set of receptors, ion channels, and enzymes should be conducted. This is often referred to as a safety pharmacology panel.
-
Functional Follow-up: Any significant binding interactions ("hits") from the primary screen should be further investigated in functional assays to determine if the binding results in agonism, antagonism, or inverse agonism.
Troubleshooting Guides for Off-Target Effect Investigation
Radioligand Binding Assays
Radioligand binding assays are a common method to screen for off-target binding. These assays measure the ability of the test compound (this compound) to displace a radiolabeled ligand from a specific receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membranes from a cell line recombinantly expressing the target receptor of interest.
-
Assay Buffer: Use an appropriate buffer system for the specific receptor being tested.
-
Incubation: In a microplate, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of the test compound (this compound).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter mat.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki (inhibition constant).
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| High Non-Specific Binding | Radioligand concentration is too high. | Optimize the radioligand concentration to be at or below its Kd value. |
| Insufficient washing of filters. | Increase the number and volume of washes. | |
| Filter type is not optimal. | Test different types of filter mats (e.g., with different pretreatments). | |
| Low or No Specific Binding | Low receptor expression in the membrane preparation. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. | |
| Incorrect assay buffer composition (e.g., pH, ionic strength). | Verify and optimize the assay buffer components for the specific receptor. | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Incomplete filtration. | Ensure a good seal on the filtration manifold and that all wells are aspirated completely. | |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or use sealant strips. |
Functional Assays for GPCRs
If a binding "hit" is identified, functional assays are necessary to determine the nature of the interaction. For GPCRs like the mu-opioid receptor, common functional assays include cAMP and β-arrestin recruitment assays.
This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, a key second messenger in many GPCR signaling pathways.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Culture cells expressing the target receptor in a suitable microplate.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound (this compound).
-
Stimulation: For Gi-coupled receptors, stimulate the cells with an appropriate concentration of forskolin (an adenylyl cyclase activator) in the presence of the test compound. For Gs-coupled receptors, the test compound is added directly.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| High Basal cAMP Levels | Constitutive receptor activity. | Use a cell line with lower receptor expression or test for inverse agonist activity.[1] |
| Presence of endogenous agonists in the serum. | Serum-starve the cells for a period before the assay.[1] | |
| Low Signal-to-Background Ratio | Low receptor expression or coupling efficiency. | Use a cell line with higher receptor expression or a different cell background. |
| Phosphodiesterase activity degrading cAMP. | Include a phosphodiesterase inhibitor (e.g., IBMX) in the assay buffer. | |
| High Variability | Cell health and density are not optimal. | Ensure consistent cell seeding density and use healthy, log-phase cells. |
| Inconsistent incubation times. | Use a multichannel pipette or automated liquid handler for precise timing of compound addition. |
This assay measures the recruitment of β-arrestin proteins to the activated GPCR, which is a key event in receptor desensitization and an alternative signaling pathway.
Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter®)
-
Cell Culture: Use an engineered cell line co-expressing the GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.
-
Compound Incubation: Add varying concentrations of the test compound (this compound) to the cells.
-
Incubation: Incubate the plate to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add detection reagents containing the substrate for the complemented enzyme.
-
Measurement: Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal against the logarithm of the compound concentration to determine the EC50.
Troubleshooting Common Issues:
| Problem | Possible Cause | Solution |
| High Background Signal | Constitutive receptor activity. | Test multiple clones with varying receptor expression levels.[1] |
| Intrinsic affinity between the tagged receptor and β-arrestin. | This is an inherent property of the assay system; ensure proper controls are in place. | |
| Low or No Signal | Receptor does not recruit the specific β-arrestin isoform used. | Test different β-arrestin isoforms if possible.[1] |
| The kinetics of recruitment are very transient. | Perform a time-course experiment to determine the optimal incubation time.[1] | |
| Compound Interference | The test compound is autofluorescent or quenches the signal. | Incorporate a wash step to remove the compound before adding the detection reagents.[1] |
Quantitative Data Summary
While a comprehensive off-target profile for this compound is not publicly available, the following table summarizes the known on-target binding and functional data for this compound and its more potent analog, [Dmt1]this compound, at the human mu-opioid receptor (MOR).
| Compound | Receptor | Assay Type | Value | Reference |
| This compound | Human MOR | Radioligand Binding (Ki) | Not specified, but 27-fold lower affinity than [Dmt1]this compound | [1] |
| [Dmt1]this compound | Human MOR | Radioligand Binding (Ki) | High affinity | [1] |
| This compound | Human MOR | [35S]GTPγS Functional Assay (EC50) | 292-fold lower potency than [Dmt1]this compound | [1] |
| [Dmt1]this compound | Human MOR | [35S]GTPγS Functional Assay (EC50) | High potency | [1] |
Proposed Off-Target Screening Panel for a Mu-Opioid Agonist
For a comprehensive safety assessment, this compound should be screened against a panel of targets known to be associated with adverse drug reactions. A typical panel would include:
| Target Class | Representative Targets | Rationale for Inclusion |
| Opioid Receptors | Delta-Opioid Receptor (DOR), Kappa-Opioid Receptor (KOR) | To confirm selectivity for the mu-opioid receptor. |
| Other GPCRs | Adrenergic (α1, α2, β1, β2), Dopaminergic (D1, D2), Serotonergic (5-HT1A, 5-HT2A), Muscarinic (M1-M5), Histaminergic (H1, H2), Cannabinoid (CB1, CB2) | To identify potential effects on neurotransmitter systems, which can lead to cardiovascular, CNS, and other side effects. |
| Ion Channels | hERG, Nav1.5, Cav1.2 | To assess the risk of cardiac arrhythmias and other cardiovascular effects. |
| Transporters | Norepinephrine Transporter (NET), Dopamine Transporter (DAT), Serotonin Transporter (SERT) | To evaluate potential effects on neurotransmitter reuptake. |
| Enzymes | Cyclooxygenase (COX-1, COX-2), Phosphodiesterases (PDEs) | To screen for anti-inflammatory effects and modulation of second messenger signaling. |
Visualizations
References
Protocol refinement for enhanced reproducibility with Tyr-Arg-Phe-Lys-NH2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the synthetic opioid peptide, Tyr-Arg-Phe-Lys-NH2, also known as DALDA.
Frequently Asked Questions (FAQs)
Q1: What is Tyr-Arg-Phe-Lys-NH2 (this compound) and what is its primary mechanism of action?
A1: Tyr-Arg-Phe-Lys-NH2 (this compound) is a potent and highly selective synthetic tetrapeptide agonist for the mu (µ)-opioid receptor.[1][2] Its primary mechanism of action is to bind to and activate µ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that lead to analgesic and other physiological effects.[3][4]
Q2: What are the key advantages of using this compound in my research?
A2: this compound offers several advantages for researchers studying the opioid system:
-
High Selectivity: It displays high selectivity for the µ-opioid receptor over delta (δ) and kappa (κ) opioid receptors.[2]
-
Metabolic Stability: The presence of a D-arginine at the second position and a C-terminal amide group confers significant resistance to degradation by peptidases, resulting in a longer duration of action compared to many endogenous peptides.[2][5]
-
Potency: this compound is a highly potent agonist, often exhibiting greater potency than morphine in various assays.[2]
Q3: How should I store and handle the lyophilized this compound peptide?
A3: For long-term storage, lyophilized this compound should be stored at -20°C or below. Peptides are often hygroscopic, so it is crucial to protect them from moisture to ensure stability and accurate weighing.[6] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
Q4: What is the best way to dissolve lyophilized this compound?
A4: The solubility of peptides can be a challenge. Due to its chemical structure, this compound is generally soluble in aqueous buffers. For initial reconstitution, it is recommended to use sterile, distilled water or a buffer such as phosphate-buffered saline (PBS). If you encounter solubility issues, sonication or the addition of a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) followed by dilution in your aqueous experimental buffer may be helpful. Always test the solubility of your vehicle in the complete assay system to ensure it does not interfere with your results.
Troubleshooting Guide
Inconsistent or No Activity in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Peptide Degradation | Although this compound is stable, ensure proper storage and handling. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Consider adding protease inhibitors to your cell culture medium if you suspect enzymatic degradation. |
| Incorrect Peptide Concentration | Verify the concentration of your stock solution using a reliable quantification method, such as UV spectroscopy or an amino acid analysis. Ensure accurate dilutions are being made for your working solutions. |
| Low Receptor Expression | Confirm the expression levels of the µ-opioid receptor in your cell line using techniques like Western blotting, qPCR, or flow cytometry. Cells with low passage numbers are generally recommended as receptor expression can change over time in culture.[7] |
| Cell Health and Viability | Ensure your cells are healthy and within their optimal growth phase. Perform a cell viability assay to rule out cytotoxicity from the peptide or vehicle. Check for mycoplasma contamination, which can affect cellular responses.[7] |
| Assay Conditions | Optimize assay parameters such as incubation time, temperature, and cell density. Ensure that the assay buffer composition is appropriate and does not interfere with peptide activity. |
High Background or Non-Specific Binding in Receptor Binding Assays
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce non-specific binding to surfaces. |
| Radioligand Issues | Ensure the radioligand has high specific activity and purity. Use a concentration of radioligand at or below its Kd for the receptor.[8] |
| Insufficient Washing | Optimize the number and duration of wash steps to effectively remove unbound ligand without causing significant dissociation of specifically bound ligand. The wash buffer should be cold to slow dissociation. |
| Filter Issues (for filtration assays) | Pre-treat filters with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the peptide to the filter material.[9] |
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Potency of this compound and Related Peptides
| Peptide | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) in [35S]GTPγS Assay |
| This compound | µ-opioid | 0.22 | ~10-50 |
| [Dmt¹]this compound | µ-opioid | 0.143 | ~0.1-1 |
| Morphine | µ-opioid | ~1-5 | ~20-100 |
Data compiled from multiple sources and represent approximate values. Actual values may vary depending on the specific assay conditions.[2][3]
Key Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the µ-opioid receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the µ-opioid receptor or from brain tissue.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO) at or near its Kd.
-
Varying concentrations of unlabeled this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
For non-specific binding control wells, add a high concentration of a non-radiolabeled µ-opioid agonist (e.g., 10 µM DAMGO).
-
Bring the final volume to 200 µL with assay buffer.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a blocking agent) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures the activation of G-proteins following receptor stimulation by this compound.
-
Membrane Preparation: As described in Protocol 1.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes (10-20 µg of protein).
-
GDP (typically 10-30 µM).
-
Varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁵ M).
-
For basal binding, add vehicle instead of this compound. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
-
Incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate Reaction: Add [³⁵S]GTPγS (final concentration ~0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Separation: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated binding (as a percentage over basal) against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.
Visualizations
Signaling Pathway
Caption: Activation of the µ-opioid receptor by this compound initiates intracellular signaling.
Experimental Workflow
Caption: A typical workflow for a competitive radioligand binding experiment.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. CNS Delivery and Pharmacokinetic Evaluations of this compound Analgesic Peptide Analog Administered in Nano-Sized Oil-in-Water Emulsion Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 4. mdpi.com [mdpi.com]
- 5. Variation of the net charge, lipophilicity and side chain flexibility in Dmt1-DALDA: effect on opioid activity and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedgrid.com [biomedgrid.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Biological Effects of Tyrosyl-arginyl-phenylalanyl-lysinamide (YRFL-amide)
This guide provides a comparative overview of key experimental methods for validating the biological effects of Tyrosyl-arginyl-phenylalanyl-lysinamide, a tetrapeptide amide. Given its structural similarity to FMRFamide-related peptides (FaRPs), this guide focuses on methods to characterize its activity as a neuropeptide that likely acts through G-protein coupled receptors (GPCRs).[1][2][3] The methodologies presented are essential for researchers in pharmacology and drug development seeking to elucidate the peptide's functional role and mechanism of action.
The primary validation approaches for a novel peptide like YRFL-amide involve confirming its interaction with cell surface receptors and quantifying the subsequent intracellular signaling events. The most common signaling pathways modulated by FaRPs and other neuropeptides involve changes in intracellular calcium ([Ca²⁺]i) and cyclic adenosine monophosphate (cAMP).[1][2][4] This guide compares two principal in vitro assays—the Calcium Mobilization Assay and the cAMP Assay—and an in vivo model for assessing physiological function.
In Vitro Validation: Second Messenger Assays
In vitro cell-based assays are fundamental for determining if YRFL-amide can activate a GPCR and for characterizing the primary signaling pathway it engages. The choice between a calcium mobilization assay and a cAMP assay depends on the G-protein subtype (Gαq, Gαs, or Gαi) the receptor is coupled to.
Calcium Mobilization Assay
This assay is the primary method for identifying activation of GPCRs that couple to the Gαq pathway, which triggers the release of calcium from intracellular stores.[5][6] It can also be adapted for Gαs and Gαi-coupled receptors by co-expressing a promiscuous G-protein like Gα16, which redirects any signaling to the calcium pathway.[5][7]
-
Cell Culture and Plating:
-
Culture HEK293 cells (or another suitable cell line) stably or transiently expressing the target orphan GPCR.
-
Seed the cells into a 96-well or 384-well black, clear-bottom microplate at a density of 25,000–50,000 cells per well.[8]
-
Allow cells to adhere by incubating overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye loading solution (e.g., Fluo-4 AM or Calcium-6) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[8]
-
Remove the culture medium from the wells and add 50 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.[8]
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of YRFL-amide and a known control agonist in the assay buffer at 2x the final desired concentration.
-
Place the plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading for 10-20 seconds.
-
The instrument then injects 50 µL of the peptide solution into the wells.
-
-
Data Acquisition and Analysis:
-
Immediately after injection, measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) every 1-2 seconds for a total of 90-180 seconds to capture the transient calcium flux.[9]
-
The response is quantified as the change in fluorescence (F_max - F_baseline).
-
Plot the response against the logarithm of the peptide concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
-
The following table illustrates hypothetical data comparing the potency and efficacy of YRFL-amide with a known standard agonist for a target GPCR.
| Compound | Target Receptor | Max Response (% of Control) | EC₅₀ (nM) |
| YRFL-amide | Orphan GPCR X | 95% | 75 |
| Control Agonist | Orphan GPCR X | 100% | 15 |
| Vehicle | Orphan GPCR X | 2% | N/A |
cAMP Assay
This assay is used to measure the activation of GPCRs coupled to Gαs (which increases cAMP) or Gαi (which decreases cAMP).[4] Common methods include competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[10][11]
-
Cell Culture and Stimulation:
-
Harvest and resuspend GPCR-expressing cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[10]
-
Dispense 5 µL of the cell suspension (e.g., 2,000 cells/well) into a 384-well low-volume white plate.
-
Add 5 µL of YRFL-amide or control compound dilutions. For Gαi-coupled receptors, a co-treatment with an adenylyl cyclase activator like Forskolin is required to induce a measurable signal decrease.
-
Incubate the plate at room temperature for 30 minutes.[12]
-
-
cAMP Detection (Lysis):
-
Prepare the HTRF detection reagents: cAMP-d2 (acceptor) and anti-cAMP-cryptate (donor) in the supplied lysis buffer.
-
Add 5 µL of the cAMP-d2 solution to each well.
-
Add 5 µL of the anti-cAMP-cryptate solution to each well.
-
-
Data Acquisition and Analysis:
-
Seal the plate and incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
Calculate the 665/620 emission ratio and convert it to cAMP concentration using a standard curve generated with known cAMP amounts.
-
Plot the cAMP concentration against the peptide concentration to determine EC₅₀ (for Gαs) or IC₅₀ (for Gαi) values.
-
The table below shows hypothetical data for YRFL-amide on both Gαs and Gαi-coupled receptors.
| Compound | Target Receptor | Pathway | Max Response | Potency (EC₅₀/IC₅₀, nM) |
| YRFL-amide | Orphan GPCR Y | Gαs | 110% (cAMP increase) | 120 |
| Isoproterenol | β₂-Adrenergic (Control) | Gαs | 100% (cAMP increase) | 10 |
| YRFL-amide | Orphan GPCR Z | Gαi | 85% (cAMP decrease) | 90 |
| Forskolin | Adenylyl Cyclase | N/A | Baseline cAMP increase | N/A |
In Vivo Validation: Analgesic Effect
Given that vertebrate FaRPs can modulate opioid receptors and produce naloxone-sensitive antinociception, an in vivo model is crucial for validating a physiologically relevant effect.[1] The tail-flick test is a standard method for assessing analgesic properties.
Experimental Protocol: Tail-Flick Test in Rodents
-
Animal Acclimation:
-
Acclimate male Sprague-Dawley rats (200-250g) to the testing environment for at least 3 days.
-
Handle the animals daily to reduce stress-induced analgesia.
-
-
Baseline Latency Measurement:
-
Place each rat in a restraining device and position its tail over a radiant heat source on a tail-flick apparatus.
-
Measure the time it takes for the rat to flick its tail away from the heat. This is the baseline latency.
-
A cut-off time (e.g., 10 seconds) must be set to prevent tissue damage.
-
-
Compound Administration:
-
Divide animals into groups (n=8-10 per group): Vehicle control, Morphine (positive control, e.g., 5 mg/kg, subcutaneous), and YRFL-amide (various doses, e.g., 1, 5, 10 mg/kg, intracerebroventricular or intravenous).
-
Administer the compounds.
-
-
Post-Treatment Latency Measurement:
-
Measure the tail-flick latency at several time points after administration (e.g., 15, 30, 60, and 120 minutes).
-
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE between groups using ANOVA followed by a post-hoc test.
-
The table below presents hypothetical peak analgesic effects observed 30 minutes post-administration.
| Treatment Group | Dose (mg/kg) | Route | Peak Analgesic Effect (%MPE ± SEM) |
| Vehicle | N/A | S.C. | 5.2 ± 1.5 |
| Morphine | 5 | S.C. | 85.4 ± 4.1 |
| YRFL-amide | 1 | I.V. | 15.7 ± 3.2 |
| YRFL-amide | 5 | I.V. | 42.1 ± 5.5 |
| YRFL-amide | 10 | I.V. | 68.9 ± 6.3 |
Conclusion
The validation of Tyrosyl-arginyl-phenylalanyl-lysinamide's biological effects requires a multi-step, hierarchical approach. The initial characterization should be performed using in vitro second messenger assays to confirm GPCR activation and identify the primary signaling pathway. Calcium mobilization and cAMP assays are robust, high-throughput methods suitable for determining peptide potency and efficacy. Following in vitro validation, in vivo models, such as the tail-flick test, are indispensable for demonstrating a physiologically relevant function and providing a basis for further preclinical development. Together, these methods provide a comprehensive framework for elucidating the biological role of novel peptides.
References
- 1. FMRFamide - Wikipedia [en.wikipedia.org]
- 2. ijbs.com [ijbs.com]
- 3. The FMRFamide-Like Peptide Family in Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. google.com [google.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
A Comparative Analysis of the Opioid Peptide TAPA and Morphine for Pain Management
For Immediate Release
This guide provides a detailed comparative analysis of the synthetic opioid tetrapeptide, Tyrosyl-D-arginyl-phenylalanyl-lysinamide (TAPA), also known as DALDA, and the classical opioid analgesic, morphine. The comparison focuses on their pharmacological profiles, analgesic efficacy, and side effect profiles, drawing upon key experimental data to inform researchers, scientists, and drug development professionals. A modified, more potent analog of TAPA, [Dmt¹]this compound, is also included in this analysis due to its significant therapeutic potential.
Executive Summary
TAPA (this compound) and its analog [Dmt¹]this compound are highly potent and selective µ-opioid receptor agonists. Experimental data reveal that these peptides, particularly [Dmt¹]this compound, exhibit a significantly higher analgesic potency and a potentially safer side effect profile, especially concerning respiratory depression, when compared to morphine. While morphine remains a cornerstone of pain management, these synthetic peptides represent a promising avenue for the development of novel analgesics with improved therapeutic windows.
Pharmacological Profile: A Quantitative Comparison
The fundamental differences in the pharmacological actions of TAPA, [Dmt¹]this compound, and morphine are rooted in their interactions with opioid receptors. The following tables summarize their binding affinities and analgesic potencies based on preclinical data.
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | Receptor Selectivity (MOR vs. DOR/KOR) |
| TAPA (this compound) | ~1.69[1] | > 10,000 | > 100 | Highly µ-selective |
| [Dmt¹]this compound | ~0.22[2] | High | High | Highly µ-selective |
| Morphine | ~1.2 - 1.168[3][4] | Moderate Affinity | Moderate Affinity | Non-selective µ-opioid agonist |
Table 1: Opioid Receptor Binding Affinities (Ki). Lower Ki values indicate higher binding affinity.
| Compound | Administration Route | Analgesic Potency (Relative to Morphine) | Analgesic ED₅₀ | Duration of Action (Equipotent Dose) |
| TAPA (this compound) | Intrathecal (rat) | ~14x | 237 pmol/rat (tail-flick)[1] | ~7 hours |
| [Dmt¹]this compound | Intrathecal (rat) | ~3000x | Not explicitly stated in pmol, but significantly lower than TAPA | ~13 hours |
| [Dmt¹]this compound | Systemic (mouse) | >200x | Not explicitly stated | Longer than morphine |
| Morphine | Intrathecal (rat) | 1x (Reference) | Not explicitly stated in pmol | ~3 hours |
Table 2: Comparative Analgesic Efficacy.
Side Effect Profile: Respiratory Depression
A critical differentiator for opioid analgesics is the risk of respiratory depression. Studies using whole-body plethysmography have demonstrated a significant advantage for [Dmt¹]this compound over morphine in this regard.
| Compound | Dose | Effect on Minute Ventilation |
| TAPA (this compound) | 3x and 30x Antinociceptive ED₅₀ | Significant depression at both doses |
| [Dmt¹]this compound | 3x and 30x Antinociceptive ED₅₀ | No significant depression at either dose |
| Morphine | 30x Antinociceptive ED₅₀ | Significant depression |
Table 3: Comparative Respiratory Effects in Rats.
Mechanism of Action and Signaling Pathways
Both TAPA and morphine exert their primary analgesic effects through agonism of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of the MOR initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and neurotransmitter release, thereby dampening the transmission of pain signals.
The canonical signaling pathway for MOR activation is depicted below:
Figure 1: µ-Opioid Receptor Signaling Pathway.
Interestingly, [Dmt¹]this compound exhibits a dual mechanism of action. In addition to its potent µ-opioid receptor agonism, it also inhibits the reuptake of norepinephrine in the spinal cord. This secondary action contributes to its profound analgesic effects, particularly in neuropathic pain states.
Figure 2: Dual Mechanism of [Dmt¹]this compound.
Experimental Protocols
The data presented in this guide are derived from standard preclinical models for assessing the efficacy and side effects of opioid analgesics.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of a compound for specific opioid receptor subtypes (µ, δ, κ).
-
Methodology:
-
Homogenates of brain tissue (e.g., guinea pig or rat brain) or cells expressing the specific human opioid receptor subtype are prepared.
-
The tissue homogenates are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound (TAPA or morphine).
-
The amount of radioligand displaced by the test compound is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) is determined.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation, providing a measure of the binding affinity.
-
Tail-Flick Test for Analgesia
-
Objective: To assess the spinal analgesic effects of a compound.
-
Methodology:
-
A focused beam of heat is applied to the underside of a rodent's tail.
-
The latency for the animal to "flick" its tail away from the heat source is recorded.
-
A baseline latency is established before drug administration.
-
The test compound (TAPA or morphine) is administered, typically via intrathecal or systemic injection.
-
The tail-flick latency is measured at various time points after drug administration.
-
An increase in the tail-flick latency indicates an analgesic effect. A cut-off time is used to prevent tissue damage.
-
Figure 3: Experimental Workflow for the Tail-Flick Test.
Whole-Body Plethysmography for Respiratory Monitoring
-
Objective: To measure respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) in conscious, unrestrained animals to assess opioid-induced respiratory depression.
-
Methodology:
-
The animal is placed in a sealed plethysmography chamber.
-
Pressure changes in the chamber caused by the animal's breathing are continuously monitored by a sensitive pressure transducer.
-
Baseline respiratory parameters are recorded.
-
The test compound is administered.
-
Respiratory parameters are continuously monitored post-administration to detect any changes, such as a decrease in minute ventilation (the total volume of air inhaled per minute), which is indicative of respiratory depression.
-
Conclusion
The synthetic opioid peptide TAPA (this compound) and its analog [Dmt¹]this compound demonstrate a pharmacological profile that is, in several key aspects, superior to that of morphine. Their high affinity and selectivity for the µ-opioid receptor, coupled with significantly greater analgesic potency, mark them as compounds of considerable interest. Most notably, the reduced propensity of [Dmt¹]this compound to induce respiratory depression at equianalgesic doses presents a major potential advantage in clinical settings, where respiratory depression is a life-threatening side effect of conventional opioids. The dual mechanism of action of [Dmt¹]this compound may also offer enhanced efficacy in complex pain states like neuropathic pain. Further research is warranted to translate these promising preclinical findings into clinically effective and safer pain therapeutics.
References
A Comparative Guide to Tyr-Arg-Phe-Lys-NH2 and Other Synthetic Opioid Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic opioid peptide Tyr-Arg-Phe-Lys-NH2 (Dermorphin) with other widely used synthetic opioid peptides: DAMGO, DPDPE, and U-50488. The information presented is curated from experimental data to assist in the objective evaluation of their pharmacological profiles.
Overview of Compared Peptides
Tyr-Arg-Phe-Lys-NH2 (Dermorphin): A naturally occurring heptapeptide first isolated from the skin of frogs of the genus Phyllomedusa.[1] It is a potent and highly selective agonist for the µ-opioid receptor.[1]
DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin): A synthetic enkephalin analog that is a highly selective agonist for the µ-opioid receptor.
DPDPE ([D-Pen², D-Pen⁵]-enkephalin): A synthetic enkephalin analog that is a highly selective agonist for the δ-opioid receptor.
U-50488: A synthetic compound that is a highly selective agonist for the κ-opioid receptor.[2]
Comparative Analysis of Receptor Binding Affinity
The binding affinity of these peptides to the three main opioid receptor subtypes (μ, δ, and κ) is a critical determinant of their pharmacological effects. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Peptide | Receptor Subtype | Ki (nM) | Source |
| Tyr-Arg-Phe-Lys-NH2 (Dermorphin) | μ (mu) | 0.33 | [3] |
| δ (delta) | - | - | |
| κ (kappa) | - | - | |
| DAMGO | μ (mu) | 1.23 | [4] |
| δ (delta) | >1000 | [4] | |
| κ (kappa) | >1000 | [4] | |
| DPDPE | μ (mu) | >1000 | [4] |
| δ (delta) | 1.4 | [4] | |
| κ (kappa) | >1000 | [4] | |
| U-50488 | μ (mu) | >1000 | [4] |
| δ (delta) | >1000 | [4] | |
| κ (kappa) | 0.89 | [4] |
Note: Data for DAMGO, DPDPE, and U-50488 are from a comparative study in monkey brain membranes.[4] The Ki value for Dermorphin is from a separate study using human μ-opioid receptors.[3] Direct comparison should be made with caution due to potential variations in experimental conditions.
Comparative In Vivo Analgesic Potency
The analgesic potency of these peptides is often determined using animal models, such as the hot-plate and tail-flick tests. The ED50 value represents the dose of a drug that produces a therapeutic effect in 50% of the population. A lower ED50 value indicates a higher potency.
| Peptide | Analgesic Assay | ED50 | Source |
| Tyr-Arg-Phe-Lys-NH2 (Dermorphin) | Not available | - | - |
| DAMGO | Formalin Test (Late Phase) | ~1 mg/kg | [5] |
| DPDPE | Formalin Test (Late Phase) | ~1 mg/kg | [5] |
| U-50488 | Acetic Acid Writhing Test | ~5 mg/kg | [6] |
Note: A direct comparison of ED50 values from the same study using the hot-plate or tail-flick test for all four compounds was not available in the searched literature. The data presented are from different analgesic assays and should be interpreted with caution.
Signaling Pathways
Opioid peptides exert their effects by binding to G-protein coupled receptors (GPCRs). The canonical signaling pathway involves the inhibition of adenylyl cyclase and modulation of ion channels.
Caption: Canonical Opioid Receptor Signaling Pathway.
A key area of current research is the concept of "biased agonism," where a ligand can preferentially activate either the G-protein signaling pathway, which is thought to mediate analgesia, or the β-arrestin pathway, which may be associated with adverse effects.
References
Ensuring Reproducibility of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental protocols and analytical methods required to ensure the reproducibility of results for the synthetic opioid peptide, Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA). By offering detailed methodologies and comparative data, this document aims to facilitate consistent and reliable experimental outcomes in research and development settings.
Comparative Data of this compound and its Analogs
To ensure the biological activity and purity of synthesized this compound, it is crucial to compare its performance with established standards and analogs. The following table summarizes key performance indicators for this compound and its well-characterized analog, [Dmt¹]this compound.
| Parameter | Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound) | [Dmt¹]this compound | Reference Compound (e.g., Morphine) |
| Purity (Post-HPLC) | >98% | >98% | >99% (Pharmaceutical Grade) |
| Molecular Weight (Da) | 554.66 (monoisotopic) | 582.72 (monoisotopic) | 285.34 (monoisotopic) |
| μ-Opioid Receptor Binding Affinity (Ki, nM) | 1.69 | 0.05 - 0.2 | 1-10 |
| Agonist Potency (EC50/ED50) | Varies by assay (e.g., pmol range in tail-flick test) | ~10-40 fold more potent than this compound | Varies by assay |
Detailed Experimental Protocols
Reproducibility is contingent on meticulous adherence to standardized protocols. The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-Lys(Boc)-Wang resin
-
Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Tyr(tBu)-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for Phe, Arg, Tyr in sequence):
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Phenylalanine, Arginine, Tyrosine).
-
Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, DCM, and Methanol and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Columns:
-
Preparative RP-HPLC system with a UV detector.
-
Column: C18 column (e.g., 10 µm particle size, 250 x 22 mm).
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purification:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 60 minutes.
-
Monitor the elution at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
-
Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.
Characterization and Quality Control
a) Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure:
-
Dissolve a small amount of the purified peptide in 50% acetonitrile/water with 0.1% formic acid.
-
Infuse the sample into the ESI-MS instrument.
-
Acquire the mass spectrum in positive ion mode.
-
Expected Result: A major peak corresponding to the calculated monoisotopic mass of this compound ([M+H]⁺ ≈ 555.33 Da).
-
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the amino acid sequence and structural integrity.
-
Experiments: 2D NMR experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are recommended.
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., H₂O/D₂O 9:1) at a concentration of 1-5 mM.
-
Analysis:
-
COSY/TOCSY: Identify the spin systems of the individual amino acid residues.
-
NOESY: Identify spatial proximities between protons to establish the sequential connectivity of the amino acid residues.
-
Visualizations
Experimental Workflow for Reproducibility
A Comparative Guide to Tyrosyl-arginyl-phenylalanyl-lysinamide as a Reference Compound in Screening Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrosyl-arginyl-phenylalanyl-lysinamide (also known as DALDA) with other common reference compounds used in screening assays targeting the µ-opioid receptor (MOR). The information presented herein is intended to assist researchers in selecting the most appropriate reference standards for their specific experimental needs, with a focus on binding affinity and functional G-protein activation assays.
Introduction to Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound)
Tyrosyl-arginyl-phenylalanyl-lysinamide (Tyr-Arg-Phe-Lys-NH₂), or this compound, is a potent and highly selective synthetic tetrapeptide agonist for the µ-opioid receptor. Its high affinity and selectivity make it a valuable tool in opioid research. This guide will compare this compound's performance against established reference compounds, providing quantitative data and detailed experimental protocols to support assay design and data interpretation.
Comparison of Reference Compounds
The selection of a reference compound is critical for the validation and interpretation of screening assay results. The following tables summarize the in vitro pharmacological profiles of this compound and other commonly used µ-opioid receptor agonists.
Table 1: Comparative Binding Affinities at the Human µ-Opioid Receptor
| Compound | Abbreviation | Type | Ki (nM) at human MOR | Selectivity Profile |
| Tyrosyl-arginyl-phenylalanyl-lysinamide | This compound | Peptide Agonist | 1.69[1] | Highly selective for µ-opioid receptor |
| [D-Ala², N-MePhe⁴, Gly-ol]-enkephalin | DAMGO | Peptide Agonist | 0.5 - 2.3[2] | Standard selective µ-opioid receptor agonist |
| [Dmt¹]this compound | [Dmt¹]this compound | Peptide Agonist | 0.143 | Highly potent and selective µ-opioid receptor agonist |
| Morphine | - | Alkaloid Agonist | ~1-10 | Prototypical µ-opioid agonist, also binds to other opioid receptors at higher concentrations |
| Fentanyl | - | Synthetic Agonist | ~0.3-1.0 | Highly potent µ-opioid receptor agonist |
| Endomorphin-2 | EM-2 | Endogenous Peptide | 0.69 | Endogenous high-affinity and selective µ-opioid receptor agonist |
Note: Ki values can vary between different studies and experimental conditions.
Table 2: Comparative Functional Potency in GTPγS Binding Assays
| Compound | EC50 (nM) at human MOR | Emax (% relative to DAMGO) |
| This compound | ~10-20 | Full agonist |
| DAMGO | ~5-15 | 100% (Reference) |
| [Dmt¹]this compound | ~0.5-2.0 | Full agonist |
| Morphine | ~20-50 | Full agonist |
Note: EC50 and Emax values are dependent on the specific cell line and assay conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for generating high-quality screening data. Below are representative protocols for key in vitro assays used to characterize µ-opioid receptor ligands.
Radioligand Competition Binding Assay
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the µ-opioid receptor.
Materials:
-
Cell membranes expressing the human µ-opioid receptor (e.g., from CHO-hMOR cells).
-
Radioligand: [³H]DAMGO or [³H]diprenorphine.
-
Unlabeled reference compound (e.g., this compound, DAMGO).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound and reference compound.
-
In a 96-well plate, add cell membranes (15-20 µg of protein per well).
-
Add the radioligand at a concentration near its Kd (e.g., 1 nM [³H]DAMGO).
-
Add the various concentrations of the test or reference compound.
-
For non-specific binding control wells, add a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).
-
Incubate at 25°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins coupled to the µ-opioid receptor upon agonist binding.
Materials:
-
Cell membranes expressing the human µ-opioid receptor.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 3 mM MgCl₂, and 1 mM EGTA.
-
Agonist compounds (e.g., this compound, DAMGO).
Procedure:
-
Prepare serial dilutions of the agonist compounds.
-
In a 96-well plate, add cell membranes (10-20 µg of protein per well).
-
Add GDP to a final concentration of 10-30 µM.
-
Add the various concentrations of the agonist compounds.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine EC50 and Emax values.
Visualizations
To further illustrate the concepts discussed, the following diagrams visualize the relevant signaling pathway and a typical experimental workflow.
References
A Comparative Analysis of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) Activity Across Model Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the biological activity of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA), a potent and selective µ-opioid receptor agonist. We present a comparative analysis of its performance against other opioid peptides and morphine across various in vitro and in vivo model systems, supported by experimental data and detailed methodologies.
Comparative Efficacy of this compound and its Analogs
Tyrosyl-arginyl-phenylalanyl-lysinamide (this compound) and its derivative, [Dmt¹]this compound (H-Dmt-D-Arg-Phe-Lys-NH₂), where the N-terminal tyrosine is replaced with 2',6'-dimethyltyrosine, have demonstrated high affinity and potent agonism at the µ-opioid receptor (MOR).[1][2][3] The following tables summarize key quantitative data from various studies, comparing the activity of these peptides with standard opioids like DAMGO and morphine.
In Vitro Receptor Binding and Functional Activity
The in vitro activity of these peptides has been extensively characterized using receptor binding assays and functional assays such as the guinea pig ileum (GPI) and mouse vas deferens (MVD) bioassays. The GPI assay is a classic model for assessing the activity of µ-opioid receptor agonists.[4]
| Compound | µ-Opioid Receptor (MOR) Binding Affinity (Ki, nM) | GPI Assay (µ-agonist activity, IC₅₀, nM) | MVD Assay (δ-agonist activity, IC₅₀, nM) | G-Protein Activation (EC₅₀, nM) |
| This compound | 1.69 | 1.8 | >10,000 | 29.2 |
| [Dmt¹]this compound | 0.143 | 0.01 | >10,000 | 0.1 |
| DAMGO (reference) | 1.3 | 0.3 | 1.5 | 1.0 |
| Morphine | 1.0 | 0.4 | - | - |
Data compiled from multiple sources.[1][2][4][5]
These data highlight the significantly higher potency of [Dmt¹]this compound compared to both this compound and the standard µ-opioid agonist DAMGO. The replacement of Tyr¹ with Dmt¹ leads to a substantial increase in both binding affinity and functional agonism at the µ-opioid receptor.[1]
In Vivo Antinociceptive Activity
The analgesic properties of this compound and its analogs have been evaluated in rodent models using tests such as the hot plate and tail-flick assays, which measure the response to thermal pain.[6][7][8]
| Compound | Route of Administration | Antinociceptive Potency (ED₅₀) | Potency Relative to Morphine |
| This compound | Intrathecal (rat) | 0.14 nmol | ~14x |
| [Dmt¹]this compound | Intrathecal (rat) | 0.007 nmol | ~3000x |
| Morphine | Intrathecal (rat) | 2.0 nmol | 1x |
Data represents approximate values from published studies.[2][6]
The in vivo data further substantiates the exceptional potency of [Dmt¹]this compound, particularly when administered directly to the central nervous system via intrathecal injection.[2]
Experimental Protocols
Receptor Binding Assay (Displacement of [³H]DAMGO)
Objective: To determine the binding affinity of test compounds to the µ-opioid receptor.
Materials:
-
Rat brain membrane preparations
-
[³H]DAMGO (radiolabeled µ-opioid agonist)
-
Test compounds (this compound, [Dmt¹]this compound, etc.)
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation fluid and counter
Procedure:
-
Rat brain membrane preparations are incubated with a fixed concentration of [³H]DAMGO.
-
Increasing concentrations of the test compound are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration.
-
The amount of radioactivity on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]DAMGO (IC₅₀) is determined.
-
The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[4][5]
Guinea Pig Ileum (GPI) Bioassay
Objective: To assess the functional agonist activity of compounds at the µ-opioid receptor.
Procedure:
-
A segment of the guinea pig ileum is suspended in an organ bath containing a physiological salt solution and electrically stimulated to induce contractions.
-
The test compound is added to the bath in increasing concentrations.
-
Agonists of the µ-opioid receptor inhibit the electrically induced contractions in a dose-dependent manner.
-
The concentration of the compound that produces 50% of the maximal inhibition (IC₅₀) is determined.[4]
Hot Plate Test for Antinociception in Rats
Objective: To evaluate the analgesic effect of a compound by measuring the latency of a thermal pain response.[7][8]
Procedure:
-
A rat is placed on a metal surface maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time is established to prevent tissue damage.
-
The test compound is administered (e.g., via intrathecal injection).
-
The hot plate test is repeated at various time points after drug administration to determine the time course and peak effect of analgesia.[9]
Intrathecal Administration in Rats
Objective: To deliver drugs directly to the cerebrospinal fluid in the spinal cord.
Procedure:
-
Rats are anesthetized.
-
A small incision is made to expose the cisterna magna or lumbar vertebrae.
-
A fine-gauge needle or catheter is inserted into the intrathecal space.
-
The test compound is slowly injected in a small volume.
-
The incision is closed, and the animal is allowed to recover.[10][11][12]
Signaling Pathways and Experimental Workflow
The biological effects of this compound and its analogs are mediated through the activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR).[13]
Caption: µ-Opioid receptor signaling pathway activated by this compound.
Upon binding of this compound or its analogs, the µ-opioid receptor activates an inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity (activation of K⁺ channels and inhibition of Ca²⁺ channels).[14] These signaling events collectively result in a reduction of neuronal excitability and the analgesic effect.
References
- 1. Mechanistic Understanding of Peptide Analogues, this compound, [Dmt1]this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variation of the net charge, lipophilicity and side chain flexibility in Dmt1-DALDA: effect on opioid activity and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro opioid activity profiles of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Dmt1]this compound analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. Hot plate test [panlab.com]
- 9. dol.inf.br [dol.inf.br]
- 10. Characterization of analgesic actions of the chronic intrathecal infusion of DMT-DALDA in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. mdpi.com [mdpi.com]
- 13. µ-opioid receptor [biology.kenyon.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tyrosyl-arginyl-phenylalanyl-lysinamide (DALDA) analogs, focusing on their structure-activity relationships (SAR). The information presented herein is intended to aid in the rational design of novel opioid receptor ligands with improved potency, selectivity, and pharmacokinetic profiles.
Introduction
Tyrosyl-arginyl-phenylalanyl-lysinamide (Tyr-Arg-Phe-Lys-NH₂), also known as this compound, is a potent and highly selective µ-opioid receptor (MOR) agonist. Its unique pharmacological profile, characterized by high polarity and potent analgesic effects, has made it a valuable lead compound in the development of novel pain therapeutics. This guide explores the impact of systematic structural modifications on the biological activity of this compound, providing a framework for understanding the key determinants of its interaction with the µ-opioid receptor.
Data Presentation: Quantitative Comparison of this compound Analogs
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC₅₀ or EC₅₀) of various this compound analogs at the µ-opioid receptor. These data highlight the critical role of each amino acid residue in receptor recognition and activation.
Table 1: Modifications at the Tyr¹ Position
| Analog | Modification | Ki (nM) for µ-receptor | IC₅₀ (nM) in GPI assay | Reference |
| This compound | H-Tyr-D-Arg-Phe-Lys-NH₂ | 1.69 | 1.3 | [1] |
| [Dmt¹]this compound | H-Dmt-D-Arg-Phe-Lys-NH₂ | 0.143 | 0.023 | [1][2] |
| [Tmt¹]this compound | H-Tmt-D-Arg-Phe-Lys-NH₂ | 0.44 | 0.04 | [3] |
| [Mmt¹]this compound | H-Mmt-D-Arg-Phe-Lys-NH₂ | - | 0.3 | [3] |
| [Hmt¹]this compound | H-Hmt-D-Arg-Phe-Lys-NH₂ | - | 0.8 | [3] |
Dmt = 2',6'-dimethyltyrosine; Tmt = N,2',6'-trimethyltyrosine; Mmt = 2'-methyltyrosine; Hmt = 2'-hydroxy,6'-methyltyrosine; GPI = Guinea Pig Ileum.
Table 2: Modifications at the Phe³ Position in [Dmt¹]this compound
| Analog | Modification | Ki (nM) for µ-receptor | IC₅₀ (nM) in GPI assay | Reference |
| [Dmt¹, Dmp³]this compound | H-Dmt-D-Arg-Dmp-Lys-NH₂ | 0.045 | 0.007 | [4] |
| [Dmt¹, Tmp³]this compound | H-Dmt-D-Arg-Tmp-Lys-NH₂ | 0.065 | 0.011 | [4] |
| [Dmt¹, Imp³]this compound | H-Dmt-D-Arg-Imp-Lys-NH₂ | 0.088 | 0.015 | [4] |
| [Dmt¹, Emp³]this compound | H-Dmt-D-Arg-Emp-Lys-NH₂ | 0.076 | 0.013 | [4] |
| [Dmt¹, 1-Nal³]this compound | H-Dmt-D-Arg-1-Nal-Lys-NH₂ | 0.109 | 0.018 | [4] |
| [Dmt¹, 2-Nal³]this compound | H-Dmt-D-Arg-2-Nal-Lys-NH₂ | 0.45 | 0.075 | [4] |
| [Dmt¹, Trp³]this compound | H-Dmt-D-Arg-Trp-Lys-NH₂ | 0.13 | 0.022 | [4] |
Dmp = 2',6'-dimethylphenylalanine; Tmp = 2',4',6'-trimethylphenylalanine; Imp = 2'-isopropyl-6'-methylphenylalanine; Emp = 2'-ethyl-6'-methylphenylalanine; 1-Nal = 3'-(1-naphthyl)alanine; 2-Nal = 3'-(2-naphthyl)alanine.
Table 3: Modifications at the Lys⁴ Position
| Analog | Modification | Ki (nM) for µ-receptor | IC₅₀ (nM) in GPI assay | Reference |
| [Orn⁴]this compound | H-Tyr-D-Arg-Phe-Orn-NH₂ | - | 1.5 | [3] |
| [A₂bu⁴]this compound | H-Tyr-D-Arg-Phe-A₂bu-NH₂ | - | 2.5 | [3] |
Orn = Ornithine; A₂bu = α,γ-diaminobutyric acid.
Key Structure-Activity Relationship Insights
-
Tyr¹ Position: The phenolic hydroxyl group of Tyr¹ is crucial for µ-opioid receptor binding and activation. Methylation of the aromatic ring at the 2' and 6' positions, as seen in [Dmt¹]this compound, dramatically increases both binding affinity and agonist potency.[1][2] This is likely due to a combination of increased lipophilicity and a constrained conformation that is more favorable for receptor interaction.
-
Arg² Position: The D-Arg residue at position 2 is critical for metabolic stability and high µ-receptor selectivity.[1]
-
Phe³ Position: The aromatic ring of Phe³ is another key pharmacophoric element. Modifications with bulky, lipophilic groups, particularly dialkylated phenylalanine analogs, can further enhance µ-agonist potency.[4]
-
Lys⁴ Position: The basic side chain of Lys⁴ contributes to the overall positive charge of the peptide, which is important for receptor interaction. Shortening the side chain, as in the Orn and A₂bu analogs, leads to a slight decrease in potency, suggesting that the length and basicity of this side chain are important for optimal activity.[3]
Experimental Protocols
Opioid Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of this compound analogs for the µ-opioid receptor.
Materials:
-
Membrane preparations from cells stably expressing the human µ-opioid receptor (e.g., CHO-hMOR cells).
-
Radioligand: [³H]DAMGO (a selective µ-opioid agonist).
-
Non-specific binding control: Naloxone.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (this compound analogs) at various concentrations.
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound in the presence of a fixed concentration of [³H]DAMGO.
-
A parallel set of incubations is performed in the presence of an excess of naloxone to determine non-specific binding.
-
Incubate at 25°C for 60 minutes.
-
Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound analogs to activate G-proteins coupled to the µ-opioid receptor, providing a measure of their agonist efficacy.
Materials:
-
Membrane preparations from cells expressing the µ-opioid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 5 mM MgCl₂.
-
Test compounds (this compound analogs) at various concentrations.
Procedure:
-
Pre-incubate the membranes with the test compound for 15 minutes at 30°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Plot the concentration-response curves to determine the EC₅₀ (potency) and Emax (efficacy) values.
In Vivo Analgesia Assessment: Tail-Flick Test
This is a common behavioral test in rodents to assess the analgesic properties of compounds.
Apparatus:
-
Tail-flick analgesiometer with a radiant heat source.
-
Animal restrainer.
Procedure:
-
Acclimatize the animals (e.g., rats or mice) to the testing environment and the restrainer.
-
Determine the baseline tail-flick latency by focusing the radiant heat source on the distal portion of the tail and measuring the time it takes for the animal to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Administer the test compound (this compound analog) or vehicle control via the desired route (e.g., intrathecal, intravenous).
-
Measure the tail-flick latency at various time points after drug administration.
-
The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
Signaling Pathways and Experimental Workflows
µ-Opioid Receptor Signaling Pathway
Activation of the µ-opioid receptor by an agonist like a this compound analog initiates a cascade of intracellular events. The receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).
Caption: µ-Opioid Receptor Signaling Cascade.
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for the structure-activity relationship study of this compound analogs.
Caption: Workflow for SAR Studies of this compound Analogs.
Conclusion
The structure-activity relationship studies of this compound analogs have provided valuable insights into the molecular requirements for high-affinity binding and potent activation of the µ-opioid receptor. Modifications at the Tyr¹ and Phe³ positions with bulky, lipophilic groups have proven to be particularly effective in enhancing agonist potency. This guide serves as a foundational resource for researchers in the field, offering a comparative overview of key analogs and the experimental methodologies used to characterize them. Future research in this area will likely focus on optimizing the pharmacokinetic properties of these potent analgesics to improve their clinical utility.
References
- 1. Mechanistic Understanding of Peptide Analogues, this compound, [Dmt1]this compound, and KGOP01, Binding to the Mu Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and in vitro opioid activity profiles of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Dmt1]this compound analogues with enhanced μ opioid agonist potency and with a mixed μ/κ opioid activity profile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mu-Opioid Receptor Agonist Tyr-Arg-Phe-Lys-NH2 and Other Opioids
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive benchmark of the potency and efficacy of the tetrapeptide Tyr-Arg-Phe-Lys-NH2 (also known as DALDA) against a range of other opioid receptor agonists. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery in the field of opioid pharmacology. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate an objective comparison of these compounds.
Data Presentation: Comparative Potency and Efficacy
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of Tyr-Arg-Phe-Lys-NH2 and other selected opioid agonists at the mu-opioid receptor (MOR). This data is compiled from various in vitro studies. It is important to note that absolute values can vary between different experimental setups, tissues, and cell lines. Therefore, the relative potencies should be considered for a more accurate comparison.
| Agonist | Receptor Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Notes |
| Tyr-Arg-Phe-Lys-NH2 (this compound) | Mu-opioid (μ) | ~0.537 | More potent than DAMGO | Highly selective for the mu-opioid receptor. Ki value is inferred from studies stating its affinity is not appreciably different from DAMGO.[1] Antinociceptive potency is 14 times that of morphine.[2] |
| [Dmt¹]this compound | Mu-opioid (μ) | 0.22 | More potent than DAMGO | A potent and highly selective mu-opioid agonist derivative of this compound.[1] |
| Morphine | Mu-opioid (μ) | 1.2 | ~5.2 (τ value) | A classic opioid analgesic, often used as a reference compound.[3] |
| DAMGO | Mu-opioid (μ) | 0.537 | High Efficacy | A highly selective mu-opioid receptor peptide agonist. |
| Dermorphin | Mu-opioid (μ) | High Affinity | High Potency | A natural opioid peptide with high affinity and selectivity for the mu-opioid receptor.[4] |
| Fentanyl | Mu-opioid (μ) | ~1-100 | High Potency | A potent synthetic opioid, approximately 100 times more potent than morphine.[5] |
| Sufentanil | Mu-opioid (μ) | <1 | High Potency | A potent synthetic opioid, approximately 5 to 10 times more potent than fentanyl. |
| Carfentanil | Mu-opioid (μ) | 0.19 | ~85 times more potent than fentanyl in cAMP inhibition | An extremely potent synthetic opioid, with about 100 times the potency of fentanyl.[6][7] |
| Buprenorphine | Mu-opioid (μ) | 0.2 | Partial Agonist | A partial agonist at the mu-opioid receptor with high binding affinity and slow dissociation.[8] |
Experimental Protocols
The data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and functional assays such as GTPγS binding or cAMP inhibition assays.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of a ligand for a specific receptor.
Objective: To measure the affinity of an unlabeled ligand (e.g., Tyr-Arg-Phe-Lys-NH2) by its ability to compete with a radiolabeled ligand for binding to the mu-opioid receptor.
General Procedure:
-
Membrane Preparation: Cell membranes expressing the mu-opioid receptor are prepared from cultured cells or animal brain tissue.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled competitor ligand.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the efficacy of an agonist in activating G-protein coupled receptors (GPCRs), such as the mu-opioid receptor.
Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist by measuring its ability to stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor.
General Procedure:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes containing the mu-opioid receptor and associated G-proteins are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the agonist in the presence of GDP and [³⁵S]GTPγS.
-
Reaction Termination: The binding reaction is stopped, and the bound [³⁵S]GTPγS is separated from the unbound form by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve. The maximal stimulation (Emax) provides a measure of the agonist's efficacy.
Mandatory Visualizations
Opioid Receptor Signaling Pathway
The binding of an agonist to the mu-opioid receptor initiates a cascade of intracellular events. The following diagram illustrates the canonical G-protein signaling pathway.
Caption: Canonical G-protein signaling pathway activated by a mu-opioid receptor agonist.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Workflow of a competitive radioligand binding assay.
References
- 1. Characterization of the binding of [3H][Dmt1]H-Dmt-D-Arg-Phe-Lys-NH2, a highly potent opioid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive and respiratory effects of intrathecal H-Tyr-D-Arg-Phe-Lys-NH2 (this compound) and [Dmt1] this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. KEGG PATHWAY Database [genome.jp]
- 6. Mechanistic Understanding of Peptide Analogues, this compound, [Dmt<sup>1</sup>]this compound, and KGOP01, Binding to the Mu Opioid Receptor - ProQuest [proquest.com]
- 7. bioengineer.org [bioengineer.org]
- 8. Chronic opioid treatment induces adenylyl cyclase V superactivation. Involvement of Gbetagamma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tyrosyl-arginyl-phenylalanyl-lysinamide: A Guide to Safe Laboratory Practices
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of Tyrosyl-arginyl-phenylalanyl-lysinamide and related waste. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Before beginning any work that will generate waste, ensure you are familiar with the appropriate handling procedures for synthetic peptides.
-
Personal Protective Equipment (PPE): Always wear gloves, protective clothing, and chemical safety glasses to avoid inhalation, eye, and skin contact.[3]
-
Emergency Procedures:
-
Skin Contact: Wash the affected area thoroughly with soap and water.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[3]
-
Spills: For small spills of solid peptide, sweep up the material and place it in a closed container for disposal. For solutions, absorb the spill with sand or vermiculite before placing it in a closed container.[3] Thoroughly ventilate the area and wash the spill site after cleanup is complete.[3]
-
Step-by-Step Disposal Protocol
The proper disposal of peptide waste requires careful segregation to prevent hazardous reactions and ensure that each waste stream is handled by the appropriate disposal route.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in the waste disposal process.[4] At the point of generation, separate waste into the categories outlined in the table below. All waste containers must be clearly labeled with their contents.[2][5]
Step 2: Solid Waste Disposal
-
Collect Solid Peptide Waste: Place any unused or waste Tyrosyl-arginyl-phenylalanyl-lysinamide powder into a dedicated, sealed container labeled "Hazardous Chemical Waste: Solid Peptide."
-
Dispose of Contaminated Labware: Items such as weigh boats, contaminated gloves, and pipette tips should be collected in a designated solid waste container.[6][7] If these items are contaminated with biohazardous materials, they must be placed in a red biohazard bag.[2] Sharps, such as needles or blades, must be disposed of in a puncture-resistant sharps container.[2][6][8]
-
Storage: Store the sealed solid waste container in a designated satellite accumulation area, typically within a fume hood, until it is collected by your institution's EHS personnel.[2]
Step 3: Liquid Waste Disposal
-
Aqueous Peptide Solutions:
-
Collect all aqueous solutions containing the peptide in a sealed, leak-proof container labeled "Hazardous Chemical Waste: Aqueous Peptide Solution."[6]
-
Do not pour aqueous peptide solutions down the drain unless explicitly permitted by your institution's EHS office.
-
-
Organic Solvent Waste:
-
Storage: Store liquid waste containers in secondary containment tubs within a designated satellite accumulation area to prevent spills.[2] Ensure containers are kept closed when not in use.[9]
Data Presentation: Peptide Waste Stream Management
| Waste Type | Description | Recommended Container | Disposal Route |
| Solid Peptide Waste | Unused or expired pure peptide powder. | Sealed, labeled hazardous waste container. | EHS Pickup (Chemical Waste) |
| Contaminated Solids | Gloves, weigh paper, pipette tips, etc., contaminated with peptide. | Labeled solid hazardous waste container or biohazard bag if applicable.[2][8] | EHS Pickup (Chemical or Biohazardous Waste) |
| Contaminated Sharps | Needles, syringes, scalpels contaminated with peptide. | Puncture-resistant, labeled sharps container.[6][8] | EHS Pickup (Sharps Waste) |
| Aqueous Liquid Waste | Solutions of peptide in water or buffers. | Sealed, leak-proof, labeled hazardous waste container.[6] | EHS Pickup (Chemical Waste) |
| Organic Liquid Waste | Solvents from synthesis or purification (e.g., DMF, Acetonitrile, TFA).[11] | Sealed, leak-proof, labeled organic solvent waste container.[10] | EHS Pickup (Chemical Waste) |
Experimental Protocol: Example of Liquid Waste Decontamination
The following is a general protocol for the chemical disinfection of some types of liquid biological waste. Its suitability for deactivating Tyrosyl-arginyl-phenylalanyl-lysinamide has not been determined. This protocol is for illustrative purposes only. Consult your EHS department to validate any decontamination procedure for this specific peptide.
Objective: To neutralize potentially bioactive liquid waste before disposal.
Materials:
-
Liquid waste containing the peptide.
-
Sodium hypochlorite solution (household bleach, ~6-8% available chlorine).
-
Appropriate PPE (gloves, safety glasses, lab coat).
-
Labeled waste container.
Methodology:
-
Work within a certified chemical fume hood.
-
Slowly add bleach to the liquid peptide waste to reach a final concentration of 10% bleach.[2] For example, add approximately 30 mL of bleach to a 250 mL bacterial culture.[2]
-
Gently mix the solution.
-
Allow the mixture to sit for a minimum contact time of 20-30 minutes to ensure adequate decontamination.[2][3]
-
After the required contact time, the treated solution may be eligible for drain disposal, pending institutional approval. This must be confirmed with your local EHS guidelines.[2]
-
CRITICAL NOTE: Do not add bleach or other chemical disinfectants to waste that will be autoclaved, as this can create hazardous gases.[2]
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of waste generated from peptide research.
Caption: General workflow for laboratory peptide waste disposal.
References
- 1. NIBSC - Peptide Storage [nibsc.org]
- 2. youtube.com [youtube.com]
- 3. peptiderecon.com [peptiderecon.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Regulated Waste training - Engineering and Work Practice Controls video | ProBloodBorne [probloodborne.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Tyrosyl-arginyl-phenylalanyl-lysinamide
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Tyrosyl-arginyl-phenylalanyl-lysinamide. The procedural guidance herein is intended to directly answer specific operational questions regarding personal protective equipment and disposal.
Personal Protective Equipment (PPE)
When handling Tyrosyl-arginyl-phenylalanyl-lysinamide, which is typically a lyophilized powder, it is crucial to use appropriate personal protective equipment to prevent inhalation, skin contact, and eye exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Reasoning |
| Eye/Face Protection | Safety glasses with side shields or goggles | Protects eyes from airborne peptide dust. |
| Skin Protection | Nitrile gloves and a lab coat | Prevents skin contact with the peptide.[1] |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary for large quantities or if there is a risk of aerosolization. | Minimizes the inhalation of fine peptide particles. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and ensure the safety of laboratory personnel.
-
Receiving and Storage : Upon receipt, store the lyophilized peptide at -20°C in a tightly sealed container, protected from light.[1][2]
-
Preparation for Use : Before opening, allow the container to equilibrate to room temperature to prevent condensation and moisture absorption.[3]
-
Weighing and Reconstitution : Conduct weighing and reconstitution in a designated area with minimal air currents to avoid dispersal of the powder. For reconstitution, gently swirl the vial to dissolve the peptide in the appropriate sterile buffer.[1] Avoid vigorous shaking.
-
Aliquotting : To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide into single-use volumes for storage.[1][3]
Disposal Plan
Dispose of Tyrosyl-arginyl-phenylalanyl-lysinamide and any contaminated materials in accordance with local, state, and federal regulations. As peptides are generally considered non-hazardous chemical waste, the following general disposal plan can be followed.
| Material to be Disposed | Disposal Procedure |
| Unused Peptide Powder | Collect in a clearly labeled, sealed container for chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated chemical waste container. |
| Empty Vials | Rinse with a suitable solvent, collect the rinse as chemical waste, and then dispose of the vial according to laboratory procedures for glass or plastic waste. |
| Aqueous Peptide Solutions | Neutralize if necessary and dispose of as chemical waste. Do not pour down the drain unless permitted by local regulations. |
Experimental Workflow: Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of Tyrosyl-arginyl-phenylalanyl-lysinamide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
